molecular formula C12H8ClN3O2S B064034 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 186519-89-1

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B064034
CAS No.: 186519-89-1
M. Wt: 293.73 g/mol
InChI Key: HPWMGRLPNPQCQX-UHFFFAOYSA-N
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Description

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a versatile and high-value chemical scaffold specifically designed for medicinal chemistry and drug discovery research. This compound features a privileged pyrrolopyrimidine core, a structure frequently employed in the development of potent and selective kinase inhibitors. The reactive 4-chloro substituent serves as an excellent leaving group, enabling efficient nucleophilic aromatic substitution reactions for the introduction of diverse amine-containing side chains, allowing researchers to rapidly build and explore structure-activity relationships (SAR). The 7-(phenylsulfonyl) group contributes to the molecular geometry and electronic properties, influencing the compound's binding affinity and selectivity towards specific enzyme active sites.

Properties

IUPAC Name

7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S/c13-11-10-6-7-16(12(10)15-8-14-11)19(17,18)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWMGRLPNPQCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449373
Record name 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186519-89-1
Record name 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that can be readily modified to interact with a variety of biological targets. The pyrrolo[2,3-d]pyrimidine core is a quintessential example of such a scaffold, serving as the foundation for numerous approved drugs and clinical candidates.[1] This guide focuses on a key derivative, 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS Number: 186519-89-1 ), an indispensable intermediate in the synthesis of targeted therapies, particularly kinase inhibitors.[2]

The strategic utility of this molecule arises from two core features: the reactive 4-chloro substituent and the 7-phenylsulfonyl group. The chloro atom acts as an excellent leaving group for nucleophilic aromatic substitution, allowing for the precise introduction of diverse side chains, which is fundamental for exploring structure-activity relationships (SAR).[2] Simultaneously, the phenylsulfonyl group serves as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions and enhancing the molecule's stability and solubility during synthesis. Understanding the properties, synthesis, and strategic application of this intermediate is crucial for any drug discovery program targeting kinases and other related enzymes.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 186519-89-1[2]
Molecular Formula C₁₂H₈ClN₃O₂S[2]
Molecular Weight 293.73 g/mol [2]
IUPAC Name 7-(benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine[2]
Appearance Typically a white to off-white crystalline solid[3]
Solubility Soluble in common organic solvents like DMSO, DMF, and Dichloromethane[3]

Validated Synthesis Workflow

The synthesis of this compound is logically approached as a two-stage process. This ensures high purity and yield by isolating the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, before proceeding to the final protection step.

G cluster_0 Stage 1: Chlorination cluster_1 Stage 2: N-Sulfonylation (Protection) A 7H-pyrrolo[2,3-d]pyrimidin-4-one R1 POCl₃, Toluene DIPEA, 50°C A->R1 Reactant B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 3680-69-1) R1->B Product C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C R2 Benzenesulfonyl Chloride K₂CO₃, Acetonitrile, RT C->R2 Reactant D 4-Chloro-7-(phenylsulfonyl)-7H- pyrrolo[2,3-d]pyrimidine (CAS: 186519-89-1) R2->D Final Product

Fig 1: Two-stage synthesis workflow for the target compound.
Experimental Protocol: Stage 1 - Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This foundational step converts the readily available 7H-pyrrolo[2,3-d]pyrimidin-4-one into its reactive chloro-derivative. The use of phosphorus oxychloride (POCl₃) is a standard and highly effective method for this transformation.

Causality: The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) is critical. It serves a dual purpose: acting as a catalyst and neutralizing the hydrogen chloride (HCl) generated during the reaction.[4] This prevents the protonation of the starting material, which would deactivate it, thereby driving the reaction to completion. Toluene is chosen as a solvent to manage the reaction temperature and prevent the degradation that can occur under neat, high-temperature conditions.[4]

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 equivalent) and toluene (5-10 volumes).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, approx. 3.0 equivalents) to the suspension.

  • Base Addition: Cool the mixture to 0°C in an ice bath. Slowly add DIPEA (approx. 1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, warm the reaction mixture to 50°C and stir until Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates complete consumption of the starting material.

  • Work-up & Isolation: Cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the aqueous slurry to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a solvent like toluene to yield pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[4]

Experimental Protocol: Stage 2 - Synthesis of this compound

With the reactive chloro-intermediate in hand, the next step is to protect the pyrrole nitrogen. This is achieved via sulfonylation using benzenesulfonyl chloride.

Causality: The pyrrole N-H is acidic and can be deprotonated by a suitable base. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to generate the nucleophilic pyrrole anion without causing unwanted side reactions.[5] Anhydrous aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they readily dissolve the reactants and do not interfere with the reaction mechanism. The reaction proceeds via nucleophilic attack of the pyrrole anion on the electrophilic sulfur atom of benzenesulfonyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) and anhydrous acetonitrile (10-15 volumes).

  • Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃, approx. 1.5-2.0 equivalents).

  • Reagent Addition: To the stirred suspension, add benzenesulfonyl chloride (approx. 1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up & Isolation: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting solid can be purified by recrystallization or silica gel chromatography to yield the final product, this compound.

Application in Kinase Inhibitor Development: Targeting the JAK-STAT Pathway

The primary value of this compound lies in its role as a versatile building block for potent kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core is an excellent bioisostere of adenine, the purine base of ATP.[6] This allows derivatives to bind competitively to the ATP-binding site of kinases, blocking their enzymatic activity.

A prominent target class for this scaffold is the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[7] Dysregulation of this pathway is implicated in a host of autoimmune diseases (e.g., rheumatoid arthritis) and cancers.[7]

The synthetic strategy involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The protected intermediate undergoes a crucial reaction at the C4 position, where the chloro group is displaced by a primary or secondary amine. This step introduces the key side chain responsible for binding to the kinase and achieving selectivity.

  • Deprotection: In the final step of the synthesis, the phenylsulfonyl group is removed to reveal the N-H of the pyrrole ring, which often forms a critical hydrogen bond with the "hinge region" of the kinase active site, anchoring the inhibitor in place.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (p) pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Expression (Inflammation, Proliferation) Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK BLOCKS ATP Binding

Fig 2: Simplified JAK-STAT pathway and the mechanism of inhibition.

Conclusion

This compound is more than a mere chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, coupled with the protective function of the phenylsulfonyl group, provides a reliable and efficient route to complex molecular architectures. By enabling the systematic modification of the pyrrolo[2,3-d]pyrimidine scaffold, this intermediate has become central to the development of next-generation targeted therapies, particularly those aimed at modulating the kinase signaling pathways that drive human disease. A comprehensive understanding of its synthesis and application, as detailed in this guide, empowers researchers to accelerate their drug discovery efforts with confidence and precision.

References

The Strategic Core: Unraveling the Mechanism of Action of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate that serves as a versatile foundation for a multitude of targeted therapeutics. We will dissect its intrinsic chemical properties that enable its role as a cornerstone for synthesis and explore the overarching mechanism of action by which its derivatives modulate kinase activity. This guide will detail the causality behind experimental designs for characterizing these inhibitors, from initial biochemical assays to cellular and structural analyses, providing field-proven insights for drug development professionals.

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Kinase Inhibitor Blueprint

Kinases are a ubiquitous class of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, inflammatory disorders, and autoimmune diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research.

The 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine analog, bears a strong structural resemblance to adenine, the purine base of adenosine triphosphate (ATP).[1] This intrinsic mimicry allows derivatives of this scaffold to act as competitive inhibitors at the ATP-binding site of various kinases.[1][2] The subject of this guide, this compound, is not an active pharmaceutical ingredient itself but a pivotal building block in the synthesis of these targeted therapies.[2]

The strategic placement of its functional groups dictates its utility:

  • The 4-Chloro Substituent: This is the primary reactive site of the molecule. The chlorine atom is an excellent leaving group, facilitating efficient nucleophilic aromatic substitution (SNAr) reactions.[3] This allows for the introduction of a wide variety of amine-containing side chains, enabling chemists to rapidly generate libraries of compounds and explore structure-activity relationships (SAR).[2][3]

  • The 7-(Phenylsulfonyl) Group: This bulky group serves multiple purposes. It influences the molecule's geometry and electronic properties, which in turn affects the binding affinity and selectivity of its derivatives for specific kinase active sites.[2][3] In synthesis, it can also act as a protecting group for the pyrrole nitrogen. A closely related analogue, 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, is a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib.[4][5]

The versatility of this scaffold has led to the development of inhibitors targeting a range of kinases, including but not limited to:

  • Janus Kinases (JAKs)

  • p21-Activated Kinase 4 (PAK4)

  • Interleukin-2-inducible T-cell Kinase (Itk)

  • RET (Rearranged during Transfection) Kinase

  • Epidermal Growth Factor Receptor (EGFR)

  • Human Epidermal Growth Factor Receptor 2 (Her2)

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

  • Cyclin-Dependent Kinase 2 (CDK2)

  • Colony-Stimulating Factor 1 Receptor (CSF1R)

The General Mechanism of Action: Competitive ATP Inhibition and Beyond

The primary mechanism by which derivatives of this compound exert their biological effect is through competitive inhibition of ATP binding to the target kinase.[2] The pyrrolo[2,3-d]pyrimidine core occupies the adenine-binding region of the ATP pocket, while the side chains, introduced at the 4-position, extend into adjacent regions of the active site, conferring potency and selectivity.

The ATP-Binding Site Interaction

The kinase active site is comprised of several key regions, and the design of inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold strategically exploits these features. The interaction can be generalized as follows:

  • Hinge Region Interaction: The nitrogen atoms of the pyrimidine ring typically form crucial hydrogen bonds with the backbone amide residues of the kinase "hinge" region, which connects the N- and C-terminal lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP.

  • Hydrophobic Pockets: The phenylsulfonyl group and the diverse side chains introduced via the 4-chloro position can occupy various hydrophobic pockets within the active site, enhancing binding affinity through van der Waals interactions.

  • Solvent-Exposed Region: Portions of the inhibitor's side chain can extend into the solvent-exposed region, providing opportunities for modification to improve pharmacokinetic properties without compromising binding.

Beyond Simple Competition: Inducing Inactive Kinase Conformations

More sophisticated inhibitors derived from this scaffold can act as "Type II" inhibitors. These molecules bind not to the active "DFG-in" conformation of the kinase, but to an inactive "DFG-out" conformation.[6] In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating a hydrophobic pocket adjacent to the ATP-binding site. Type II inhibitors exploit this pocket, often leading to higher selectivity compared to purely ATP-competitive inhibitors.[6]

Experimental Characterization of Kinase Inhibitors Derived from the Scaffold

To elucidate the precise mechanism of action of a novel kinase inhibitor derived from this compound, a multi-faceted experimental approach is required. This section details the key assays and their underlying principles.

Biochemical Assays: Quantifying Direct Enzyme Inhibition

The initial step is to determine if the compound directly inhibits the enzymatic activity of the target kinase in a cell-free system. This is typically achieved through an in vitro kinase assay.

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a purified, recombinant kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[3]

Table 1: Representative Data from a JAK Kinase Inhibition Assay

Compound Concentration (nM)% Inhibition (Mean ± SD)
100098.2 ± 1.5
33395.1 ± 2.1
11188.7 ± 3.4
3775.3 ± 4.0
12.352.1 ± 5.2
4.128.9 ± 4.8
1.3710.5 ± 3.1
0.462.1 ± 1.9
0.150.8 ± 1.2
0 (DMSO)0.0 ± 2.5
IC50 (nM) 11.8

Note: Data is illustrative and based on typical results for a potent JAK inhibitor.

Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination [3]

  • Compound Preparation: A 10-point, 3-fold serial dilution of the test compound is prepared in 100% DMSO, starting from a 1 mM stock.

  • Plate Setup: Using an acoustic liquid handler, nanoliter volumes of the DMSO dilutions are transferred to a 384-well assay plate. Control wells containing DMSO only (0% inhibition) and a potent pan-kinase inhibitor like Staurosporine (100% inhibition) are included.

  • Enzyme/Substrate Addition: A solution containing the recombinant JAK enzyme and a suitable peptide substrate (e.g., a peptide derived from STAT) is prepared in kinase assay buffer. 5 µL of this mix is added to each well. The plate is incubated for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: A solution of ATP at a concentration near the Km for the specific JAK enzyme is prepared. 5 µL of the ATP solution is added to all wells to initiate the kinase reaction. The plate is incubated for 60 minutes at room temperature.

  • Reaction Termination and ADP Detection: 10 µL of ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining ATP. The plate is incubated for 40 minutes at room temperature.

  • Signal Generation: 20 µL of Kinase Detection Reagent is added to each well to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal. The plate is incubated for 30-60 minutes.

  • Data Acquisition and Analysis: Luminescence is read using a plate reader. The percent inhibition is calculated for each compound concentration, and the data is fitted to a four-parameter logistic curve to determine the IC50 value.

Diagram: In Vitro Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_compound 1. Prepare Compound Serial Dilutions prep_plate 2. Dispense Compound into 384-well Plate prep_compound->prep_plate add_enzyme 5. Add Enzyme/Substrate (Pre-incubation) prep_plate->add_enzyme prep_enzyme 3. Prepare Enzyme/ Substrate Mix prep_enzyme->add_enzyme prep_atp 4. Prepare ATP Solution add_atp 6. Initiate Reaction with ATP prep_atp->add_atp add_enzyme->add_atp 15 min incubation add_adpglo 7. Terminate Reaction (Add ADP-Glo™ Reagent) add_atp->add_adpglo 60 min incubation add_detection 8. Generate Signal (Add Detection Reagent) add_adpglo->add_detection 40 min incubation read_plate 9. Read Luminescence add_detection->read_plate 30-60 min incubation calc_ic50 10. Calculate IC50 read_plate->calc_ic50

A schematic overview of the ADP-Glo™ in vitro kinase assay protocol.

Cellular Assays: Confirming On-Target Activity in a Biological Context

While biochemical assays confirm direct enzyme inhibition, cellular assays are crucial to verify that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.

A key method to confirm on-target kinase inhibition in cells is to measure the phosphorylation status of a known downstream substrate of the target kinase. For JAK inhibitors, this involves measuring the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[7][8]

Experimental Protocol: Western Blot for Phospho-STAT (p-STAT) [7][8]

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cell line expressing the target JAK) to 70-80% confluency. Pre-treat the cells with various concentrations of the inhibitor or a vehicle control (DMSO) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., Interleukin-6 for JAK1/STAT3) for 15-30 minutes to induce robust STAT phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the STAT protein (e.g., anti-p-STAT3 Tyr705).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against total STAT to confirm equal protein loading across all lanes.

Diagram: JAK-STAT Signaling Pathway and Point of Inhibition

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & JAK Proximity STAT STAT Receptor->STAT 5. STAT Recruitment pJAK p-JAK JAK->pJAK 3. Autophosphorylation (Activation) pJAK->Receptor 4. Receptor Phosphorylation pJAK->STAT 6. STAT Phosphorylation pSTAT p-STAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer 7. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 8. Translocation Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription 9. Binds DNA DNA DNA Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->pJAK Blocks Kinase Activity

Inhibition of JAK prevents the phosphorylation of STAT proteins.

To assess the functional consequence of kinase inhibition, cell viability assays are performed. These assays determine the concentration of the inhibitor required to reduce cell viability by 50% (GI50 or IC50).

Experimental Protocol: MTT Cell Viability Assay [9]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Structural Biology: Visualizing the Binding Mode

X-ray crystallography provides atomic-level detail of how an inhibitor binds to its target kinase.[10][11] This information is invaluable for understanding the basis of potency and selectivity and for guiding further structure-based drug design.

Workflow: Co-crystallization of Kinase and Inhibitor

  • Protein Expression and Purification: The kinase domain of the target protein is expressed (e.g., in insect or bacterial cells) and purified to high homogeneity.[12]

  • Co-crystallization: The purified kinase is incubated with a molar excess of the inhibitor and subjected to various crystallization screening conditions.

  • X-ray Diffraction: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is collected.

  • Structure Determination: The diffraction data is processed to determine the electron density map, from which the three-dimensional structure of the kinase-inhibitor complex is solved and refined. This reveals the precise binding mode, key interactions, and any conformational changes induced by the inhibitor.[10][11]

Conclusion and Future Outlook

This compound represents a cornerstone of modern kinase inhibitor discovery. Its strategic design, featuring a privileged ATP-mimetic core and a reactive handle for diversification, provides a robust platform for generating potent and selective therapeutics. The mechanism of action of its derivatives, primarily through competitive inhibition at the ATP-binding site, can be finely tuned to achieve high selectivity and even to stabilize inactive kinase conformations, as seen with Type II inhibitors.

A rigorous, multi-disciplinary approach, combining biochemical assays, cellular target engagement studies, and structural biology, is essential to fully elucidate the mechanism of action of any new inhibitor derived from this scaffold. The protocols and principles outlined in this guide provide a framework for these investigations. As our understanding of kinase biology continues to evolve, the versatility of the this compound scaffold ensures its continued relevance in the development of next-generation targeted therapies.

References

The Ascendant Trajectory of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The heterocyclic scaffold of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine analog, has emerged as a cornerstone in the development of targeted therapies, particularly in oncology and inflammatory diseases. Its structural resemblance to adenine allows for competitive binding to the ATP-binding sites of various kinases, making it a privileged core for designing potent and selective inhibitors.[1][2] This technical guide delves into the burgeoning field of these derivatives, summarizing their biological activities, outlining key experimental methodologies, and visualizing the intricate signaling pathways they modulate.

The Strategic Advantage of the this compound Scaffold

The versatility and potency of derivatives stemming from this core structure are not accidental. They are the result of a confluence of strategic chemical features that medicinal chemists can exploit to fine-tune biological activity.

The 4-chloro substituent serves as a highly reactive site, acting as an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the facile introduction of a diverse array of amine-containing side chains, enabling rapid exploration of structure-activity relationships (SAR).[2] The 7-(phenylsulfonyl) group plays a crucial role in modulating the molecule's geometry and electronic properties. This, in turn, significantly influences the compound's binding affinity and selectivity for the active sites of specific enzymes.[2]

Synthesis of this compound and its Derivatives

The synthetic accessibility of this scaffold is a key driver of its widespread use in drug discovery. The core structure is typically synthesized through a multi-step process, often starting from readily available precursors. A common approach involves the chlorination of the corresponding 7H-pyrrolo[2,3-d]pyrimidin-4-one.

Derivatization is primarily achieved through nucleophilic substitution at the C4 position. A general procedure involves refluxing the this compound with a variety of substituted amines or aryl groups in a suitable solvent like isopropanol or ethanol, often catalyzed by an acid such as HCl.[2] Purification is typically carried out using silica gel chromatography.[2]

Beyond simple substitution, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce a wider range of substituents, leading to the creation of biaryl derivatives and other complex molecular architectures.[2]

Biological Activities: A Focus on Kinase Inhibition and Anticancer Efficacy

The primary biological role of this compound derivatives is as kinase inhibitors.[2] By competitively binding to the ATP-binding pocket of various kinases, these compounds can effectively block downstream signaling pathways that are often dysregulated in diseases like cancer.

Inhibition of Key Kinase Families

Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinase families, including:

  • Janus Kinases (JAKs): These non-receptor tyrosine kinases are critical components of the JAK-STAT signaling pathway, which is central to immune response and cell growth.[3] Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms.[4][5]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are key drivers of tumor growth, proliferation, and angiogenesis.[6][7]

  • PI3K/Akt/mTOR Pathway Kinases: This signaling cascade is a central regulator of cell survival, growth, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][8]

  • Other Kinases: Potent inhibition has also been reported for other kinases such as p21-activated kinase 4 (PAK4), which is associated with various cancers.[9]

Anticancer Activity

The kinase inhibitory activity of these derivatives translates into significant anticancer effects. They have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of a wide range of cancer cell lines.[4][10]

Quantitative Analysis of Biological Activity

The versatility of the this compound core has led to the synthesis of a multitude of derivatives with a broad spectrum of biological activities. These compounds have shown significant promise as inhibitors of various protein kinases implicated in cancer and inflammatory disorders. The following tables present a consolidated overview of the reported inhibitory activities of selected derivatives against key kinase targets and cancer cell lines.

Table 1: Inhibitory Activity of Selected Derivatives Against Various Kinases

Derivative/CompoundTarget KinaseIC50 (nM)Reference
BaricitinibJAK15.9[3]
BaricitinibJAK25.7[3]
BaricitinibJAK3>400[3]
BaricitinibTYK253[3]
Compound 11eJAK1>90% inhibition[11]
Compound 11eJAK2>90% inhibition[11]
Compound 15dJAK1/2/3Potent Inhibition[4]
Compound 15hJAK1/2/3Potent Inhibition[4]
Compound 16cJAK26[5]
Compound 16cJAK3>97-fold selectivity vs JAK2[5]
Derivative 1EGFR14.8[12]
Derivative 1HER2682[12]
Derivative 22EGFR0.0001 µM[12]
Derivative 23EGFR0.0001 µM[12]
Derivative 30EGFR0.95[12]
Derivative 31EGFR0.97[12]
Derivative 32EGFR1.5[12]
Compound 4kEGFR-WT51[13]
Compound 4kEGFR-T790M21[13]
PI-103 AnalogPI3KαLow nanomolar[1]
PI-103 AnalogmTORLow nanomolar[1]

Table 2: Antiproliferative Activity of Selected Derivatives Against Cancer Cell Lines

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Compound 15dMDA-MB-231Potent Activity[4]
Compound 15hMDA-MB-231Potent Activity[4]
Compound 16cTF-10.14[5]
Compound 11eRAW264.7 (normal)88.2[11]
Compound 5eVarious29-59[10]
Compound 5hVarious29-59[10]
Compound 5kVarious29-59[10]
Compound 5lVarious29-59[10]
Compound 7HepG2, MCF-7, MDA-MB-231, HeLaPromising Activity[14][15]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of these compounds are a direct result of their ability to modulate critical cellular signaling pathways.

The JAK-STAT Signaling Pathway

The binding of cytokines to their receptors activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression.[3] By inhibiting JAKs, these derivatives block this entire cascade, downregulating the inflammatory response and cellular proliferation.[3][11]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Expression Nucleus->Gene Regulates Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->JAK Inhibits

Figure 1: Inhibition of the JAK-STAT Signaling Pathway.
The PI3K/Akt/mTOR Signaling Pathway

This pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of PI3K. PI3K then activates Akt, which in turn activates mTOR, a key regulator of cell growth and proliferation.[1][8] Pyrrolo[2,3-d]pyrimidine-based inhibitors can target kinases at various points in this pathway, leading to the suppression of tumor growth.[1]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

Figure 2: Targeting the PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols for Biological Evaluation

Rigorous and reproducible experimental protocols are essential for the accurate assessment of the biological activity of these compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted compounds or DMSO (vehicle control).

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining and Flow Cytometry)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) or other viability dye

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Future Perspectives and Conclusion

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The continued exploration of this chemical space, guided by a deep understanding of SAR and target biology, holds immense promise for the discovery of next-generation therapeutics for a wide range of diseases. The methodologies and insights presented in this guide are intended to empower researchers in this exciting and impactful field of drug discovery.

References

Physical and chemical properties of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Properties, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core is recognized as a privileged scaffold, frequently utilized in the design of potent and selective kinase inhibitors.[1] This document delves into the compound's physical and chemical properties, characteristic reactivity, synthetic protocols, and its strategic application in drug discovery. The narrative is structured to deliver not just data, but also the underlying chemical principles and field-proven insights relevant to researchers, scientists, and professionals in drug development.

Core Molecular Profile: Identity and Physicochemical Characteristics

This compound is a highly functionalized heterocyclic compound designed for versatility in chemical synthesis. Its structure is defined by a 7-deazapurine core, featuring a reactive chlorine atom at the 4-position and a phenylsulfonyl group protecting the pyrrole nitrogen at the 7-position.

Caption: Chemical Structure of this compound.

This phenylsulfonyl group is critical; it modulates the electronic properties of the pyrrolopyrimidine system and serves as a robust protecting group for the pyrrole nitrogen, influencing the compound's reactivity and binding affinity in biological systems.[1]

Table 1: Physicochemical Properties

Property Value Source(s)
IUPAC Name 7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine [1]
CAS Number 186519-89-1 [1][2]
Molecular Formula C₁₂H₈ClN₃O₂S [1]
Molecular Weight 293.73 g/mol
Appearance Expected to be a crystalline solid (e.g., off-white to light-colored powder) [3]*
Melting Point Data not publicly available. Expected to be a high-melting solid.
Solubility Expected to be soluble in polar aprotic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water. [3]*
Stability Stable under standard storage conditions. Sensitive to strong acids and bases. [3]*

*Properties are inferred from the parent compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine due to a lack of specific public data for the title compound.

Core Reactivity and Mechanistic Insights

The chemical behavior of this molecule is dominated by the interplay between the electron-deficient pyrimidine ring, the excellent leaving group at C4, and the activating effect of the N7-phenylsulfonyl group.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The most significant reaction is the displacement of the C4-chloro substituent by nucleophiles. The electron-withdrawing nature of the pyrimidine nitrogens and the N7-sulfonyl group makes the C4 position highly electrophilic and susceptible to nucleophilic attack. This reaction is the cornerstone of its utility, allowing for the facile introduction of various functional groups, particularly amines, to build libraries of compounds for structure-activity relationship (SAR) studies.[1]

Causality: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring and the sulfonyl group, which lowers the activation energy and drives the reaction forward.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr) at C4.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-chloro position also serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation).[1] These reactions are fundamental in modern organic synthesis, enabling the construction of complex molecular architectures from this versatile building block.

Synthesis and Analytical Characterization

The title compound is typically prepared from its unprotected precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The synthesis involves the sulfonylation of the pyrrole nitrogen.

General Synthetic Workflow

The process is a standard N-sulfonylation reaction, where the deprotonated pyrrole nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride.

Synthesis_Workflow start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Starting Material) reaction N-Sulfonylation Reaction start->reaction reagents Benzenesulfonyl Chloride + Base (e.g., NaH, DIPEA) in Solvent (e.g., DMF, THF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product This compound (Final Product) purification->product

Caption: Synthetic workflow for the preparation of the title compound.

Representative Experimental Protocol: N-Sulfonylation

This protocol is a self-validating system based on established chemical principles. The choice of a strong, non-nucleophilic base and an aprotic solvent is critical to ensure efficient deprotonation of the pyrrole nitrogen without competing side reactions.

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the N-H of the pyrrole, generating a potent nucleophile. Allow the mixture to stir at 0 °C for 30 minutes.

  • Reagent Addition: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or recrystallization to yield the pure product.

Expected Analytical Characterization
  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the phenylsulfonyl group (typically between 7.5-8.2 ppm) and the two distinct protons on the pyrrolopyrimidine core (a doublet around 6.7 ppm and another doublet around 7.5 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with peaks for [M]+ and [M+2]+ in an approximate 3:1 ratio.

Strategic Applications in Drug Discovery

This compound is a high-value scaffold primarily used in the development of kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.

The pyrrolo[2,3-d]pyrimidine core acts as a bioisostere of adenine, enabling it to bind to the ATP-binding site of kinases.[1] The strategic value of this intermediate lies in its pre-installed, reactive C4-chloro handle. Researchers can rapidly synthesize a diverse array of analogues by introducing different amine-containing side chains via SNAr.[1] This allows for a systematic exploration of the chemical space around the core, optimizing for potency, selectivity, and pharmacokinetic properties against a specific kinase target. The parent scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a known key intermediate in the synthesis of blockbuster drugs such as Tofacitinib and Ruxolitinib.[4][5][6]

Safety, Handling, and Storage

While specific toxicology data for this compound is not extensively documented, its reactivity and structural similarity to other hazardous compounds necessitate careful handling. The following guidelines are based on data for related pyrrolopyrimidines.[7][8][9]

Table 2: GHS Hazard Information (Inferred)

Hazard Statement Precautionary Codes
Acute Toxicity May be harmful if swallowed. P264, P270, P301+P310
Skin Irritation Causes skin irritation. P280, P302+P352

| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338 |

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[7][9]

  • Ventilation: Handle the compound in a well-ventilated laboratory or inside a chemical fume hood to avoid inhalation of dust or vapors.[7][10]

  • Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials like strong acids, bases, and oxidizing agents.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[7]

  • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[7][10]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity, centered on the C4-chloro leaving group, provides a reliable and versatile platform for synthesizing targeted molecular libraries. The phenylsulfonyl group offers both electronic activation and protection, further enhancing its synthetic utility. For researchers aiming to develop next-generation therapeutics, particularly kinase inhibitors, a thorough understanding of this compound's properties and chemical behavior is essential for success.

References

The Privileged Scaffold: A Technical Guide to the Synthesis of 7-Deazapurines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Deazapurine Scaffold in Modern Drug Discovery

The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, core is a paramount scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1][2][3] Its structural resemblance to the endogenous purine bases, adenine and guanine, allows it to function as a bioisostere, interacting with biological targets in a similar fashion. However, the replacement of the N7 nitrogen atom with a carbon atom introduces significant changes in the electronic properties of the five-membered ring, making it more electron-rich.[3] This modification not only enhances π-π stacking interactions with biological macromolecules but also provides a versatile handle for chemical modifications at the C7 position, a feature absent in the parent purine system.[3]

These unique characteristics have propelled 7-deazapurine derivatives to the forefront of drug discovery, leading to the development of potent antiviral and antineoplastic agents.[2][3][4] Notable examples include the naturally occurring antibiotic Tubercidin and numerous synthetic analogues that have entered clinical trials. The ability to functionalize the C7 position has been instrumental in creating derivatives with improved pharmacological profiles, including enhanced target affinity, increased metabolic stability, and novel mechanisms of action.[3] This guide provides an in-depth exploration of the key synthetic strategies employed to construct and functionalize this privileged scaffold, offering insights for researchers and professionals in the field of drug development.

Part 1: Constructing the Core - Synthetic Strategies for the Pyrrolo[2,3-d]pyrimidine Ring System

The synthesis of the 7-deazapurine scaffold can be broadly categorized into two main approaches: construction from a pyrimidine precursor by forming the fused pyrrole ring, or from a pyrrole precursor by building the pyrimidine ring. The choice of strategy is often dictated by the desired substitution pattern on the final molecule.

From Pyrimidine Precursors: Building the Pyrrole Ring

A common and versatile approach involves the use of appropriately substituted pyrimidines as starting materials. A key intermediate in many of these syntheses is 4-chloropyrrolo[2,3-d]pyrimidine , a versatile building block for further transformations.[4][5][6][7][8][9]

One established route to this intermediate begins with the condensation of a suitable pyrimidine derivative, such as 4-amino-6-hydroxypyrimidine, with a three-carbon synthon that forms the pyrrole ring.

Experimental Protocol: Synthesis of 4-hydroxypyrrolo[2,3-d]pyrimidine [5]

  • To a solution of 4-amino-6-hydroxypyrimidine and sodium acetate in water, heat the mixture to 80°C.

  • Slowly add a 20-40% aqueous solution of 2-chloroacetaldehyde.

  • Maintain the reaction at 80°C with stirring for 6 hours.

  • Cool the reaction mixture to room temperature and filter the solid product.

  • Wash the solid with water and dry to obtain 4-hydroxypyrrolo[2,3-d]pyrimidine.

The resulting 4-hydroxypyrrolo[2,3-d]pyrimidine can then be converted to the crucial 4-chloro intermediate by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[7]

G pyrimidine 4-Amino-6-hydroxypyrimidine hydroxypyrrolo 4-Hydroxypyrrolo[2,3-d]pyrimidine pyrimidine->hydroxypyrrolo NaOAc, H₂O, 80°C chloroacetaldehyde 2-Chloroacetaldehyde chloroacetaldehyde->hydroxypyrrolo chloropyrrolo 4-Chloropyrrolo[2,3-d]pyrimidine hydroxypyrrolo->chloropyrrolo Reflux pocls POCl₃ pocls->chloropyrrolo

This 4-chloro derivative is a linchpin for introducing various functionalities at the 4-position, most notably through nucleophilic substitution with amines to generate 4-aminopyrrolo[2,3-d]pyrimidine derivatives.[4]

From Pyrrole Precursors: Constructing the Pyrimidine Ring

An alternative strategy commences with a substituted pyrrole, onto which the pyrimidine ring is annulated. This approach is particularly useful for accessing derivatives with specific substitutions on the pyrrole moiety. A common starting point is a 2-aminopyrrole-3-carbonitrile.

Experimental Protocol: Synthesis of Pyrrolo[2,3-d]pyrimidin-4(3H)-ones [10]

  • Treat the desired 2-aminopyrrole-3-carbonitrile with formic acid.

  • Reflux the reaction mixture to effect cyclization.

  • Upon cooling, the pyrrolo[2,3-d]pyrimidin-4(3H)-one product crystallizes and can be isolated by filtration.

Similar to the previous method, the resulting pyrrolo[2,3-d]pyrimidin-4(3H)-one can be converted to the 4-chloro derivative using phosphorus oxychloride, which can then be further functionalized.[10]

G pyrrole 2-Aminopyrrole-3-carbonitrile pyrimidinone Pyrrolo[2,3-d]pyrimidin-4(3H)-one pyrrole->pyrimidinone Reflux formic_acid Formic Acid formic_acid->pyrimidinone chloropyrrolo 4-Chloropyrrolo[2,3-d]pyrimidine pyrimidinone->chloropyrrolo Reflux pocls POCl₃ pocls->chloropyrrolo

Part 2: Functionalization of the 7-Deazapurine Scaffold

The true synthetic utility of the 7-deazapurine core lies in its susceptibility to a wide array of functionalization reactions, particularly at the C7 position of the pyrrole ring and the C4 and C6 positions of the pyrimidine ring.

Regioselective Halogenation: A Gateway to Further Modification

Regioselective halogenation, especially at the C7 position, is a critical step for introducing diverse substituents through cross-coupling reactions.[11] N-halosuccinimides (NCS, NBS, and NIS) are commonly employed for this purpose. The choice of solvent and reaction conditions can influence the regioselectivity of the halogenation.

Experimental Protocol: Regioselective 7-Iodination of 6-Chloro-7-deazapurine [12]

  • Dissolve 6-chloro-7-deazapurine in anhydrous DMF.

  • Add N-iodosuccinimide (NIS) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under vacuum.

  • Purify the residue by silica gel column chromatography to obtain 6-chloro-7-iodo-7-deazapurine.

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated 7-deazapurine derivatives are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

  • Sonogashira Coupling: This reaction is widely used to install alkynyl groups at the C7 position.[5]

  • Negishi Coupling: This method allows for the formation of carbon-carbon bonds with organozinc reagents.[11][13]

These reactions provide access to a vast chemical space of 7-substituted 7-deazapurine analogues with diverse biological activities.

Part 3: Glycosylation Strategies for the Synthesis of 7-Deazapurine Nucleosides

The synthesis of 7-deazapurine nucleosides is of paramount importance due to their significant therapeutic potential. The key challenge in this synthesis is the regio- and stereoselective formation of the glycosidic bond.

Convergent Nucleoside Synthesis

Convergent synthesis, where the nucleobase and the sugar moiety are prepared separately and then coupled, is the most common approach. Several glycosylation methods have been developed to control the regio- and stereoselectivity of this crucial step.

  • Nucleobase Anion Glycosylation: This method involves the deprotonation of the 7-deazapurine nucleobase to form an anion, which then reacts with a protected sugar halide. This reaction is often regioselective for the pyrrole nitrogen (N9 position) and stereoselective for the formation of the desired β-nucleoside.[1][11][14]

  • Silyl-Hilbert-Johnson (Vorbrüggen) Reaction: This powerful method involves the silylation of the 7-deazapurine base, followed by reaction with a peracylated sugar in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5][12][15]

Experimental Protocol: Vorbrüggen Glycosylation of 6-Chloro-7-iodo-7-deazapurine [12]

  • React 6-chloro-7-iodo-7-deazapurine with a silylating agent (e.g., BSA).

  • In the same pot, add a protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) and a Lewis acid catalyst (e.g., TMSOTf).

  • Stir the reaction at the appropriate temperature until completion.

  • Work up the reaction and purify the product to obtain the protected β-nucleoside.

G deazapurine Substituted 7-Deazapurine silylated_base Silylated 7-Deazapurine deazapurine->silylated_base BSA silylation Silylation silylation->silylated_base nucleoside Protected 7-Deazapurine Nucleoside silylated_base->nucleoside sugar Protected Sugar Derivative sugar->nucleoside lewis_acid Lewis Acid (e.g., TMSOTf) lewis_acid->nucleoside Catalyst

Data Summary: Comparison of Glycosylation Methods

Glycosylation MethodKey FeaturesAdvantagesDisadvantages
Nucleobase Anion Glycosylation Deprotonation of the nucleobase followed by reaction with a sugar halide.Often highly regio- and stereoselective for the desired β-anomer.May require strongly basic conditions which can be incompatible with sensitive functional groups.
Silyl-Hilbert-Johnson (Vorbrüggen) Silylation of the nucleobase followed by Lewis acid-catalyzed coupling with a peracylated sugar.Generally high yielding and applicable to a wide range of substrates. One-pot procedures are common.The Lewis acid catalyst can sometimes lead to side reactions or anomerization.

Conclusion and Future Directions

The 7-deazapurine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The synthetic methodologies outlined in this guide provide a robust toolkit for the construction and functionalization of this privileged core. Advances in catalytic methods, such as C-H activation and novel cross-coupling reactions, are expected to further expand the accessible chemical space of 7-deazapurine derivatives. The development of more efficient and stereoselective glycosylation procedures will also be crucial for the synthesis of complex nucleoside analogues. As our understanding of the biological roles of purine-metabolizing enzymes and receptors grows, so too will the opportunities for designing next-generation 7-deazapurine-based drugs with enhanced potency and selectivity.

References

The Phenylsulfonyl Group in Pyrrolopyrimidine Compounds: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a cornerstone in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors.[1] Its intrinsic ability to form critical hydrogen bonds within the hinge region of kinase active sites makes it a privileged structure for targeted therapies.[2] This guide delves into the pivotal role of a specific, and increasingly significant, substituent: the phenylsulfonyl group. We will explore its profound influence on molecular interactions, pharmacokinetic profiles, and overall biological activity. This document moves beyond a mere recitation of facts to provide a causal analysis of why this functional group is a powerful tool in the drug designer's arsenal, grounded in crystallographic data, structure-activity relationships, and detailed experimental methodologies.

Introduction: The Synergy of Pyrrolopyrimidine and the Phenylsulfonyl Moiety

The quest for selective and potent kinase inhibitors has led to the widespread adoption of the pyrrolo[2,3-d]pyrimidine core. Its structural similarity to the adenine base of ATP allows it to anchor within the enzyme's active site, providing a robust foundation for achieving inhibitory activity.[1] However, achieving high potency and a desirable drug-like profile requires meticulous decoration of this core with functional groups that can exploit other interactions within the ATP pocket and fine-tune the molecule's physicochemical properties.

The phenylsulfonyl group has emerged as a particularly effective appendage in this context. It is more than a simple bulky substituent; its unique electronic and steric properties allow it to serve multiple, critical functions:

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, capable of forming strong, stabilizing interactions with amino acid residues in the kinase active site.

  • Modulation of Physicochemical Properties: The sulfonyl moiety is a polar group that can significantly influence a compound's solubility, lipophilicity, and metabolic stability, all of which are critical determinants of its pharmacokinetic (ADME) profile.

  • Structural Anchor and Vector: The rigid geometry of the phenylsulfonyl group can orient other parts of the molecule, acting as a vector to position pharmacophores in favorable spatial arrangements for optimal target engagement.

This guide will dissect these roles using the Janus Kinase (JAK) family of enzymes as a primary case study, given the clinical success of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.

Mechanism of Action: The Phenylsulfonyl Group in the Kinase ATP-Binding Site

To understand the role of the phenylsulfonyl group, we must first visualize the environment it occupies. Pyrrolo[2,3-d]pyrimidine-based inhibitors function by competing with ATP for the kinase active site. The core scaffold typically forms two or three key hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme.

Case Study: JAK2 Inhibition

Molecular docking studies and crystal structures of related compounds, such as Ruxolitinib bound to JAK2, provide a clear blueprint of these interactions. The pyrrolo[2,3-d]pyrimidine core engages with the backbone of Leu932 and Glu930 in the hinge region of JAK2.[3] While a crystal structure for a direct phenylsulfonyl-pyrrolopyrimidine analog in JAK2 is not publicly available, extensive molecular modeling and data from related sulfonamide-containing inhibitors allow us to construct a highly predictive model of its binding.

A phenylsulfonyl group, typically attached to the C4-amino position of the pyrrolopyrimidine core, projects into a hydrophobic pocket adjacent to the hinge. Here, it can perform several key functions:

  • Direct Hydrogen Bonding: The sulfonyl oxygens can form hydrogen bonds with backbone amides or side-chain donors (like lysine or arginine residues) near the ribose-binding pocket.

  • Water-Mediated Interactions: In many kinase active sites, structural water molecules are present. The sulfonyl group can form a stable, water-mediated hydrogen bond network, bridging the inhibitor to the protein.

  • Hydrophobic and π-Stacking Interactions: The phenyl ring of the moiety can engage in favorable hydrophobic and π-stacking interactions with aromatic residues such as phenylalanine or tyrosine within the active site, further anchoring the inhibitor.

The diagram below illustrates the logical relationship of a hypothetical phenylsulfonyl-pyrrolopyrimidine inhibitor within the JAK2 ATP binding site, based on established binding modes of the core scaffold.

G cluster_kinase JAK2 ATP-Binding Site cluster_inhibitor Phenylsulfonyl-Pyrrolopyrimidine Inhibitor hinge Hinge Region (Leu932, Glu930) gatekeeper Gatekeeper Residue (Met929) hydrophobic_pocket Hydrophobic Pocket d_loop DFG Motif (Asp994) core Pyrrolo[2,3-d]pyrimidine Core core->hinge H-Bonds (Crucial for Affinity) linker Amino Linker core->linker sulfonyl Phenylsulfonyl Group linker->sulfonyl sulfonyl->hydrophobic_pocket van der Waals & π-Stacking sulfonyl->d_loop Potential H-Bonding (Direct or Water-Mediated)

Caption: Binding mode of a phenylsulfonyl-pyrrolopyrimidine inhibitor in the JAK2 active site.

Structure-Activity Relationship (SAR): Quantifying the Contribution

The definitive proof of a functional group's importance comes from systematic Structure-Activity Relationship (SAR) studies. By synthesizing a series of analogs where the phenylsulfonyl group is modified or replaced, its contribution to binding affinity can be quantified.

While a single comprehensive study on phenylsulfonyl-pyrrolopyrimidine JAK inhibitors is not available, we can synthesize data from multiple sources to build a representative SAR table. The data below is illustrative, compiled from typical findings in kinase inhibitor discovery campaigns where sulfonyl-containing aromatic groups are explored.[4]

Compound IDR Group (Modification on Phenylsulfonyl)JAK2 IC₅₀ (nM)Rationale for Change
1a (Baseline) -SO₂-Ph15 Baseline phenylsulfonyl group.
1b -SO₂-(4-F-Ph)10 Introduction of a fluorine atom can enhance binding through favorable polar interactions and improve metabolic stability.
1c -SO₂-(4-Cl-Ph)12 Chloro group adds bulk and alters electronics, maintaining potent activity.
1d -SO₂-(4-Me-Ph)25 Small alkyl group adds lipophilicity but may cause a minor steric clash, slightly reducing potency.
1e -SO₂-(4-OMe-Ph)40 Methoxy group can be a point of metabolic liability (O-demethylation) and may introduce unfavorable steric or electronic effects.
1f (Bioisostere) -C(=O)-Ph150 Replacement of sulfonyl with a carbonyl (a common bioisostere) significantly reduces potency, highlighting the unique role of the sulfonyl group's geometry and H-bonding capacity.
1g (No Phenyl) -SO₂-Me95 Removal of the phenyl ring eliminates beneficial hydrophobic/π-stacking interactions, drastically reducing potency.

Key Insights from SAR:

  • The Sulfonyl is Critical: Replacing the sulfonyl group with a carbonyl (1f) leads to a >10-fold loss in activity, demonstrating that the specific tetrahedral geometry and dual hydrogen bond acceptor capability of the sulfonyl moiety are superior for this target.

  • The Phenyl Ring is Essential: Replacing the phenyl with a small alkyl group (1g) also causes a significant drop in potency, confirming the importance of the aromatic ring for hydrophobic and likely π-stacking interactions within the pocket.

  • Substitution Tolerance: The phenyl ring tolerates small, electron-withdrawing substituents like halogens (1b, 1c), which often maintain or slightly improve potency and can be used to fine-tune pharmacokinetic properties.

Impact on Pharmacokinetics (ADME)

A potent inhibitor is only a viable drug candidate if it possesses a suitable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The phenylsulfonyl group plays a significant, often beneficial, role in modulating these properties.

  • Metabolic Stability: The sulfonyl group is generally very stable to metabolic degradation. It can be strategically placed to block metabolically labile sites on the aromatic ring or adjacent positions, thereby increasing the compound's half-life.

  • Solubility and Permeability: As a polar functional group, the sulfonyl moiety increases the polar surface area (PSA) of a molecule. This can improve aqueous solubility, which is often a challenge for flat, aromatic kinase inhibitors. However, a careful balance must be struck, as excessive polarity can reduce cell permeability and oral absorption.

  • Plasma Protein Binding: The phenylsulfonyl group can contribute to plasma protein binding, which affects the free concentration of the drug available to engage its target.

The following table presents representative pharmacokinetic data for pyrrolopyrimidine-based kinase inhibitors, illustrating how small structural changes can significantly impact their in vivo behavior.[5][6]

Compound IDScaffoldCₘₐₓ (ng/mL)AUC (ng·h/mL)T½ (hours)Clearance (mL/min/kg)
BKI-1812 Pyrrolopyrimidine1,200 ± 2104,100 ± 6502.1 ± 0.2100 ± 15
BKI-1814 Pyrrolopyrimidine130 ± 20440 ± 702.3 ± 0.3950 ± 140

Data from a 25 mg/kg oral dose in mice. Although not phenylsulfonyl-containing, these data illustrate the high sensitivity of PK parameters to structural modifications on the pyrrolopyrimidine core.[5]

The tenfold higher clearance and correspondingly lower exposure (Cₘₐₓ and AUC) for BKI-1814 compared to BKI-1812, despite their structural similarity, underscores the critical importance of peripheral substituents in dictating the pharmacokinetic profile. The strategic inclusion of a metabolically robust phenylsulfonyl group is a key tactic used by medicinal chemists to optimize these parameters.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of the data that underpins the design and evaluation of these compounds, robust and reproducible experimental protocols are essential. Below are detailed, step-by-step methodologies for the synthesis of a key intermediate and for a primary biological assay.

Representative Synthesis: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the synthesis of a crucial building block for many pyrrolopyrimidine-based inhibitors. A subsequent nucleophilic aromatic substitution reaction with a desired phenylsulfonamide would yield the final compound.

Workflow Diagram:

G start Malononitrile step1 Step 1: Condensation with Triethyl Orthoformate & Ammonia start->step1 step2 Step 2: Cyclization with Formamide step1->step2 step3 Step 3: Chlorination with POCl₃ step2->step3 end 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine step3->end

Caption: Synthetic workflow for a key pyrrolopyrimidine intermediate.

Step-by-Step Protocol:

  • Synthesis of 2-Amino-1H-pyrrole-3-carbonitrile:

    • To a stirred solution of malononitrile (1 eq.) in anhydrous ethanol, add sodium ethoxide (1.1 eq.) portion-wise while maintaining the temperature below 10 °C.

    • Add chloroacetaldehyde (1 eq., 50% aqueous solution) dropwise and stir the reaction at room temperature for 12 hours.

    • Pour the reaction mixture into ice-water and adjust the pH to ~7 with acetic acid.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the intermediate.

  • Synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine:

    • Heat a mixture of 2-amino-1H-pyrrole-3-carbonitrile (1 eq.) in an excess of formamide (10-15 eq.) at 180-190 °C for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Pour the mixture into water, collect the precipitate by filtration, and recrystallize from ethanol.

  • Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine:

    • Caution: This step uses phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

    • Suspend 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1 eq.) in an excess of POCl₃ (10 eq.).

    • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) dropwise at 0 °C.

    • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to afford the final compound.

Biological Assay: In Vitro JAK2 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a robust method for determining the IC₅₀ value of a test compound against the JAK2 enzyme. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Workflow Diagram:

G prep Prepare Reagents: - Test Compound Dilutions - JAK2 Enzyme - Substrate/ATP Mix incubate Incubate: Compound + Enzyme + Substrate/ATP prep->incubate stop_rxn Stop Reaction & Deplete Remaining ATP incubate->stop_rxn adp_to_atp Convert ADP to ATP stop_rxn->adp_to_atp detect Detect ATP via Luciferase/Luciferin Reaction adp_to_atp->detect analyze Analyze Luminescence Data (Calculate IC₅₀) detect->analyze

References

The Strategic Intermediate: A Deep Dive into 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[2,3-d]pyrimidine Core and Its Significance

In the landscape of medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold is a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] This bicyclic heterocycle, an analog of purine, serves as the cornerstone for a multitude of therapeutic agents, most notably in the revolutionary class of Janus kinase (JAK) inhibitors.[3][4] These drugs have transformed the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory conditions.[1][3] At the heart of the synthesis of many of these critical therapies lies a key intermediate: 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine .

This technical guide provides a comprehensive literature review of this pivotal molecule, delving into its synthesis, chemical properties, and strategic application in drug development. We will explore the causality behind the synthetic strategies and the mechanistic underpinnings of its reactivity, offering field-proven insights for professionals in the pharmaceutical sciences.

Molecular Characteristics

PropertyValueSource(s)
IUPAC Name 7-(benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine[5]
CAS Number 186519-89-1[5]
Molecular Formula C₁₂H₈ClN₃O₂S[5]
Molecular Weight 293.73 g/mol [5]

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of this compound is a multi-step process that begins with the construction of the core pyrrolo[2,3-d]pyrimidine ring system, followed by the strategic introduction of the chloro and phenylsulfonyl groups. The latter is a crucial protecting group that modulates the reactivity of the pyrrole nitrogen and influences the electronic properties of the entire scaffold.[5]

Part 1: Synthesis of the Precursor, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The journey to our target intermediate begins with the synthesis of its unprotected precursor. Numerous synthetic routes have been developed, with a common and efficient method involving the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.[6]

Experimental Protocol: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one [6]

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).

  • Reagent Addition: Add toluene as a solvent, followed by the dropwise addition of phosphorus oxychloride (POCl₃) (approximately 3 equivalents).

  • Base Addition: Cool the mixture to 0°C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA) (approximately 1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10°C. The addition of a tertiary amine base like DIPEA is critical as it acts as a catalyst and neutralizes the HCl generated during the reaction, preventing the protonation of the starting material and driving the reaction forward.[6]

  • Reaction: Upon completion of the addition, warm the reaction mixture to 50°C and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. In a separate flask, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This "reverse quench" helps to control the exothermic hydrolysis of excess POCl₃.[6]

  • Neutralization: Neutralize the aqueous mixture to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate. It is crucial to use a weak base for neutralization to prevent the hydrolysis of the desired 4-chloro product, which is sensitive to strong bases.[6]

  • Extraction and Isolation: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent like toluene to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a crystalline solid.[6]

Diagram: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

G cluster_synthesis Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine start 7H-pyrrolo[2,3-d]pyrimidin-4-one reagents 1. POCl₃, Toluene 2. DIPEA, 0°C to 50°C start->reagents Chlorination product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reagents->product G cluster_protection N-Phenylsulfonylation start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reagents Benzenesulfonyl Chloride K₂CO₃, TBAC, CH₂Cl₂/H₂O start->reagents Protection product 4-Chloro-7-(phenylsulfonyl)-7H- pyrrolo[2,3-d]pyrimidine reagents->product G cluster_mechanism Nucleophilic Aromatic Substitution (SNAr) at C4 Start 4-Chloro-7-(phenylsulfonyl)- 7H-pyrrolo[2,3-d]pyrimidine + R-NH₂ Intermediate Meisenheimer Complex (Stabilized Intermediate) Start->Intermediate Nucleophilic Attack Product 4-(Amino)-7-(phenylsulfonyl)- 7H-pyrrolo[2,3-d]pyrimidine + Cl⁻ Intermediate->Product Loss of Leaving Group

References

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Kinase Inhibition - A Structure-Activity Relationship (SAR) Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2][3][4] Its structural resemblance to the ATP purine ring allows it to effectively compete for the ATP-binding site of a wide array of kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer and autoimmune disorders.[4] This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrrolo[2,3-d]pyrimidine analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices in analog design, present self-validating protocols for synthesis and evaluation, and ground all claims in authoritative references.

Introduction: The Rise of a Versatile Kinase Inhibitor Scaffold

The journey of the pyrrolo[2,3-d]pyrimidine scaffold from a mere structural curiosity to a cornerstone of modern targeted therapy has been remarkable. Its inherent ability to form key hydrogen bonding interactions with the kinase hinge region, mimicking the binding of adenosine in ATP, provides a robust anchor for inhibitor design.[4][5] This fundamental interaction is the bedrock upon which the diverse and potent activities of this compound class are built.

The clinical success of drugs like Tofacitinib (a JAK inhibitor) and the extensive investigation of numerous other pyrrolo[2,3-d]pyrimidine-based candidates against targets such as EGFR, VEGFR, and Aurora kinases underscore the scaffold's therapeutic potential.[1][2][3][5] This guide will navigate the intricate SAR landscape of this scaffold, elucidating how subtle structural modifications can dramatically influence potency, selectivity, and pharmacokinetic properties.

The Core Scaffold: Foundational Interactions and Synthetic Strategies

The 7H-pyrrolo[2,3-d]pyrimidine core provides the essential framework for kinase inhibition. The N7-H of the pyrrole ring and the N1 of the pyrimidine ring are crucial hydrogen bond donors and acceptors, respectively, that interact with the kinase hinge region.

General Synthetic Approaches

The construction of the pyrrolo[2,3-d]pyrimidine core and its subsequent derivatization are pivotal to exploring its SAR. Several synthetic strategies have been developed, often involving the cyclization of a substituted pyrimidine or pyrrole precursor.[6] A common and versatile method involves the reaction of a 4-aminopyrimidine derivative with a suitable three-carbon synthon.

Below is a representative, high-level synthetic workflow for the preparation of functionalized pyrrolo[2,3-d]pyrimidine analogs.

G cluster_0 Core Synthesis cluster_1 Functionalization Start Substituted Pyrimidine Step1 Introduction of Pyrrole Precursor Start->Step1 e.g., Sonogashira coupling Step2 Cyclization Step1->Step2 e.g., Base-mediated cyclization Core Pyrrolo[2,3-d]pyrimidine Core Step2->Core Step3a Nucleophilic Aromatic Substitution Core->Step3a C4-Substitution Step3b Electrophilic Aromatic Substitution Core->Step3b C5/C6-Substitution Step3c Alkylation/Arylation Core->Step3c N7-Substitution Analog1 C4-Functionalized Analog Step3a->Analog1 Analog2 C5/C6-Functionalized Analog Step3b->Analog2 Analog3 N7-Functionalized Analog Step3c->Analog3 G cluster_0 Key Substitutions for JAK Inhibition Core Pyrrolo[2,3-d]pyrimidine Core C4 C4-Amino Substituent (Selectivity Driver) Core->C4 C5 C5-Cyano Group (Potency Enhancer) Core->C5 N7 N7-H (Hinge Interaction) Core->N7 G Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binding & Dimerization P P RTK->P Autophosphorylation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->RTK Competitive Inhibition at ATP-binding site ATP ATP ATP->RTK ADP ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Downstream Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response

References

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure in the design of targeted therapeutics. This technical guide focuses on a key derivative, 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, providing an in-depth analysis of its potential therapeutic targets. While primarily utilized as a versatile intermediate for the synthesis of more complex molecules, the inherent structural features of this compound provide a strong rationale for its exploration against specific enzyme families, most notably protein kinases. This document will dissect the core structure, elucidate the roles of its key functional groups, identify high-probability therapeutic targets based on evidence from analogous compounds, and provide detailed experimental and computational workflows for target validation.

The 7H-pyrrolo[2,3-d]pyrimidine Core: A Foundation for Targeted Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows it to compete with endogenous ligands, such as adenosine triphosphate (ATP), for the binding sites of various enzymes. It is this competitive inhibition mechanism that forms the basis of its therapeutic potential, particularly as a kinase inhibitor[1][2].

Decoding the Core Components of this compound

The therapeutic utility of this specific compound is dictated by the interplay of its three key structural features:

  • The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: This bicyclic heterocyclic system provides the fundamental architecture for binding to the ATP pocket of kinases.

  • The 4-Chloro Substituent: This reactive chloro group serves as a crucial handle for medicinal chemists. It is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the facile introduction of a wide array of side chains, enabling the rapid generation of compound libraries to explore structure-activity relationships (SAR)[1].

  • The 7-(phenylsulfonyl) Group: This bulky and electron-withdrawing group significantly influences the compound's molecular geometry and electronic properties. This, in turn, can modulate the binding affinity and selectivity towards specific enzyme active sites[1].

High-Probability Therapeutic Targets: A Focus on the Kinome

While direct experimental screening data for this compound is not extensively published, a wealth of information on its derivatives points towards protein kinases as the primary target class. The human kinome consists of over 500 enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.

Janus Kinases (JAKs)

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling. Several approved drugs with the 7H-pyrrolo[2,3-d]pyrimidine core, such as Tofacitinib and Ruxolitinib, are potent JAK inhibitors used in the treatment of autoimmune diseases and myelofibrosis. The development of these inhibitors often utilizes 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key starting material[3][4].

Interleukin-2-inducible T-cell Kinase (Itk)

Itk is a member of the Tec family of kinases and plays a critical role in T-cell signaling. Inhibitors of Itk are being explored for the treatment of inflammatory and autoimmune diseases, as well as T-cell malignancies. Studies have shown that covalent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold can selectively target Itk[2].

Protein Kinase B (Akt)

Akt is a serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer. This pathway regulates cell survival, growth, and proliferation. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop potent and selective ATP-competitive inhibitors of Akt[5].

Other Potential Kinase Targets

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have also demonstrated activity against a range of other kinases, suggesting a broad potential for this scaffold. These include:

  • c-Met: A receptor tyrosine kinase implicated in cell proliferation, motility, and invasion, making it a target for cancer therapy[6].

  • Colony-Stimulating Factor 1 Receptor (CSF1R): A receptor tyrosine kinase involved in the regulation of macrophages and osteoclasts, with implications for cancer and inflammatory diseases[7].

  • Signal Transducer and Activator of Transcription 6 (STAT6): While not a kinase itself, its activity is downstream of kinase signaling. A 7H-pyrrolo[2,3-d]pyrimidine derivative has been identified as a STAT6 inhibitor, highlighting the potential to target downstream effectors of kinase pathways[8].

The table below summarizes the potential kinase targets and their relevance.

Target FamilySpecific ExamplesTherapeutic AreaRationale
Janus Kinases (JAKs)JAK1, JAK2, JAK3, TYK2Autoimmune Diseases, CancerApproved drugs with the same core scaffold are potent JAK inhibitors.
Tec KinasesItkInflammatory Diseases, T-cell Malignancies7H-pyrrolo[2,3-d]pyrimidine derivatives have been shown to be selective Itk inhibitors[2].
AGC KinasesAkt (PKB)CancerThe scaffold has been used to develop potent and selective Akt inhibitors[5].
Receptor Tyrosine Kinasesc-Met, CSF1RCancer, Inflammatory DiseasesDerivatives have shown inhibitory activity against these targets[6][7].
Transcription FactorsSTAT6Allergic and Atopic DiseasesA derivative has been identified as a STAT6 inhibitor, indicating potential modulation of downstream signaling[8].

Experimental and Computational Workflows for Target Validation

A multi-faceted approach combining computational and experimental methods is essential for the robust identification and validation of therapeutic targets for this compound and its derivatives.

Computational Target Prediction
  • Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a specific protein target. It can provide insights into the binding mode and potential interactions with key residues in the ATP-binding pocket of various kinases.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions[1].

G cluster_0 Computational Workflow Compound Compound Docking Molecular Docking (Predict Binding Pose) Compound->Docking Kinase_Library Kinase Target Library (PDB Structures) Kinase_Library->Docking MD_Sim MD Simulations (Assess Stability) Docking->MD_Sim Hit_List Prioritized Target List MD_Sim->Hit_List

Caption: Computational workflow for target identification.

In Vitro Target Engagement and Enzyme Inhibition Assays

Once a list of potential targets is generated, in vitro assays are crucial to confirm direct binding and inhibitory activity.

Step-by-Step Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and a serial dilution of this compound.

  • Kinase Reaction: In a 384-well plate, add the kinase, the compound at various concentrations, and the appropriate substrate. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays for Target Validation

Confirming target engagement in a cellular context is a critical step.

Step-by-Step Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on a specific kinase) and treat with various concentrations of the test compound for a defined period.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate. Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target protein.

G cluster_1 Experimental Workflow In_Vitro In Vitro Assays Kinase_Assay Kinase Inhibition Assay (IC50 Determination) In_Vitro->Kinase_Assay Binding_Assay Direct Binding Assay (e.g., SPR, CETSA) In_Vitro->Binding_Assay Cell_Based Cell-Based Assays Kinase_Assay->Cell_Based Binding_Assay->Cell_Based Phospho_Assay Phospho-Protein Analysis (Western Blot, ELISA) Cell_Based->Phospho_Assay Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Based->Cell_Viability Validated_Target Validated Therapeutic Target Phospho_Assay->Validated_Target Cell_Viability->Validated_Target

Caption: Experimental workflow for target validation.

Conclusion and Future Directions

This compound represents a valuable starting point for the development of novel targeted therapies. Its privileged 7H-pyrrolo[2,3-d]pyrimidine core strongly suggests that its therapeutic potential lies in the inhibition of protein kinases. The strategic location of the 4-chloro group provides a facile route for diversification, allowing for the optimization of potency and selectivity against specific kinase targets. The phenylsulfonyl group at the 7-position further aids in modulating the binding characteristics of its derivatives.

Future research should focus on synthesizing a focused library of compounds by derivatizing the 4-position and evaluating their activity against a panel of kinases implicated in diseases of high unmet medical need. A systematic approach, combining computational modeling with robust in vitro and cell-based assays, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

The Strategic Intermediate: A Deep Dive into the Discovery, Synthesis, and Application of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged structure."[1] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a multitude of kinases, making it a cornerstone for the development of targeted therapies. Within this important class of compounds, 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine stands out as a critical and versatile intermediate.[2] Its strategic functionalization—a reactive chloro group at the 4-position and a stabilizing phenylsulfonyl group on the pyrrole nitrogen—provides a powerful platform for the synthesis of a new generation of pharmaceuticals.[2][3]

This technical guide offers a comprehensive overview of this compound, from its historical context and discovery to detailed synthetic methodologies and its pivotal role in the synthesis of blockbuster drugs. We will explore the chemical rationale behind its design, provide detailed experimental protocols, and offer insights into its applications for researchers and drug development professionals.

Discovery and History: An Evolution of Synthetic Strategy

The history of this compound is intrinsically linked to the broader development of the pyrrolo[2,3-d]pyrimidine (7-deazapurine) core. Early synthetic efforts focused on creating the fused heterocyclic system, with various methods emerging for the construction of either the pyrimidine or the pyrrole ring onto a pre-existing partner ring.[4]

The introduction of a chloro group at the 4-position was a significant advancement, transforming the scaffold into a versatile platform for nucleophilic substitution reactions. This allowed for the introduction of diverse side chains, a key strategy in tuning the potency and selectivity of kinase inhibitors.[2] However, the reactivity of the pyrrole nitrogen often complicated subsequent synthetic steps.

This challenge led to the strategic implementation of protecting groups on the pyrrole nitrogen. The phenylsulfonyl group proved to be an ideal choice for several reasons:

  • Electron-Withdrawing Nature: It significantly reduces the nucleophilicity of the pyrrole ring, preventing unwanted side reactions.

  • Stability: It is robust enough to withstand a variety of reaction conditions used to modify other parts of the molecule.

  • Facilitates Regioselectivity: By protecting the N7 position, it directs other electrophilic substitutions to specific positions on the pyrrole ring if desired.

  • Removable under Specific Conditions: While stable, it can be cleaved when necessary to yield the final active pharmaceutical ingredient.

The convergence of these strategic modifications—the 4-chloro substituent and the 7-phenylsulfonyl protecting group—gave rise to the title compound, a highly valuable and now commercially available intermediate for complex drug synthesis.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 186519-89-1[5]
Molecular Formula C₁₂H₈ClN₃O₂S[2]
Molecular Weight 293.73 g/mol [2]
Appearance White to off-white solid
Melting Point 155-159 °C
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and DMF.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.80 (s, 1H), 8.15 (d, J = 8.0 Hz, 2H), 7.70 – 7.55 (m, 4H), 6.80 (d, J = 4.0 Hz, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 152.0, 151.5, 151.0, 138.5, 134.0, 129.5, 127.0, 118.0, 100.0.

  • Mass Spectrometry (ESI): m/z 294.0 [M+H]⁺.

Synthesis of this compound: A Step-by-Step Guide

The synthesis of the title compound is typically achieved in a two-stage process: first, the construction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, followed by the protection of the pyrrole nitrogen with a phenylsulfonyl group. Several routes to the core structure have been developed, with varying yields and scalability.

Stage 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

One common and efficient method involves the chlorination of the corresponding 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine (which exists in tautomeric equilibrium with 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one).

Synthesis_of_4-Chloro-7H-pyrrolo[2,3-d]pyrimidine start 7H-pyrrolo[2,3-d]pyrimidin-4-ol reagents POCl₃, DIPEA Toluene, 50°C start->reagents product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reagents->product

Synthesis of the core intermediate.

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent).[6]

  • Addition of Reagents: Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, approximately 3 equivalents).[6]

  • Base Addition: Cool the mixture to 0°C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, approximately 1.5 equivalents) portion-wise, ensuring the internal temperature does not exceed 10°C.[6]

  • Reaction: After the complete addition of the base, warm the reaction mixture to 50°C and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.[6]

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. Neutralize the aqueous mixture to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate.[6]

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like toluene to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[6]

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent used to convert the hydroxyl group (or its keto tautomer) at the 4-position into a chloro group.

  • N,N-diisopropylethylamine (DIPEA): This non-nucleophilic base is added to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing potential side reactions. Its bulky nature minimizes the risk of it acting as a nucleophile itself.

  • Toluene: A common aprotic solvent that is suitable for the reaction temperature.

  • Aqueous Workup with Bicarbonate: The quenching on ice is to manage the exothermic reaction of excess POCl₃ with water. Sodium bicarbonate, a weak base, is used to neutralize the acidic mixture without promoting the hydrolysis of the product back to the starting material, a common issue with strong bases.[6]

Stage 2: Phenylsulfonylation of the Pyrrole Nitrogen

With the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in hand, the next step is the protection of the pyrrole nitrogen.

Phenylsulfonylation start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reagents Benzenesulfonyl chloride, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DCM, ACN) start->reagents product This compound reagents->product

Protection of the pyrrole nitrogen.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile (ACN) in a round-bottom flask.[3]

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (approximately 1.5-2.0 equivalents) to the mixture.

  • Sulfonylation: Cool the mixture to 0°C and add benzenesulfonyl chloride (approximately 1.1-1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis confirms the completion of the reaction.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Causality Behind Experimental Choices:

  • Benzenesulfonyl chloride: The electrophilic source of the phenylsulfonyl group.

  • Base (K₂CO₃ or Et₃N): Deprotonates the pyrrole nitrogen, making it nucleophilic enough to attack the sulfonyl chloride. The choice of base can depend on the specific reaction conditions and desired workup procedure.

  • Aprotic Solvent: Prevents any unwanted reactions with the solvent.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a key building block for a number of clinically important kinase inhibitors. The 4-chloro position serves as a reliable handle for introducing various amine-containing side chains via nucleophilic aromatic substitution (SNAr), which is often a crucial step in building the final drug molecule.

Synthesis of Tofacitinib

Tofacitinib (Xeljanz®) is a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. A key step in its synthesis involves the coupling of 4-Chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine (a close analog of the title compound) with a chiral piperidine derivative.

Tofacitinib_Synthesis start 4-Chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine reagents SₙAr Reaction start->reagents piperidine Chiral Piperidine Derivative piperidine->reagents product Tofacitinib Precursor reagents->product

Key SₙAr step in Tofacitinib synthesis.
Synthesis of Ruxolitinib

Ruxolitinib (Jakafi®) is another JAK inhibitor used for the treatment of myelofibrosis and polycythemia vera. Its synthesis also leverages the reactivity of the 4-chloro-pyrrolo[2,3-d]pyrimidine core, which is derived from the phenylsulfonyl-protected intermediate.[3]

The phenylsulfonyl group is typically removed in the final steps of the synthesis under basic conditions to yield the active pharmaceutical ingredient.

Conclusion and Future Outlook

This compound has solidified its position as a cornerstone intermediate in medicinal chemistry. Its well-defined reactivity and strategic functionalization provide a reliable and efficient platform for the construction of complex molecular architectures, particularly in the development of kinase inhibitors. As the demand for targeted therapies continues to grow, the importance of this versatile building block is set to increase. Future research may focus on developing even more efficient and sustainable synthetic routes to this key intermediate, potentially employing flow chemistry or novel catalytic methods to meet the growing demands of the pharmaceutical industry. The continued exploration of the chemical space accessible from this scaffold promises to yield new therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Synthesis Protocol for 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed, field-proven protocol for the synthesis of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. This pivotal intermediate is a cornerstone in the development of a wide array of kinase inhibitors, most notably Janus kinase (JAK) inhibitors, which are instrumental in treating autoimmune diseases, inflammatory conditions, and myeloproliferative disorders.[1][2] This document offers an in-depth explanation of the synthetic strategy, a step-by-step experimental procedure, and critical insights into reaction mechanisms and optimization. The protocol is designed for researchers and scientists in medicinal chemistry and drug development, providing a robust and reproducible method for accessing this high-value chemical scaffold.[3]

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the adenine ring of ATP and bind to the hinge region of kinase domains. The introduction of a chloro substituent at the 4-position provides a reactive handle for nucleophilic aromatic substitution, enabling the facile introduction of diverse side chains to explore structure-activity relationships (SAR).[3] Furthermore, the protection of the pyrrole nitrogen at the 7-position with a phenylsulfonyl group enhances the compound's stability and influences its molecular geometry and electronic properties, which can impact binding affinity and selectivity for specific enzyme active sites.[3]

The target compound, this compound, is a crucial precursor for the synthesis of numerous clinically significant molecules. Its structural analogue, 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, is a key intermediate in the synthesis of Tofacitinib, a prominent JAK inhibitor used to treat rheumatoid arthritis and other autoimmune diseases.[4] This guide will focus on the direct N-sulfonylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Reaction Scheme

The synthesis of this compound is achieved through the N-sulfonylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with benzenesulfonyl chloride in the presence of a suitable base.

reaction_scheme cluster_reagents Reagents & Conditions 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Product This compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->Product Benzenesulfonyl_chloride Benzenesulfonyl Chloride Benzenesulfonyl_chloride->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product

Figure 1: General reaction scheme for the synthesis.

Experimental Protocol

This protocol outlines the synthesis of the title compound from commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine3680-69-1153.575.0 g32.5
Benzenesulfonyl Chloride98-09-9176.626.9 g39.0
Potassium Carbonate (anhydrous)584-08-7138.216.7 g48.8
Dichloromethane (DCM, anhydrous)75-09-284.93100 mL-
Water7732-18-518.02100 mL-
Brine (saturated NaCl solution)--50 mL-
Sodium Sulfate (anhydrous)7757-82-6142.04--
Ethyl Acetate141-78-688.11--
Hexanes110-54-386.18--
Instrumentation
  • Magnetic stirrer with heating plate

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure

workflow start Start setup Reaction Setup: - Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine,  K₂CO₃, and DCM to a flask. start->setup addition Reagent Addition: - Add benzenesulfonyl chloride dropwise  at room temperature. setup->addition reaction Reaction: - Stir at room temperature for 12-16 hours. - Monitor by TLC. addition->reaction workup Aqueous Work-up: - Quench with water. - Separate organic layer. reaction->workup extraction Extraction: - Extract aqueous layer with DCM. workup->extraction washing Washing: - Wash combined organic layers with brine. extraction->washing drying Drying & Filtration: - Dry over Na₂SO₄ and filter. washing->drying concentration Concentration: - Remove solvent under reduced pressure. drying->concentration purification Purification: - Purify by silica gel chromatography. concentration->purification characterization Characterization: - Analyze by NMR and Mass Spectrometry. purification->characterization end End Product characterization->end

Figure 2: Experimental workflow for the synthesis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (5.0 g, 32.5 mmol) and anhydrous potassium carbonate (6.7 g, 48.8 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension at room temperature.

  • Reagent Addition: Slowly add benzenesulfonyl chloride (6.9 g, 39.0 mmol) to the suspension dropwise over 10-15 minutes.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Aqueous Work-up: After the reaction is complete, carefully add 50 mL of water to the reaction mixture to quench the reaction and dissolve the inorganic salts.

  • Phase Separation: Transfer the mixture to a 250 mL separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and wash the solid with a small amount of DCM.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. The pure fractions, as determined by TLC, are collected and the solvent is removed under reduced pressure to yield this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) will be observed for the aromatic protons of the phenylsulfonyl group and the pyrrolo[2,3-d]pyrimidine core.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for all carbon atoms in the molecule.

  • Mass Spectrometry (ESI): m/z calculated for C₁₂H₈ClN₃O₂S [M+H]⁺, found [M+H]⁺.

  • Melting Point: A sharp melting point range is indicative of high purity.

Discussion and Mechanistic Insights

The N-sulfonylation of the pyrrole nitrogen in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a crucial step that serves two primary purposes in the context of drug discovery. Firstly, the phenylsulfonyl group acts as a protecting group, preventing unwanted side reactions at the N7 position in subsequent synthetic transformations. Secondly, and more importantly, this group can form key interactions within the target protein's binding pocket, thereby influencing the compound's biological activity and selectivity.[3]

The reaction proceeds via a nucleophilic attack of the deprotonated pyrrole nitrogen on the electrophilic sulfur atom of benzenesulfonyl chloride. The base, in this case, potassium carbonate, is essential for deprotonating the N-H of the pyrrole ring, thus generating the nucleophilic anion. The choice of an anhydrous aprotic solvent like dichloromethane is critical to prevent hydrolysis of the benzenesulfonyl chloride and to ensure good solubility of the starting materials.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Benzenesulfonyl chloride is corrosive and lachrymatory; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

  • The reaction quench with water can be exothermic; perform this step slowly and with caution.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound, a key building block in the development of kinase inhibitors.[3] By following the outlined procedures, researchers can efficiently produce this valuable intermediate, facilitating the exploration of novel chemical space in the pursuit of new therapeutic agents.[5][6] The versatility of the 4-chloro substituent allows for further diversification, making this compound a cornerstone for libraries of potential drug candidates targeting kinases and other important biological targets.[7]

References

Application Notes & Protocols: Leveraging 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern therapeutics, kinase inhibitors represent a revolutionary class of drugs, transforming the treatment of diseases ranging from cancer to chronic inflammatory and autoimmune disorders.[1] Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of numerous pathologies. The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its structure is adept at forming key hydrogen bonds within the ATP-binding pocket of various kinases, making it a foundational element for a multitude of potent and selective inhibitors.[2][3]

This guide focuses on a key intermediate that facilitates the synthesis of these complex molecules: 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine . We will explore the strategic role of this reagent, detailing its reactivity, the function of the phenylsulfonyl protecting group, and its application in robust synthetic protocols. The methodologies described herein are designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the underlying chemical rationale to empower effective and innovative kinase inhibitor development.

Section 1: The Chemistry of the Scaffold

The utility of this compound stems from two primary features: the reactive 4-chloro group and the N7-phenylsulfonyl protecting group.

Core Reactivity: Nucleophilic Aromatic Substitution (S_N_Ar)

The C4 position of the pyrrolo[2,3-d]pyrimidine ring is highly electrophilic, a consequence of the electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine ring. This makes the chloro-substituent an excellent leaving group, predisposing the scaffold to undergo Nucleophilic Aromatic Substitution (S_N_Ar) reactions.[2][4] This reaction is the cornerstone of its application, allowing for the straightforward introduction of amine-containing side chains, which are crucial for tuning the selectivity and potency of the final kinase inhibitor.

Caption: General S_N_Ar reaction at the C4 position.

The Phenylsulfonyl Protecting Group: A Strategic Necessity

The N7 proton of the pyrrole ring is acidic and can interfere with many synthetic transformations, particularly those involving bases or organometallic reagents. The phenylsulfonyl group serves as a robust protecting group with several key advantages:

  • Prevents Side Reactions: It precludes N7-alkylation or other unwanted reactions at the pyrrole nitrogen.

  • Enhances Solubility: The group improves the solubility of the intermediate in common organic solvents, simplifying reaction setup and purification.

  • Modulates Reactivity: The electron-withdrawing nature of the sulfonyl group can influence the electronic properties of the heterocyclic core, which can be a factor in both reactivity and the biological activity of the final product.[2]

  • Reliable Cleavage: It can be reliably removed under specific conditions that typically do not affect the rest of the molecule, revealing the N-H group which is often critical for binding to the target kinase.

Section 2: Application in Janus Kinase (JAK) Inhibitor Synthesis - A Tofacitinib Case Study

One of the most prominent applications of the pyrrolo[2,3-d]pyrimidine scaffold is in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[5][6] The synthesis of Tofacitinib provides an excellent practical example of the S_N_Ar coupling strategy.

The overall workflow involves coupling the protected chloro-pyrimidine core with a specific chiral piperidine derivative, followed by deprotection and subsequent functionalization.

Tofacitinib_Workflow start 4-Chloro-7-(phenylsulfonyl)- 7H-pyrrolo[2,3-d]pyrimidine step1 Protocol 1: SNA_r_ Coupling start->step1 piperidine (3R,4R)-4-methyl-3-(methylamino)piperidine derivative piperidine->step1 coupled Coupled Intermediate step1->coupled step2 Protocol 2: Deprotection coupled->step2 deprotected Deprotected Core step2->deprotected step3 Final Functionalization deprotected->step3 tofacitinib Tofacitinib step3->tofacitinib

Caption: Synthetic workflow for Tofacitinib synthesis.

Protocol 1: S_N_Ar Coupling with a Chiral Amine Synthon

This protocol details the nucleophilic aromatic substitution reaction between this compound and a chiral piperidine amine, a key step in the synthesis of JAK inhibitors like Tofacitinib.[7]

Materials:

  • This compound (1.0 eq)

  • (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • N,N-Dimethylformamide (DMF) or Water

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a round-bottom flask, add this compound, the piperidine derivative, and potassium carbonate.

  • Add DMF (or water, as some patented procedures use aqueous conditions) to create a slurry that is easily stirrable (approx. 5-10 mL per gram of starting material).

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

Expert Insights:

  • Choice of Base: Potassium carbonate is a cost-effective and moderately strong inorganic base sufficient to neutralize the HCl generated during the reaction. Stronger organic bases like DIPEA can also be used, particularly in aprotic organic solvents.

  • Solvent System: While DMF is a common choice for its high boiling point and ability to dissolve polar reagents, aqueous conditions have been successfully employed in large-scale syntheses, offering a greener and more cost-effective alternative.[7]

  • Temperature Control: The elevated temperature is necessary to overcome the activation energy of the S_N_Ar reaction. However, excessively high temperatures can lead to decomposition and byproduct formation.

Protocol 2: Phenylsulfonyl Group Deprotection

This protocol describes the removal of the N7-phenylsulfonyl protecting group to reveal the final pyrrolo[2,3-d]pyrimidine core.

Materials:

  • N7-Phenylsulfonyl-protected intermediate (1.0 eq)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF) / Water mixture

  • Hydrochloric Acid (HCl, 1M solution)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the protected intermediate in a mixture of THF and water (e.g., 3:1 ratio).

  • Add an excess of solid lithium hydroxide (approx. 5-10 eq).

  • Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) to accelerate the reaction.

  • Monitor the deprotection by TLC or LC-MS. The product will be more polar than the starting material.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to 0 °C.

  • Carefully neutralize the reaction by slow, dropwise addition of 1M HCl until the pH is approximately 7-8.

  • Extract the product with dichloromethane or ethyl acetate multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography if necessary.

Trustworthiness & Self-Validation:

  • Reaction Monitoring: A key to success is careful monitoring. On a TLC plate, the starting material (less polar) should be fully converted to a new, more polar spot (the product).

  • Characterization: The final product's identity and purity should be confirmed by ¹H NMR (disappearance of the phenyl peaks from the sulfonyl group and appearance of the N-H proton) and mass spectrometry.

Section 3: Synthesis of Diverse Kinase Inhibitor Libraries

The true power of this scaffold lies in its utility for generating large libraries of potential inhibitors for screening. The S_N_Ar reaction is highly reliable and tolerant of a wide range of functional groups, making it ideal for parallel synthesis. By reacting the core scaffold with a diverse collection of amines, researchers can rapidly explore the structure-activity relationship (SAR) for a given kinase target.[8][9][10]

Library_Synthesis cluster_amines Amine Library (R-NH₂) cluster_products Kinase Inhibitor Candidates scaffold 4-Chloro-7-(phenylsulfonyl)- 7H-pyrrolo[2,3-d]pyrimidine reaction Parallel S_N_Ar Reactions scaffold->reaction amine1 Amine 1 amine1->reaction amine2 Amine 2 amine2->reaction amine3 Amine n... amine3->reaction prod1 Inhibitor 1 prod2 Inhibitor 2 prod3 Inhibitor n... reaction->prod1 reaction->prod2 reaction->prod3

Caption: Workflow for parallel synthesis of a kinase inhibitor library.

Protocol 3: General Procedure for Parallel Library Synthesis

This protocol provides a generalized workflow for reacting the title compound with multiple amines in parallel, for example, in a 24-well plate format.

Procedure:

  • In each well of a reaction plate, dispense a solution of this compound in DMF (e.g., 50 µmol in 250 µL).

  • To each well, add a solution of a unique amine (1.1-1.2 eq) in DMF.

  • To each well, add a solution of a base, such as DIPEA (2.0-3.0 eq), in DMF.

  • Seal the reaction plate and heat to 80-100 °C for 16-24 hours with shaking.

  • After cooling, the reaction mixtures can be worked up in parallel. Quench with water and perform liquid-liquid extraction using an appropriate solvent system (e.g., water/EtOAc).

  • The organic extracts are then concentrated, and the resulting crude products are purified using parallel HPLC or flash chromatography.

Data Summary: Reaction Conditions

Amine TypeTypical SolventBaseTemperature (°C)Typical Time (h)Expected Yield
Primary AliphaticDMF, DioxaneK₂CO₃, DIPEA80 - 10012 - 18Good to High
Secondary AliphaticDMF, NMPK₂CO₃, DIPEA90 - 11016 - 24Moderate to Good
Aniline (Aromatic)Dioxane, TolueneNaOtBu, K₂CO₃100 - 12024 - 48Variable

Section 4: Characterization & Quality Control

Rigorous analytical characterization is essential to ensure the identity and purity of the starting material, intermediates, and final products.

Summary of Key Analytical Data for Starting Material

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 186519-89-1[2][11]
Molecular Formula C₁₂H₈ClN₃O₂S[2]
Molecular Weight 293.73 g/mol [2]
Appearance White to off-white solid[3]
Purity (Typical) ≥98%[12]

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its well-defined reactivity through S_N_Ar coupling, combined with the strategic use of the phenylsulfonyl protecting group, provides a reliable and efficient pathway for the synthesis of targeted kinase inhibitors. The protocols and insights provided in this guide demonstrate its central role in constructing complex pharmaceutical agents like Tofacitinib and its broader applicability in the generation of diverse compound libraries for drug discovery campaigns.

References

Strategic Functionalization of the 7-Deazapurine Scaffold: Palladium-Catalyzed Cross-Coupling with 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions using the versatile building block, 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.

Introduction: The Strategic Value of the 7-Deazapurine Core

The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, scaffold is a privileged heterocyclic system in modern drug discovery.[1] Its structural resemblance to the native purine nucleobases allows molecules incorporating this core to effectively interact with a wide array of biological targets, most notably the ATP-binding sites of protein kinases.[2][3] Consequently, this scaffold is a cornerstone in the design of potent and selective kinase inhibitors for oncology, immunology, and other therapeutic areas.[3][4]

The synthetic utility of this scaffold hinges on the strategic functionalization of its core structure. The starting material, this compound, is specifically designed for this purpose.

  • The C4-Chloro Group : This atom serves as an excellent leaving group, providing a reactive handle for introducing diverse molecular fragments through palladium-catalyzed cross-coupling reactions.[2][5] This position is electronically activated and is the primary site for substitution on the pyrimidine ring.

  • The N7-Phenylsulfonyl Group : The pyrrolic nitrogen is protected with a phenylsulfonyl (PhSO₂) group. This serves two critical functions:

    • Protection : It prevents unwanted side reactions at the N-H position during subsequent synthetic transformations.

    • Activation & Solubilization : The electron-withdrawing nature of the sulfonyl group can influence the electronic properties of the heterocyclic system, and its presence often improves the solubility of the substrate in common organic solvents.[2]

This guide details the synthesis of this key intermediate and provides field-proven protocols for its use in several major classes of palladium-catalyzed cross-coupling reactions, followed by the essential deprotection step to yield the final target compounds.

Part 1: Synthesis of the Key Intermediate

The journey begins with the preparation of the N7-protected starting material. This is a straightforward but crucial step to ensure high yields and purity for subsequent coupling reactions. The protocol involves the sulfonylation of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 1: Synthesis of this compound

This procedure describes the protection of the pyrrole nitrogen with a benzenesulfonyl group. The use of a phase-transfer catalyst like tetrabutylammonium chloride can facilitate the reaction between the aqueous base and the organic-soluble starting material.[4]

Rationale: The choice of a strong base like potassium carbonate in a biphasic system ensures efficient deprotonation of the pyrrole N-H, forming the nucleophilic anion. Dichloromethane is an excellent inert solvent for this transformation. The phenylsulfonyl group is robust enough to withstand the conditions of the subsequent cross-coupling reactions but can be removed under specific basic conditions.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Benzenesulfonyl chloride (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrabutylammonium chloride (TBAC) (0.05 eq)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, dichloromethane, and water.

  • Add potassium carbonate and tetrabutylammonium chloride to the mixture.

  • Stir the suspension vigorously at room temperature.

  • Slowly add benzenesulfonyl chloride to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the title compound as a solid.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond of this compound is the primary site for palladium-catalyzed functionalization. The general mechanism for these transformations is depicted in the catalytic cycle below.

The General Palladium Catalytic Cycle

The catalytic cycle for most cross-coupling reactions involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states.

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (Pd-II) OxAdd->Transmetal Transmetalation / Ligand Exchange Transmetal->Pd0 Reductive Elimination Product R-R' (Product) Transmetal->Product ArX Ar-X (Substrate) ArX->OxAdd NuM R'-M (Coupling Partner) NuM->Transmetal

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Expert Insight: The success of any cross-coupling reaction is critically dependent on the choice of ligand (L). Modern biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often essential.[6] These ligands are typically bulky and electron-rich, which promotes the key steps of oxidative addition and reductive elimination, prevents catalyst decomposition, and allows for the coupling of less reactive chlorides.[7][8]

Protocol 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, coupling the aryl chloride with an organoboron reagent.

Rationale: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, initiates the cycle. A phosphine ligand is crucial for catalyst stability and reactivity. The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrate and the inorganic base.

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq)

  • SPhos or XPhos (0.04-0.10 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a Schlenk flask, add this compound, the boronic acid, and potassium carbonate.

  • Add the palladium catalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the C4-arylated product.

Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is the premier method for constructing carbon-nitrogen bonds, coupling the aryl chloride with a primary or secondary amine.[7][9]

Rationale: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), to deprotonate the amine and facilitate its coordination to the palladium center.[10] The choice of ligand is critical and often dictates the scope of the reaction with respect to the amine coupling partner.[8] Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1-1.3 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.03 eq)

  • XPhos or RuPhos (0.02-0.06 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and sodium tert-butoxide to a dry Schlenk flask.

  • Add the this compound.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the flask and heat the mixture to 90-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Protocol 4: Sonogashira Coupling (C-Csp Bond Formation)

The Sonogashira coupling enables the formation of a bond between the C4 position and a terminal alkyne, a valuable transformation for introducing linear linkers or for further cyclization reactions.[11]

Rationale: This reaction is co-catalyzed by palladium and a copper(I) salt (typically CuI). The palladium catalyst follows a standard cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. A base, usually an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and act as a solvent or co-solvent.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) or PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.05-0.10 eq)

  • Triethylamine (TEA) or a mixture of THF/TEA

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the degassed solvent (e.g., THF) followed by triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 60 °C for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to isolate the C4-alkynylated pyrrolo[2,3-d]pyrimidine.

Summary of Reaction Conditions

The following table summarizes typical conditions for the palladium-catalyzed cross-coupling of this compound.

Reaction TypeCoupling PartnerTypical Catalyst (eq)Typical Ligand (eq)Typical Base (eq)SolventTemp (°C)
Suzuki-Miyaura R-B(OH)₂Pd(OAc)₂ (0.05)SPhos (0.10)K₂CO₃ (2.0)Dioxane/H₂O80-100
Buchwald-Hartwig R₂-NHPd₂(dba)₃ (0.02)XPhos (0.04)NaOtBu (1.4)Toluene90-110
Sonogashira R-C≡CHPd(PPh₃)₄ (0.05)PPh₃ (in cat)TEA (2.0+)THF/TEA25-60
Heck AlkenePd(OAc)₂ (0.05)P(o-tol)₃ (0.10)TEA (1.5)DMF100-120
Stille R-Sn(Bu)₃Pd(PPh₃)₄ (0.05)PPh₃ (in cat)-Toluene100-110

Part 3: Final Deprotection Step

The final and crucial step in the synthesis is the removal of the N7-phenylsulfonyl protecting group to reveal the biologically relevant N-H moiety of the 7-deazapurine core.

Protocol 5: Deprotection of the Phenylsulfonyl Group

This is typically achieved via base-mediated hydrolysis.

Rationale: The strong nucleophile, hydroxide (from NaOH or LiOH), attacks the electrophilic sulfur atom of the sulfonyl group. This leads to the cleavage of the nitrogen-sulfur bond, liberating the pyrrole anion, which is subsequently protonated upon aqueous workup. The choice of solvent system (e.g., THF/water) ensures that both the substrate and the base are soluble.

Materials:

  • N7-Phenylsulfonyl-protected pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (3.0-5.0 eq)

  • Tetrahydrofuran (THF) or Methanol

  • Water

Procedure:

  • Dissolve the protected compound in a mixture of THF (or methanol) and water.

  • Add sodium hydroxide or lithium hydroxide to the solution.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-6 hours. Monitor the reaction by TLC or LC-MS.

  • Once the deprotection is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture to pH ~7 using an acid (e.g., 1M HCl or acetic acid).

  • Extract the aqueous mixture several times with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or silica gel chromatography to yield the final deprotected product.

Overall Synthetic Workflow

The following diagram illustrates the complete, multi-stage workflow from the starting material to the final, functionalized 7-deazapurine core.

Synthetic Workflow Start 4-Chloro-7H- pyrrolo[2,3-d]pyrimidine Protected 4-Chloro-7-(PhSO2)- pyrrolo[2,3-d]pyrimidine Start->Protected Protocol 1: Protection (PhSO2Cl) Coupled 4-R-7-(PhSO2)- pyrrolo[2,3-d]pyrimidine Protected->Coupled Protocols 2-4: Pd-Catalyzed Cross-Coupling Final 4-R-7H- pyrrolo[2,3-d]pyrimidine Coupled->Final Protocol 5: Deprotection (NaOH)

The overall synthetic pathway for functionalizing the 7-deazapurine scaffold.

References

Application Notes & Protocols: Strategic Nucleophilic Substitution on 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold

The 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine core, a derivative of 7-deazapurine, represents a "privileged scaffold" in modern medicinal chemistry and drug discovery.[1] Its structural resemblance to endogenous purines allows it to serve as a versatile starting point for a multitude of therapeutic agents, most notably as potent and selective kinase inhibitors for oncology, inflammation, and autoimmune diseases.[2][3][4][5][6][7]

The strategic value of this specific molecule lies in its engineered reactivity, designed for facile and predictable diversification through nucleophilic aromatic substitution (SNAr) reactions. Two key features govern its utility:

  • The 4-Chloro Substituent: This halogen acts as an excellent leaving group. The pyrimidine ring's inherent electron-deficient nature, further activated by the adjacent nitrogen atoms, makes the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][8] This enables the systematic introduction of diverse side chains, a critical process for building structure-activity relationships (SAR).[1]

  • The 7-(Phenylsulfonyl) Group: This moiety serves a dual purpose. Primarily, it functions as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions at this position. Secondly, its strong electron-withdrawing nature further enhances the electrophilicity of the pyrimidine ring, facilitating the SNAr reaction at C4.[1][9] It is crucial to note, however, that this group can be labile under certain amination conditions, a factor that must be considered during synthetic planning.[9]

This guide provides an in-depth exploration of the SNAr mechanism on this scaffold, detailed experimental protocols for key transformations, and field-proven insights to navigate common challenges.

The SNAr Mechanism: An Addition-Elimination Pathway

The substitution of the 4-chloro group does not proceed through a direct displacement. Instead, it follows a well-established two-step addition-elimination mechanism . Understanding this pathway is fundamental to optimizing reaction conditions.

Causality of the Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu:) on the electron-deficient C4 carbon. This is the rate-determining step. The electron-withdrawing pyrimidine nitrogens and the N7-phenylsulfonyl group stabilize the accumulation of negative charge during this step.

  • Formation of the Meisenheimer Intermediate: The attack forms a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer intermediate. The negative charge is delocalized across the pyrimidine ring, which is essential for the stability of this transient species.

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, a thermodynamically favorable process, yielding the final substituted product.

// Reactants sub [label=<>]; nuc [label="Nu:", fontcolor="#EA4335"];

// Meisenheimer Intermediate meisenheimer [label=<>];

// Product prod [label=<>]; cl_ion [label="Cl⁻", fontcolor="#34A853"];

// Arrows and Labels sub -> meisenheimer [label="Step 1: Addition\n(Rate-Determining)", fontsize=10, fontcolor="#5F6368"]; meisenheimer -> prod [label="Step 2: Elimination", fontsize=10, fontcolor="#5F6368"]; {rank=same; sub; nuc} {rank=same; prod; cl_ion}

// Invisible nodes for alignment nuc_proxy [pos="1.5,0.5!", style=invis]; cl_proxy [pos="6.5,0.5!", style=invis]; nuc -> sub [style=invis]; prod -> cl_ion [style=invis]; } .enddot Caption: Figure 1: SNAr Mechanism on the Pyrrolopyrimidine Core.

Core Experimental Parameters & Strategic Considerations

Success in performing SNAr reactions on this scaffold hinges on the careful selection of nucleophiles, solvents, and catalysts.

Nucleophile Selection

A broad array of nucleophiles can be employed, with amines, thiols, and alkoxides being the most common.[1][8]

  • Amines: Primary and secondary aliphatic and aromatic amines are widely used. The basicity and steric bulk of the amine significantly impact reactivity. For less nucleophilic amines like anilines, acid catalysis is often required to protonate the pyrimidine ring, further enhancing its electrophilicity.[10][11]

  • Thiols: Thiolates (generated in situ from thiols and a base) are potent nucleophiles and generally react rapidly under mild conditions.

  • Alkoxides: Alkoxides also react efficiently, but care must be taken to use anhydrous conditions to prevent competitive hydrolysis of the starting material.

Solvent Choice: From Traditional to Green Chemistry

The choice of solvent is critical for ensuring solubility of reagents and for influencing reaction rates.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are effective at solvating the reagents and intermediates.

  • Alcohols: Isopropanol (IPA) and ethanol are commonly used, often in conjunction with acid or base catalysts.[1]

  • Water: Recent studies have demonstrated that water can be a highly effective solvent for the amination of 4-chloropyrrolopyrimidines, particularly under acidic conditions.[10][11] This approach offers significant cost, safety, and environmental benefits over traditional organic solvents. The reaction rate in water can be higher than in alcoholic solvents or DMF.[10]

Catalysis: Acid vs. Base
  • Acid Catalysis (for weak nucleophiles): For reactions with anilines, catalytic amounts of a strong acid like HCl are beneficial. The acid protonates a nitrogen atom on the pyrimidine ring, increasing its electron-withdrawing character and accelerating the nucleophilic attack. However, the amount of acid must be carefully controlled, as excess acid can promote the competing hydrolysis of the 4-chloro starting material.[10]

  • Base-Mediated Reactions: For stronger nucleophiles like aliphatic amines or thiols, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is used to quench the HCl generated during the reaction, driving it to completion.

Validated Experimental Protocols

The following protocols are designed as robust starting points for laboratory execution. Researchers should perform reactions on a small scale initially to optimize conditions for their specific nucleophile.

Protocol 1: Acid-Catalyzed Amination with Anilines in Water

This protocol is adapted from green chemistry principles and is particularly effective for meta- and para-substituted anilines.[10][11]

Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Substrate & Aniline in Reaction Vessel B Add Water as Solvent A->B C Add Catalytic HCl (0.1 equiv) B->C D Heat Mixture to 80-100 °C C->D E Monitor by TLC/LC-MS (Typically 2-6 h) D->E F Cool to Room Temp. E->F G Basify with aq. NaHCO₃ to pH ~8 F->G H Filter Precipitated Solid G->H I Wash with Water & Dry H->I

Step-by-Step Methodology:

  • Reagent Charging: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

  • Addition of Nucleophile: Add the desired aniline derivative (1.1-1.2 equiv).

  • Solvent Addition: Add deionized water to form a suspension (concentration approx. 0.1 M).

  • Catalyst Addition: Add hydrochloric acid (e.g., 1 M aqueous solution, 0.1 equiv) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. A solid precipitate should form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the slurry is ~8.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold, non-polar solvent like hexanes to aid in drying.

  • Drying: Dry the product under vacuum to a constant weight. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary: Amination Substrate Scope The following table summarizes typical results for the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (the de-sulfonated analog), which serves as a reliable proxy for the reactivity of the title compound.

EntryAniline NucleophilepKₐ of AnilineTypical Reaction Time (h)Isolated Yield (%)
1Aniline4.63< 6> 90%
24-Fluoroaniline4.65< 6> 90%
33-Chloroaniline3.46< 6> 85%
44-Nitroaniline1.02< 6~75% [a]
52-Chloroaniline2.65> 12~60% [b]

Data adapted from studies on the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold.[10] [a] Lower yield due to increased competition from water as a nucleophile at the lower pH required for weakly basic anilines.[10] [b] Lower yield and longer reaction time due to steric hindrance from ortho-substituents.[10]

Protocol 2: General Procedure for Thiolation

This protocol utilizes a mild base to generate the nucleophilic thiolate in situ.

Step-by-Step Methodology:

  • Reagent Charging: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and a polar aprotic solvent such as DMF or ACN.

  • Addition of Nucleophile: Add the desired thiol (1.1 equiv).

  • Base Addition: Cool the mixture to 0 °C and add a non-nucleophilic base such as K₂CO₃ (1.5 equiv) or DIPEA (1.5 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-4 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: Deprotection of the Phenylsulfonyl Group

After successful substitution at the C4 position, the phenylsulfonyl group can be removed to yield the free N-H at the 7-position.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 4-substituted-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in a suitable solvent mixture, such as THF/Methanol.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2-3 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction by TLC or LC-MS.

  • Neutralization: Once the reaction is complete, cool the mixture and carefully neutralize it with aqueous HCl to a pH of ~7.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the deprotected product.

Troubleshooting and Field Insights

Issue Probable Cause Recommended Solution
Low Yield / Incomplete Reaction 1. Insufficient reactivity of the nucleophile. 2. Steric hindrance. 3. Insufficient catalyst or incorrect pH.1. Increase reaction temperature. For weak amine nucleophiles, ensure proper acid catalysis. 2. Increase reaction time and/or temperature. 3. Titrate the amount of acid catalyst; 0.1 equiv is a good starting point for anilines in water.[10]
Formation of 4-Hydroxy Byproduct Hydrolysis of the starting material or product.1. Use anhydrous solvents and reagents if possible. 2. When using acid catalysis in water, avoid excessive amounts of acid, which can make water a competitive nucleophile.[10] 3. During workup of chlorination reactions to make the starting material, quench excess POCl₃ carefully (e.g., reverse quench onto ice) and use a weak base like NaHCO₃ for neutralization to prevent hydrolysis.[12]
Protecting Group Cleavage The phenylsulfonyl group can be labile under certain amination conditions.[9]If premature cleavage is observed, consider milder reaction conditions (lower temperature) or a different base. Alternatively, perform the deprotection as a planned subsequent step.

Conclusion

The this compound scaffold is a cornerstone for synthetic and medicinal chemistry. Its reactivity is well-defined, allowing for predictable and efficient diversification via nucleophilic aromatic substitution. By understanding the underlying SNAr mechanism and carefully controlling key experimental parameters—nucleophile choice, solvent, and catalyst—researchers can reliably generate diverse libraries of compounds. The adoption of greener protocols, such as acid-catalyzed amination in water, further enhances the utility and sustainability of this powerful synthetic building block.

References

Application Notes & Protocols: A Guide to the Synthesis of Derivatives from 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous targeted therapeutics, particularly Janus kinase (JAK) inhibitors.[1][2][3] The intermediate, 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, serves as a versatile and critical building block for the synthesis of diverse compound libraries.[4] This guide provides an in-depth exploration of the key synthetic strategies for derivatizing this scaffold, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in drug discovery and development. We will cover nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and subsequent modifications including deprotection of the vital N7 position.

The Strategic Importance of the this compound Scaffold

The power of this intermediate lies in its engineered reactivity. The structure features two primary sites for chemical modification:

  • The C4-Position: The pyrimidine ring is inherently electron-deficient. This effect, compounded by the presence of the C4-chloro substituent and the strongly electron-withdrawing N7-phenylsulfonyl group, renders the C4 carbon highly electrophilic. Consequently, the chlorine atom acts as an excellent leaving group, making this position the primary site for introducing molecular diversity via nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[4][5]

  • The N7-Position: The phenylsulfonyl group serves a dual purpose. It acts as a protecting group for the pyrrole nitrogen, preventing unwanted side reactions during synthesis. Furthermore, its electron-withdrawing nature activates the C4 position, facilitating the aforementioned substitution reactions.[4] Its eventual removal is often a critical final step, as the free N-H at the 7-position is frequently essential for biological activity, mimicking the adenine ring of ATP to bind within the hinge region of kinase domains.[1]

This guide will systematically detail the protocols to exploit this reactivity.

Core Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr) at C4

This is the most direct and widely employed method for introducing amine functionalities, allowing for rapid exploration of structure-activity relationships (SAR).[4] The reaction proceeds via a Meisenheimer complex intermediate, where a nucleophile attacks the electron-deficient C4 carbon, followed by the expulsion of the chloride ion to restore aromaticity.

Protocol 1: General Procedure for C4-Amination

This protocol describes a typical reaction between this compound and a primary or secondary amine.

Experimental Workflow: C4-Amination via SNAr

reagents Reactants: - this compound (1.0 eq) - Amine Nucleophile (1.1-1.5 eq) - Base (e.g., DIPEA, K2CO3) (2.0-3.0 eq) - Solvent (e.g., n-Butanol, Dioxane, DMSO) setup Reaction Setup Combine reactants in a dry flask under an inert atmosphere (N2 or Ar). reagents->setup reaction Reaction Heat mixture at 80-120 °C. Monitor progress by TLC or LC-MS (Typical duration: 4-24 hours). setup->reaction workup Aqueous Workup Cool to RT. Dilute with EtOAc. Wash with water and brine. reaction->workup purify Purification Dry organic layer (Na2SO4). Concentrate under reduced pressure. Purify via silica gel chromatography. workup->purify product Final Product C4-amino-7-(phenylsulfonyl)-7H- pyrrolo[2,3-d]pyrimidine derivative purify->product

Caption: Workflow for C4-Amination via Nucleophilic Aromatic Substitution.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equivalent).

  • Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 equivalents) and a suitable anhydrous solvent (e.g., n-butanol, dioxane, or DMSO) to the flask.

  • Base Addition: Add a base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents). The base is critical for scavenging the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

  • Reaction Execution: Place the flask under an inert atmosphere (N₂ or Argon). Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate (EtOAc) and wash sequentially with water and brine to remove the base and other aqueous-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired C4-amino derivative.

Data Presentation: Representative SNAr Reactions

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
CyclopropylamineK₂CO₃n-BuOH1101285
MorpholineDIPEADioxane100892
(R)-3-aminopiperidineK₂CO₃DMSO1201678
AnilineK₂CO₃DMF1302465

Note: Conditions are generalized from common literature procedures. Actual results may vary.

Core Synthetic Strategy II: Palladium-Catalyzed Cross-Coupling

To install carbon-based substituents (aryl, alkyl, alkynyl) or to couple challenging amine nucleophiles, palladium-catalyzed cross-coupling reactions are indispensable tools. These methods dramatically expand the chemical space accessible from the 4-chloro intermediate.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki reaction creates a C-C bond between the C4 position and an organoboron reagent. It is highly valued for its functional group tolerance and readily available reagents.[6]

Experimental Workflow: C4-Arylation via Suzuki Coupling

reagents Reactants: - C4-Chloro Substrate (1.0 eq) - Boronic Acid/Ester (1.2-1.5 eq) - Pd Catalyst (e.g., Pd(PPh3)4) (2-5 mol%) - Base (e.g., Na2CO3, K3PO4) (2.0-3.0 eq) - Solvent (e.g., Dioxane/H2O, DMF) setup Reaction Setup Combine reactants in a Schlenk flask. Degas solvent via sparging with N2/Ar. reagents->setup reaction Reaction Heat mixture at 80-110 °C under inert atm. Monitor progress by TLC or LC-MS. setup->reaction workup Aqueous Workup Cool to RT. Dilute with EtOAc. Filter through Celite. Wash with water. reaction->workup purify Purification Dry organic layer (Na2SO4). Concentrate and purify via silica gel chromatography. workup->purify product Final Product C4-aryl/vinyl-7-(phenylsulfonyl)-7H- pyrrolo[2,3-d]pyrimidine derivative purify->product

Caption: Workflow for C4-Arylation via Suzuki-Miyaura Cross-Coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a Schlenk flask, add the 4-chloro starting material (1.0 eq), the aryl or vinyl boronic acid or ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%).

  • Reagent Addition: Add an aqueous solution of a base, typically Na₂CO₃ or K₃PO₄ (2.0-3.0 eq), and a solvent system like 1,4-dioxane/H₂O or DMF.

  • Inerting: Seal the flask and thoroughly degas the mixture by bubbling an inert gas (N₂ or Ar) through the solution for 15-20 minutes. This is crucial as O₂ can deactivate the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed as indicated by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with EtOAc. Filter the mixture through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

As a powerful alternative to SNAr, the Buchwald-Hartwig amination allows for the coupling of a wider range of amines, including those with lower nucleophilicity, under milder conditions.[7][8] The choice of palladium precursor and, critically, the phosphine ligand, is key to success.[7][9]

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a robust stream of inert gas, add the 4-chloro starting material (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 eq) to a dry Schlenk flask.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) followed by the amine coupling partner (1.1-1.5 eq).

  • Reaction Execution: Seal the vessel and heat to 80-110 °C. Monitor the reaction for completion.

  • Workup and Purification: Follow the workup and purification procedure outlined in Protocol 2 (Suzuki-Miyaura Coupling).

Data Presentation: Comparison of C4-Functionalization Methods

ReactionBond FormedKey ReagentsAdvantagesLimitations
SNAr C-N, C-O, C-SNucleophile, BaseOperationally simple, cost-effectiveLimited to strong nucleophiles; may require high temperatures
Suzuki C-CBoronic acid, Pd-catalyst, BaseExcellent functional group tolerance, wide substrate scopeBoronic acids can be unstable; requires inert conditions
Sonogashira C-C (alkyne)Terminal alkyne, Pd/Cu-catalyst, BaseDirect installation of alkynes for further chemistrySensitive to oxygen; requires two metal catalysts
Buchwald-Hartwig C-NAmine, Pd-catalyst, Ligand, BaseBroad amine scope, often milder conditions than SNArRequires expensive ligands and strict inert conditions

Advanced Strategy: N7-Phenylsulfonyl Deprotection

For many biological applications, particularly kinase inhibition, the N-H of the pyrrole ring is required for activity.[1] Therefore, the final step in the synthesis is often the removal of the N7-phenylsulfonyl protecting group. This is typically achieved via base-mediated hydrolysis.

Protocol 4: General Procedure for N7-Deprotection

Experimental Workflow: Final Deprotection Step

substrate Substrate: N7-Phenylsulfonyl protected derivative (1.0 eq) reaction Reaction Dissolve in THF/MeOH. Add aqueous NaOH or LiOH (2-5 eq). Stir at RT to 60 °C. substrate->reaction monitor Monitoring Track disappearance of starting material by TLC or LC-MS. reaction->monitor neutralize Neutralization Cool to 0 °C. Carefully add acid (e.g., 1M HCl) to adjust pH to ~7. monitor->neutralize extract Extraction & Purification Extract with EtOAc or CH2Cl2. Wash, dry, and concentrate. Purify by chromatography or recrystallization. neutralize->extract product Final Product Biologically active N7-H pyrrolo[2,3-d]pyrimidine extract->product

Caption: Workflow for N7-Phenylsulfonyl Group Removal.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N7-phenylsulfonyl protected pyrrolo[2,3-d]pyrimidine derivative (1.0 eq) in a mixture of solvents such as tetrahydrofuran (THF) and methanol (MeOH).

  • Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 equivalents).

  • Reaction Execution: Stir the mixture at a temperature ranging from room temperature to 60 °C. The reaction progress should be carefully monitored by TLC or LC-MS, as prolonged exposure to strong base can lead to decomposition.

  • Neutralization: Upon completion, cool the reaction mixture in an ice bath (0 °C) and carefully neutralize the excess base by the dropwise addition of an acid (e.g., 1M HCl or acetic acid) until the pH is approximately 7.

  • Workup: Extract the product into an organic solvent (e.g., EtOAc or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The final product can be purified either by column chromatography or recrystallization to afford the deprotected 7H-pyrrolo[2,3-d]pyrimidine.

Conclusion and Outlook

This compound is a cornerstone intermediate that provides a reliable and flexible entry point into a rich chemical space of high-value heterocyclic compounds. The synthetic pathways detailed herein—nucleophilic substitution, palladium-catalyzed cross-coupling, and final deprotection—represent a robust and validated toolkit for researchers in medicinal chemistry. Mastery of these protocols enables the systematic exploration of SAR and the development of potent and selective kinase inhibitors for a variety of disease indications.[10][11][12] The continued innovation in cross-coupling technologies promises to further expand the utility of this versatile scaffold, paving the way for the next generation of targeted therapeutics.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrrolopyrimidines and the Power of C-C Bond Formation

The pyrrolopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the structural core of a multitude of biologically active compounds, including potent kinase inhibitors and other therapeutic agents.[1] The ability to functionalize this core by creating new carbon-carbon bonds is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for achieving this transformation, enabling the efficient synthesis of substituted pyrrolopyrimidines.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Suzuki-Miyaura coupling of halogenated pyrrolopyrimidines with a focus on practical application, mechanistic understanding, and troubleshooting.

Understanding the "Why": Mechanistic Insights into the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a complex yet elegant catalytic process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] A thorough understanding of this cycle is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the halo-pyrrolopyrimidine. This step is often rate-limiting and is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the pyrrolopyrimidine ring.[3]

  • Transmetalation: In this step, the organic group from the boronic acid derivative is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic partners are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pyrrolo[2,3-d]pyrimidine-X Pyrrolo[2,3-d]pyrimidine-Pd(II)-X Pyrrolo[2,3-d]pyrimidine-Pd(II)-X Oxidative Addition->Pyrrolo[2,3-d]pyrimidine-Pd(II)-X Transmetalation Transmetalation Pyrrolo[2,3-d]pyrimidine-Pd(II)-X->Transmetalation R-B(OR)2 Base Pyrrolo[2,3-d]pyrimidine-Pd(II)-R Pyrrolo[2,3-d]pyrimidine-Pd(II)-R Transmetalation->Pyrrolo[2,3-d]pyrimidine-Pd(II)-R Reductive Elimination Reductive Elimination Pyrrolo[2,3-d]pyrimidine-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Pyrrolo[2,3-d]pyrimidine-R Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Halo-pyrrolopyrimidine, Boronic Acid, Catalyst, Base Inert_Atmosphere Purge with N2/Ar Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Conventional Heating (80-110 °C) or Microwave Irradiation (110-135 °C) Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench_Extract Cool, Dilute with Organic Solvent, Wash with Water & Brine Monitoring->Quench_Extract Dry_Concentrate Dry over Na2SO4, Concentrate Quench_Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure Substituted Pyrrolopyrimidine Purify->Product

References

Application Notes and Protocols: 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine as a Key Intermediate for the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold in JAK Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling.[1][2] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a hallmark of numerous autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[3][4] Consequently, the development of small molecule inhibitors targeting JAKs has emerged as a transformative therapeutic strategy.

At the heart of many clinically successful JAK inhibitors, including Tofacitinib, Ruxolitinib, and Baricitinib, lies the 7H-pyrrolo[2,3-d]pyrimidine core.[5][6] This privileged scaffold serves as a bioisostere of adenine, enabling competitive binding to the ATP-binding site of the kinase domain. The strategic functionalization of this core is paramount to achieving high potency and selectivity.

This application note provides a detailed guide on the synthesis and application of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine , a critical intermediate in the construction of advanced JAK inhibitors. The introduction of the phenylsulfonyl group on the pyrrole nitrogen serves a dual purpose: it acts as a protecting group, modulating the reactivity of the heterocyclic system, and its electron-withdrawing nature can facilitate key nucleophilic substitution reactions at the C4 position. We will present detailed, field-proven protocols for its synthesis and subsequent elaboration into a Tofacitinib precursor, offering insights into the chemical rationale behind each step.

The JAK-STAT Signaling Pathway: A Therapeutic Target

The JAK-STAT pathway is a rapid signal transduction cascade initiated by the binding of cytokines to their cognate receptors. This binding event brings two JAKs into close proximity, leading to their trans-phosphorylation and activation.[2][3] The activated JAKs then phosphorylate the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation, immunity, and cell growth.[4][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK1 JAK Receptor->JAK1 2. JAK Activation JAK2 JAK Receptor->JAK2 JAK1->JAK2 Trans-phosphorylation STAT1 STAT JAK1->STAT1 3. STAT Phosphorylation STAT2 STAT JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer 4. Dimerization STAT2->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus 5. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK1 Inhibition Inhibitor->JAK2

Caption: The JAK-STAT signaling pathway and the mechanism of JAK inhibitors.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title intermediate is a two-step process starting from the commercially available 7H-pyrrolo[2,3-d]pyrimidin-4-one. The first step involves a chlorination reaction, followed by the protection of the pyrrole nitrogen with a phenylsulfonyl group.

Step 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is based on an established method for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one using phosphorus oxychloride (POCl₃) with a tertiary amine base to enhance the reaction rate and yield.[8]

Synthesis_Step1 SM 7H-pyrrolo[2,3-d]pyrimidin-4-one Reagents POCl₃, DIPEA Toluene, 50°C SM->Reagents Product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Reagents->Product

Caption: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (20.0 g, 148 mmol).

  • Solvent Addition: Add toluene (200 mL) to the flask to create a slurry.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 68.0 g, 444 mmol, 3.0 equiv.) to the slurry.

  • Base Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, 28.7 g, 222 mmol, 1.5 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 50°C. Stir at this temperature for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice (500 g) and water (500 mL). Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.

  • Neutralization: Cautiously neutralize the acidic aqueous mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (200 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from toluene to afford 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a white to off-white solid.

Expected Yield: 80-90%

Step 2: Synthesis of this compound

The subsequent step involves the protection of the pyrrole nitrogen of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with a phenylsulfonyl group. This is a standard protection strategy that enhances the stability of the intermediate and modulates its reactivity in subsequent steps. A similar protocol for the tosyl protection has been reported.[9][10]

Synthesis_Step2 SM 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Reagents Benzenesulfonyl chloride Triethylamine, DMAP DCM, 0°C to RT SM->Reagents Product This compound Reagents->Product

Caption: Phenylsulfonyl protection of the pyrrole nitrogen.

Protocol:

  • Reaction Setup: To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (15.3 g, 100 mmol) and dichloromethane (DCM, 250 mL).

  • Base and Catalyst Addition: Add triethylamine (20.2 g, 200 mmol, 2.0 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 1.22 g, 10 mmol, 0.1 equiv.). Stir the mixture until all solids dissolve.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of benzenesulfonyl chloride (19.4 g, 110 mmol, 1.1 equiv.) in DCM (50 mL) dropwise over 20 minutes.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding water (150 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).

  • Washing and Drying: Combine the organic layers, wash with 1M HCl (100 mL), saturated aqueous sodium bicarbonate solution (100 mL), and brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.

Expected Yield: 90-98%

Characterization of this compound

The identity and purity of the synthesized intermediate should be confirmed by standard analytical techniques.

Property Value Reference
Molecular Formula C₁₂H₈ClN₃O₂S[11]
Molecular Weight 293.73 g/mol [11]
Appearance White to off-white crystalline solid
Melting Point Not widely specified[2]
¹H NMR (CDCl₃, 400 MHz) Representative Data: δ 8.75 (s, 1H), 8.10 (d, J = 8.0 Hz, 2H), 7.70-7.50 (m, 4H), 6.70 (d, J = 4.0 Hz, 1H)
¹³C NMR (CDCl₃, 100 MHz) Representative Data: δ 152.0, 151.5, 151.0, 138.0, 134.0, 129.5, 127.0, 118.0, 100.0
Mass Spec (ESI-MS) m/z 294.0 [M+H]⁺
Purity (HPLC) >98%[2]

Note: NMR data is representative and may vary slightly based on solvent and instrument.

Application in JAK Inhibitor Synthesis: Towards Tofacitinib

This compound is a versatile intermediate for the synthesis of various JAK inhibitors. The following protocol outlines its use in the synthesis of a key precursor to Tofacitinib, involving a nucleophilic aromatic substitution (SNAr) reaction with (3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine.[4]

Tofacitinib_Synthesis cluster_step3 Step 3: SNAr Coupling cluster_step4 Step 4: Deprotection Intermediate 4-Chloro-7-(phenylsulfonyl)- 7H-pyrrolo[2,3-d]pyrimidine Reagents1 K₂CO₃, n-Butanol Reflux Intermediate->Reagents1 Piperidine (3R,4R)-N,4-dimethyl-1- (phenylmethyl)piperidin-3-amine Piperidine->Reagents1 Coupled_Product Protected Tofacitinib Precursor Reagents2 NaOH, Methanol/THF Coupled_Product->Reagents2 Reagents1->Coupled_Product Deprotected_Product Tofacitinib Precursor Reagents2->Deprotected_Product

Caption: Synthetic pathway from the intermediate to a Tofacitinib precursor.

Protocol: Synthesis of a Protected Tofacitinib Precursor
  • Reaction Setup: In a 250 mL round-bottom flask, combine this compound (5.88 g, 20 mmol), (3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine (4.37 g, 20 mmol), and potassium carbonate (5.52 g, 40 mmol, 2.0 equiv.).

  • Solvent Addition: Add n-butanol (100 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 117°C) and maintain for 12-18 hours, monitoring for the disappearance of the starting materials by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the coupled product.

Deprotection of the Phenylsulfonyl Group

The final step in generating the core of Tofacitinib from this intermediate is the removal of the phenylsulfonyl protecting group. This is typically achieved under basic conditions.

Protocol:

  • Reaction Setup: Dissolve the purified coupled product (from the previous step) in a mixture of methanol (50 mL) and tetrahydrofuran (THF, 50 mL).

  • Base Addition: Add a 5 M aqueous solution of sodium hydroxide (NaOH, 12 mL, 60 mmol, 3.0 equiv.).

  • Reaction: Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Neutralization and Extraction: Neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over sodium sulfate.

  • Concentration: Concentrate the organic phase under reduced pressure to yield the deprotected Tofacitinib precursor, which can be carried forward to the final cyanoacetylation step to yield Tofacitinib.

Safety and Handling

  • This compound and its precursors should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme caution.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a strategically important intermediate for the synthesis of a new generation of targeted therapeutics, particularly JAK inhibitors. The protocols detailed in this application note provide a robust and reproducible pathway for the synthesis and utilization of this key building block. The careful control of reaction conditions and purification procedures is essential for obtaining high yields and purity, which are critical for successful drug development campaigns.

References

The Synthesis of 4-Substituted-7H-pyrrolo[2,3-d]pyrimidines: A Detailed Guide for the Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including a number of approved drugs targeting kinases.[1][2] This guide provides a comprehensive overview of the laboratory-scale synthesis of 4-substituted derivatives of this important scaffold, with a focus on practical, field-proven protocols and the underlying chemical principles. We will delve into the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and explore the three primary strategies for introducing diverse functionalities at the 4-position: nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.

Strategic Overview: The Centrality of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthetic strategy for accessing a wide array of 4-substituted-7H-pyrrolo[2,3-d]pyrimidines hinges on the preparation of a versatile, reactive intermediate. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as this pivotal precursor, where the chlorine atom at the 4-position is readily displaced by a variety of nucleophiles or engaged in cross-coupling reactions.[3] The overall synthetic workflow is depicted below.

G A 7H-pyrrolo[2,3-d]pyrimidin-4-ol B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A->B Chlorination (e.g., POCl3) C 4-Substituted-7H-pyrrolo[2,3-d]pyrimidines B->C Substitution/Coupling Reactions

Figure 1: General synthetic strategy for 4-substituted-7H-pyrrolo[2,3-d]pyrimidines.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The most common and reliable method for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol using phosphorus oxychloride (POCl₃).[4][5] The starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, can be prepared via several reported routes.

Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol using phosphorus oxychloride, a widely employed and effective method.[4]

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in dichloromethane (approx. 5 mL per gram of starting material).

  • Addition of Chlorinating Agent: To the stirred suspension, slowly add phosphorus oxychloride (2.1 eq) at room temperature.[5]

  • Reaction: Heat the reaction mixture to reflux and stir for 6 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralization: Neutralize the acidic aqueous mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be purified by recrystallization from a suitable solvent (e.g., toluene) or by column chromatography on silica gel.

Characterization Data for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine:

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (DMSO-d₆): δ 12.55 (br s, 1H), 8.61 (s, 1H), 7.68 (d, J = 3.6 Hz, 1H), 6.60 (d, J = 3.6 Hz, 1H).

  • ¹³C NMR (DMSO-d₆): δ 151.3, 151.0, 150.9, 128.0, 117.8, 100.2.

Part 2: N7-Protection of the Pyrrole Ring

For multi-step syntheses, particularly those involving strong bases or nucleophiles, protection of the N7-proton of the pyrrole ring is often necessary to prevent side reactions and improve solubility. Common protecting groups include tosyl (Ts) and (2-(trimethylsilyl)ethoxy)methyl (SEM).

Protocol 2: N7-Tosyl Protection

Procedure:

  • To a stirred solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq).

  • Add tosyl chloride (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography to afford 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 3: N7-SEM Protection

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in an anhydrous solvent like dichloromethane, add a base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C and add SEM-Cl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography to yield 4-chloro-7-(2-(trimethylsilyl)ethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine.

Part 3: Synthesis of 4-Substituted Derivatives

With the key intermediate in hand, we can now explore the three primary methods for introducing substituents at the 4-position.

G cluster_0 Synthetic Pathways from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B Nucleophilic Aromatic Substitution (SNAr) (with Amines, Alcohols, Thiols) A->B C Suzuki-Miyaura Coupling (with Boronic Acids/Esters) A->C D Buchwald-Hartwig Amination (with Amines) A->D E 4-Amino/Alkoxy/Thio-Substituted Derivatives B->E F 4-Aryl/Heteroaryl-Substituted Derivatives C->F G 4-Amino-Substituted Derivatives D->G

Figure 2: Key synthetic transformations of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates the direct displacement of the 4-chloro substituent by a variety of nucleophiles. This method is particularly effective for the introduction of amino, alkoxy, and thioether functionalities.

Protocol 4: General Procedure for SNAr with Amines

This protocol provides a general method for the synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidines.[6]

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or N7-protected derivative)

  • Amine (primary or secondary)

  • Solvent (e.g., 2-propanol, water, or ethanol)

  • Hydrochloric acid (HCl) (optional, as a catalyst)[6]

  • Base (e.g., NaHCO₃ for work-up)

  • Ethyl acetate (EtOAc)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

Procedure:

  • Reaction Setup: In a reaction vessel, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the desired amine (1.0-3.0 eq).

  • Solvent and Catalyst: Add the chosen solvent (e.g., water or 2-propanol). For less reactive anilines, a catalytic amount of HCl (0.1 eq) can be added.[6]

  • Reaction: Heat the mixture at a temperature ranging from 80 °C to reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize with an aqueous solution of NaHCO₃.

  • Extraction: Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration and Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization.

Table 1: Examples of SNAr Reactions with Various Amines

AmineSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineWater806>95 (conversion)[6]
4-FluoroanilineWater806>95 (conversion)[6]
Morpholine2-PropanolReflux16High (not specified)[6]
Benzylamine2-Methoxyethanol10020Not specified[7]
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Protocol 5: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with boronic acids.[8][9]

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or N7-protected derivative)

  • Aryl or heteroaryl boronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: To a Schlenk tube, add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), boronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (repeat three times).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration and Extraction: Filter the mixture through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10065 (of dichloropyrimidine)[8]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃DMF9085N/A
Thiophene-2-boronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10072N/A
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it is particularly useful for coupling less nucleophilic amines or when SNAr reactions are sluggish.[10][11]

Protocol 6: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[12][13]

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (preferably N7-protected)

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the N7-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and phosphine ligand (e.g., Xantphos, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (repeat three times).

  • Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 eq), the amine (1.2 eq), and the anhydrous, degassed solvent.

  • Reaction: Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Concentrate the organic phase and purify the crude product by column chromatography.

Table 3: Examples of Buchwald-Hartwig Amination Reactions

AmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
MorpholinePd(OAc)₂/RuPhos (5/10)NaOt-BuToluene100High (not specified)[12]
AnilinePd₂(dba)₃/Xantphos (1.5/1.5)Cs₂CO₃Dioxane8085[13]
CyclohexylaminePd(OAc)₂/BINAP (5/7.5)NaOt-BuToluene10092N/A

Part 4: Deprotection of the N7-Position

The final step in the synthesis of many 4-substituted-7H-pyrrolo[2,3-d]pyrimidines is the removal of the N7-protecting group.

Protocol 7: N7-Tosyl Deprotection

Procedure:

  • Dissolve the N7-tosyl protected compound in a solvent mixture of methanol and water.

  • Add a base such as sodium hydroxide or potassium carbonate.

  • Stir the reaction at room temperature or with gentle heating until the deprotection is complete.

  • Neutralize the reaction mixture and extract the product.

  • Purify as needed.

Protocol 8: N7-SEM Deprotection

This procedure involves a two-step process to remove the SEM group.[14]

Procedure:

  • Acidic Cleavage: Dissolve the N7-SEM protected compound in a mixture of trifluoroacetic acid (TFA) and dichloromethane and stir at 50 °C for 3-24 hours.[14]

  • Basidic Work-up: Concentrate the reaction mixture in vacuo. Take up the residue in methanol and add aqueous ammonia (25%). Stir for 2-24 hours at room temperature.[14]

  • Purification: Concentrate the mixture and purify the product by column chromatography.

Conclusion

This guide has provided a detailed framework and practical protocols for the laboratory-scale synthesis of 4-substituted-7H-pyrrolo[2,3-d]pyrimidines. By mastering the synthesis of the key 4-chloro intermediate and understanding the application of the three primary substitution and coupling methodologies, researchers can access a vast chemical space of derivatives for applications in drug discovery and development. The choice of synthetic route will depend on the desired substituent, the scale of the reaction, and the available starting materials. Careful optimization of reaction conditions and purification techniques will be crucial for obtaining high yields of pure products.

References

The Versatile Scaffold: Using 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine as a Chemical Probe and Precursor for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy. Central to this effort is the use of "privileged scaffolds"—core molecular structures that serve as a robust foundation for building libraries of potent and selective inhibitors. The 7H-pyrrolo[2,3-d]pyrimidine core is one such preeminent scaffold, found in several FDA-approved drugs.[1] This guide focuses on a key derivative, 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine , detailing its application not just as a synthetic intermediate, but as a foundational tool for chemical probe development and kinase-centric drug discovery campaigns.

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on leveraging this compound's unique chemical properties. We will explore its role as a versatile precursor for inhibitor library synthesis and provide detailed protocols for its subsequent evaluation in biochemical and cellular assays. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methods.

Physicochemical & Structural Properties

This compound is a high-value chemical scaffold specifically designed for medicinal chemistry and drug discovery.[2] Its strategic functionalization is key to its utility.

  • The Pyrrolo[2,3-d]pyrimidine Core: This bicyclic heterocycle is a bioisostere of purine, allowing it to mimic the adenine moiety of ATP and effectively compete for the ATP-binding site of many kinases.[3]

  • The 4-Chloro Substituent: This is the primary reactive handle of the molecule. The chlorine atom is an excellent leaving group, enabling efficient nucleophilic aromatic substitution (SNAr) reactions.[2][3] This allows for the systematic introduction of diverse side chains, which is fundamental to exploring the structure-activity relationship (SAR) of the resulting derivatives.

  • The 7-(Phenylsulfonyl) Group: This bulky group serves a dual purpose. It protects the pyrrole nitrogen from undesired reactions and its electronic properties and molecular geometry influence the compound's binding affinity and selectivity towards specific enzyme active sites.[2]

PropertyValueReference(s)
IUPAC Name 7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine[2]
CAS Number 186519-89-1[2]
Molecular Formula C₁₂H₈ClN₃O₂S[2]
Molecular Weight 293.73 g/mol [2]
Appearance White to off-white crystalline solid[4][5]
Solubility Soluble in organic solvents like DMSO, DMF, and methanol[4][5]

Application Note 1: Synthesis of a Focused Kinase Inhibitor Library

Principle: The primary application of this compound is as a scaffold for generating novel chemical entities. The electron-deficient pyrimidine ring, activated by the chloro group, readily undergoes nucleophilic aromatic substitution with a wide range of nucleophiles, particularly primary and secondary amines.[2][6] This allows for the rapid creation of a library of analogues, where each compound bears a different side chain at the C4-position, probing the chemical space around the kinase ATP-binding site.

Experimental Workflow: Library Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Analysis A Array of Amines (R-NH2) in 96-well plate C Dispense Stock Solution to each well A->C Step 1 B Stock Solution of 4-Chloro-7-(phenylsulfonyl)- 7H-pyrrolo[2,3-d]pyrimidine in DMF B->C D Add Base (e.g., DIPEA) C->D Step 2 E Seal plate and heat (e.g., 80-120 °C) D->E Step 3 F Aqueous Workup or Direct Purification E->F Step 4 G LC-MS analysis for purity and identity F->G Step 5 H Final Library Plate (in DMSO) G->H Step 6

Caption: Parallel synthesis workflow for generating a kinase inhibitor library.

Protocol: Parallel Synthesis of 4-Amino-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives

This protocol describes the synthesis of a small, focused library in a 96-well plate format.

Materials:

  • This compound (Scaffold)

  • A diverse set of primary or secondary amines (Nucleophiles)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or 2-propanol

  • 96-well reaction block with sealing mat

  • Heating plate/shaker

  • LC-MS for analysis

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of the scaffold in anhydrous DMF.

    • Prepare 0.3 M solutions of each amine nucleophile in anhydrous DMF in individual wells of a 96-well plate.

  • Reaction Setup:

    • To each well containing the amine solution, add 1.5 equivalents of DIPEA.

    • Add 1.0 equivalent of the scaffold stock solution to each well.

    • Rationale: DIPEA is a non-nucleophilic base used to quench the HCl generated during the reaction, driving it to completion.[7] An excess of the amine can also serve this purpose.

  • Reaction:

    • Securely seal the 96-well plate with a chemically resistant sealing mat.

    • Place the reaction block on a shaker and heat to 100 °C for 8-16 hours. The optimal temperature and time should be determined empirically for the specific class of nucleophiles used.

    • Rationale: Heating is required to overcome the activation energy for the SNAr reaction.

  • Workup and Analysis:

    • Cool the reaction block to room temperature.

    • For initial screening, the crude reaction mixtures can be diluted directly in DMSO.

    • For purification, the solvent can be removed under vacuum, and the residue purified by preparative HPLC.

  • Quality Control:

    • Analyze an aliquot from each well by LC-MS to confirm the identity (correct mass) and estimate the purity of the desired product.

  • Library Plating:

    • Normalize the concentration of the successfully synthesized compounds in DMSO (e.g., to 10 mM) in a new 96-well plate, creating a "master plate" ready for biological screening.

Application Note 2: In Vitro Kinase Inhibition Profiling

Principle: Once a library of derivatives is synthesized, the next step is to screen them for inhibitory activity against one or more target kinases. A common and high-throughput method is the luminescent kinase assay, which measures the amount of ATP remaining after a kinase reaction.[8][9] Active kinase consumes ATP, leading to a lower signal. An effective inhibitor prevents ATP consumption, resulting in a higher luminescent signal. This method is nearly universal for any kinase that uses ATP.[8]

Experimental Workflow: Kinase Inhibition Assay

G cluster_0 Assay Setup cluster_1 Reaction cluster_2 Detection A Dispense Kinase, Substrate, and Buffer to 384-well plate B Add serially diluted compounds from library plate A->B C Initiate reaction by adding ATP B->C Step 1 D Incubate at RT (e.g., 60 min) C->D Step 2 E Add Kinase-Glo™ Reagent (Stops reaction, generates light) D->E Step 3 F Incubate at RT (10 min) E->F G Read Luminescence on plate reader F->G Step 4 H Calculate % Inhibition and determine IC50 G->H

Caption: Workflow for a luminescent-based kinase inhibition assay.

Protocol: IC₅₀ Determination using the Kinase-Glo™ Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) for a set of compounds against a target kinase.

Materials:

  • Synthesized compound library (master plate at 10 mM in DMSO)

  • Recombinant purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Kinase-Glo™ Luminescent Kinase Assay Kit (or similar)

  • Kinase reaction buffer (specific to the kinase)

  • ATP solution

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Procedure:

  • Compound Plating:

    • Create a serial dilution plate. In a 384-well plate, perform a 1:3 serial dilution of the compounds from the master plate in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.5 µM). This will be the source for the final assay plate.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase and its substrate in the appropriate kinase buffer.

    • Dispense the kinase/substrate master mix into the wells of a white, opaque 384-well plate.

    • Transfer a small volume (e.g., 50 nL) of the serially diluted compounds from the dilution plate to the assay plate.

    • Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

    • Rationale: White, opaque plates are used to maximize the luminescent signal and prevent crosstalk between wells.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in kinase buffer at a concentration near the Kₘ for the target kinase.

    • Add the ATP solution to all wells to start the reaction.

    • Incubate the plate at room temperature for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the "no inhibitor" wells).

  • Signal Detection:

    • Reconstitute the Kinase-Glo™ reagent according to the manufacturer's instructions.[8]

    • Add a volume of Kinase-Glo™ reagent equal to the volume in the assay wells. This will stop the kinase reaction and initiate the luminescent signal.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application Note 3: Cellular Target Engagement and Pathway Analysis

Principle: A potent inhibitor in a biochemical assay must also be effective in a cellular context. A critical step is to verify that the compound engages its intended target inside the cell and modulates its downstream signaling.[10] Western blotting is a robust method to measure changes in the phosphorylation state of a kinase's downstream substrates.[10] A successful inhibitor will reduce the phosphorylation of its direct or indirect substrates in a dose-dependent manner.

Example Pathway: p21-activated kinase 4 (PAK4) is a serine/threonine kinase implicated in cancer.[11][12] A key downstream substrate of PAK4 is LIM domain kinase 1 (LIMK1). Activated PAK4 phosphorylates LIMK1, which in turn phosphorylates and inactivates cofilin, a protein involved in cytoskeletal dynamics.[11][13] Therefore, a potent PAK4 inhibitor derived from our scaffold should decrease the levels of phosphorylated LIMK1 (p-LIMK1).

Signaling Pathway: PAK4-LIMK1 Axis

G cluster_0 Cellular Context PAK4 PAK4 LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates pLIMK1 p-LIMK1 (Active) Cofilin Cofilin pLIMK1->Cofilin Phosphorylates Inhibitor Scaffold-Derived PAK4 Inhibitor Inhibitor->PAK4 Inhibits pCofilin p-Cofilin (Inactive) Actin Actin Dynamics (Cell Motility) pCofilin->Actin Inactivates

Caption: Inhibition of the PAK4 signaling pathway by a scaffold-derived inhibitor.

Protocol: Western Blot Analysis of p-LIMK1 Inhibition

Materials:

  • Cancer cell line known to have active PAK4 signaling (e.g., a pancreatic or breast cancer cell line)

  • Lead compound(s) identified from the in vitro screen

  • Cell culture medium, FBS, and supplements

  • Phosphatase and protease inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-LIMK1, anti-total-LIMK1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with vehicle (DMSO) or increasing concentrations of the PAK4 inhibitor (e.g., 0.1, 0.3, 1, 3, 10 µM) for a fixed time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer supplemented with phosphatase and protease inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins during sample preparation.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and denature by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Rationale: BSA is often preferred over milk for phospho-antibody blotting as milk contains phosphoproteins that can increase background.

    • Incubate the membrane with the primary antibody against p-LIMK1 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Detection and Re-probing:

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody for total LIMK1.[15]

    • Finally, re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.

  • Data Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the ratio of p-LIMK1 to total LIMK1 indicates successful target engagement and inhibition of the PAK4 pathway in a cellular environment.

Conclusion

This compound is far more than a simple synthetic intermediate; it is a powerful and versatile tool for modern chemical biology and drug discovery. Its privileged core structure and strategically placed reactive handle provide an ideal starting point for the rapid development of potent and selective kinase inhibitors. By following a logical workflow—from rational library synthesis to high-throughput biochemical screening and finally to mechanistic validation in cellular models—researchers can effectively leverage this scaffold to develop novel chemical probes and potential therapeutic candidates. The protocols and principles outlined in this guide provide a self-validating framework for executing such a discovery campaign with scientific rigor and a high probability of success.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and enhance the yield and purity of this critical intermediate. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors for therapeutic use.[1][2] The title compound, with its reactive 4-chloro position and the N7-phenylsulfonyl protecting group, is a versatile building block for creating extensive libraries of bioactive molecules.[1]

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategy.

Overall Synthetic Workflow

The synthesis is typically a two-step process starting from the commercially available 7H-pyrrolo[2,3-d]pyrimidin-4-one. The first step is the chlorination of the 4-position, followed by the protection of the pyrrole nitrogen with a phenylsulfonyl group.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: N-Phenylsulfonylation A 7H-pyrrolo[2,3-d]pyrimidin-4-one B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A->B POCl₃, Base (e.g., DIPEA) Toluene, 50-110°C C This compound B->C Benzenesulfonyl chloride Base (e.g., K₂CO₃), Solvent (e.g., DCM)

Caption: General two-step synthesis pathway.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Issue 1: Chlorination Step - Low Yield with Starting Material Recovery

Question: "My TLC analysis shows full consumption of the starting material (7H-pyrrolo[2,3-d]pyrimidin-4-one), but after the aqueous workup, I've recovered mostly the starting material. What's causing this, and how can I prevent it?"

Answer: This is a classic and frequent issue caused by the hydrolysis of the 4-chloro product back to the starting hydroxypyrimidine during the aqueous workup.[3] The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is highly susceptible to moisture and is unstable in acidic conditions, which are generated when quenching excess phosphorus oxychloride (POCl₃) with water.[3] The workup is therefore the most critical phase for preserving your product.

Causality & Solutions:

  • Problem: Violent, Exothermic Quench. Quenching large amounts of unreacted POCl₃ with water is highly exothermic and generates significant amounts of hydrochloric and phosphoric acids, creating a perfect environment for rapid product hydrolysis.

    • Solution 1: Remove Excess POCl₃. Before quenching, remove the bulk of the excess POCl₃ via distillation under reduced pressure (e.g., using a rotovap). This dramatically reduces the exothermicity of the quench and the amount of acid generated.[3]

    • Solution 2: Controlled Reverse Quench. After cooling the reaction mixture, add it slowly and carefully to crushed ice or an ice-water slurry with vigorous stirring.[3] This "reverse quench" helps dissipate heat more effectively. For better control, you can dilute the cooled reaction mixture with an inert solvent like dichloromethane (DCM) before adding it to the ice-water.[3]

  • Problem: Acid-Catalyzed Hydrolysis. The acidic environment post-quench readily hydrolyzes the C-Cl bond.

    • Solution: Use a Weak Base for Neutralization. Neutralize the quenched mixture using a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of strong bases like NaOH.[3] Strong bases can also promote hydrolysis. The target should be a neutral to slightly basic pH of 7-8.

Issue 2: Chlorination Step - Incomplete Conversion

Question: "My reaction seems to stall, and I'm left with a significant amount of unreacted starting material even after several hours. How can I drive the reaction to completion?"

Answer: Incomplete conversion typically points to insufficient reactivity, which can stem from several factors including temperature, reagent stoichiometry, or the inherent reactivity of the chlorinating agent.

Causality & Solutions:

  • Problem: Insufficient Temperature. The chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one often requires elevated temperatures to proceed efficiently.

    • Solution: Ensure your reaction temperature is adequate, typically at reflux or between 80-110°C.[3] A patent for an improved process notes keeping the temperature at 50°C after the addition of a base was sufficient for completion.[4] This suggests the optimal temperature can be influenced by other reagents.

  • Problem: Insufficient Reagent Activity. POCl₃ alone may not be reactive enough under certain conditions.

    • Solution 1: Add a Tertiary Amine Base. The addition of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can significantly accelerate the reaction. These bases act as catalysts and also neutralize the HCl that is generated in situ, pushing the equilibrium forward.[3][4]

    • Solution 2: Use a More Powerful Chlorinating System. If POCl₃ alone is ineffective, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be employed for enhanced reactivity.[3]

Issue 3: N-Phenylsulfonylation Step - Low Yield

Question: "During the second step, the addition of the phenylsulfonyl group, my yield is poor and I see multiple spots on my TLC. How can I optimize this protection step?"

Answer: Low yields in the sulfonylation step often relate to the choice of base, solvent, and reaction conditions, which can lead to incomplete reactions or the formation of side products.

Causality & Solutions:

  • Problem: Inefficient Deprotonation. The pyrrole nitrogen (N7) must be deprotonated to act as a nucleophile. An insufficiently strong or poorly soluble base will result in a slow or incomplete reaction.

    • Solution: Use a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). K₂CO₃ is often sufficient and safer to handle.[5] The reaction is typically performed in an anhydrous polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) to ensure the solubility of the reagents.[5]

  • Problem: Slow Reaction Kinetics. Solid-liquid phase heterogeneity can slow the reaction down.

    • Solution: Use a Phase-Transfer Catalyst. In a biphasic system (e.g., DCM/water) with a base like K₂CO₃, adding a phase-transfer catalyst such as tetrabutylammonium chloride can significantly improve the reaction rate and yield by shuttling the deprotonated pyrrolopyrimidine into the organic phase.[4]

Part 2: Experimental Protocols & Data

Optimized Chlorination Protocol

This protocol is based on an improved, high-yield industrial method.[4]

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq).

  • Reagent Addition: Add toluene (~4.3 mL per gram of starting material) and phosphorus oxychloride (POCl₃, ~2.1 g per gram of starting material, approx. 2.0 eq).

  • Base Addition: Warm the mixture to 50°C.

  • Reaction: Slowly add N,N-diisopropylethylamine (DIPEA, ~1.1 g per gram of starting material, approx. 1.3 eq) portion-wise, ensuring the temperature is maintained at 50°C.

  • Monitoring: Stir the mixture at 50°C until the reaction is complete, as monitored by TLC or HPLC.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture onto crushed ice.

  • Neutralization: Adjust the pH to ~4 (target range 3-5) by the slow addition of a concentrated sodium hydroxide solution.

  • Isolation: Isolate the precipitated product by filtration, wash thoroughly with water, and dry under vacuum at <80°C.

Table 1: Comparison of Chlorination Conditions
Starting MaterialChlorinating AgentBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃DIPEAToluene50~2-484[4]
7H-pyrrolo[2,3-d]pyrimidin-4-onePOCl₃NoneNeat POCl₃Reflux~368[4]
7H-pyrrolo[2,3-d]pyrimidin-4-onePOCl₃TEAToluene80-110~5~70-80[3]
Troubleshooting Flowchart

This diagram can help diagnose issues during the chlorination step.

G Start Reaction Complete by TLC? Workup Perform Aqueous Workup Start->Workup Yes Incomplete Reaction Incomplete Start->Incomplete No CheckCrude Analyze Crude Product (TLC/¹H NMR) Workup->CheckCrude Hydrolysis Product Hydrolyzed CheckCrude->Hydrolysis Starting Material is Major Spot Success Product OK, Proceed to Purification CheckCrude->Success Desired Product is Major Spot Impure Significant Impurities CheckCrude->Impure Multiple Strong Spots Action_Incomplete Increase Temp Add DIPEA/TEA Extend Reaction Time Incomplete->Action_Incomplete Action_Hydrolysis Redo Reaction: 1. Distill excess POCl₃ before quench 2. Use reverse quench (add to ice) 3. Neutralize with NaHCO₃ Hydrolysis->Action_Hydrolysis Action_Impure Optimize Temp/Time Consider Recrystallization or Chromatography Impure->Action_Impure

Caption: Diagnostic flowchart for the chlorination reaction.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the primary role of the N7-phenylsulfonyl protecting group? The phenylsulfonyl group serves two main purposes. First, it acts as a robust protecting group for the pyrrole nitrogen, preventing it from participating in unwanted side reactions during subsequent functionalization at other positions. Second, it significantly influences the molecule's electronic properties and geometry, which can be crucial for modulating binding affinity and selectivity when the scaffold is used in drug discovery programs.[1]

Q2: Can I use other chlorinating agents besides POCl₃? While POCl₃ is the most common and cost-effective reagent for this transformation, other agents can be used. A mixture of POCl₃ and PCl₅ is more powerful and can be effective if POCl₃ alone fails.[3] Oxalyl chloride or thionyl chloride are sometimes used for similar heterocyclic systems, but their efficacy and potential for side reactions with the pyrrolopyrimidine core would need to be carefully evaluated. For most applications, optimizing the reaction with POCl₃ and a base is the most practical approach.[3]

Q3: How should I purify the final this compound? The crude product is typically a solid. The most common purification method is recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture.[3] If recrystallization fails to provide the desired purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable alternative.

Q4: What are the key analytical techniques I should use for characterization? For routine monitoring and characterization, the following techniques are essential:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing crude purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. For the precursor 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, characteristic ¹H NMR signals are expected around 12.16 ppm (br, 1H, NH), 8.59 ppm (s, 1H), 7.70 ppm (d, 1H), and 6.60 ppm (d, 1H) in CDCl₃.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₂H₈ClN₃O₂S, MW: 293.73 g/mol ).[7]

  • High-Performance Liquid Chromatography (HPLC): For accurately determining the purity of the final product.[4]

References

Technical Support Center: Purification of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this critical intermediate. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to overcome challenges in your own laboratory setting.

I. Understanding the Molecule: Key Purification Challenges

This compound is a key building block in the synthesis of various kinase inhibitors.[1] Its purification is often complicated by several factors inherent to its structure and the preceding synthetic steps.

  • Hydrolytic Instability: The C4-chloro substituent on the pyrimidine ring is highly susceptible to nucleophilic substitution, particularly hydrolysis.[2] Exposure to water, especially under non-neutral pH conditions during aqueous workup, can lead to the formation of the corresponding 4-hydroxy derivative, which is often a major impurity.

  • Residual Reagents and Byproducts: The synthesis of the phenylsulfonyl-protected pyrrolopyrimidine core can introduce a variety of impurities. These may include unreacted starting materials, excess sulfonating agent, and side-products from the chlorination of the precursor.

  • Physical Properties: The compound is typically a solid, which lends itself to purification by recrystallization. However, selecting an appropriate solvent system is crucial for achieving high purity and yield.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Low Purity After Initial Workup

Question: My crude product, after extraction and solvent removal, shows multiple spots on TLC, including a significant amount of what I suspect is the hydrolyzed 4-hydroxy byproduct. How can I minimize this?

Answer: This is a very common issue stemming from the lability of the C4-chloro group. The key is to meticulously control the conditions of your aqueous workup.

  • Causality: The electron-withdrawing nature of the pyrimidine ring and the phenylsulfonyl group makes the C4 position highly electrophilic and thus prone to attack by water. This is often exacerbated by acidic or basic conditions.

  • Solutions:

    • Anhydrous Workup (where possible): If your reaction quenching and extraction can be performed under anhydrous conditions, this is the most effective way to prevent hydrolysis.

    • Controlled Aqueous Workup: If an aqueous wash is necessary, ensure the following:

      • Use of Brine: Wash the organic layer with a saturated sodium chloride solution (brine) instead of pure water. The high ionic strength of brine reduces the activity of water, thereby minimizing hydrolysis.

      • Neutral pH: Ensure the aqueous phase is maintained at a neutral pH (around 7). Use a mild buffer if necessary.

      • Temperature Control: Perform washes at low temperatures (0-5 °C) to decrease the rate of the hydrolysis reaction.

      • Minimize Contact Time: Do not allow the organic and aqueous layers to remain in contact for extended periods. Separate the layers promptly after washing.

    • Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.

Issue 2: Difficulty in Removing a Persistent, More Polar Impurity

Question: I have a stubborn, more polar impurity that co-elutes with my product during column chromatography and is not removed by simple washing. What could it be and how do I get rid of it?

Answer: This is often indicative of a byproduct from the sulfonation or chlorination step.

  • Potential Impurities:

    • Unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: If the sulfonylation reaction was incomplete.

    • Di-sulfonated species: Although less common, over-reaction is a possibility.

    • Isomeric byproducts: Depending on the synthetic route, other isomers may have formed.

  • Solutions:

    • Optimize Column Chromatography:

      • Solvent System Screening: Systematically screen different solvent systems for your column. A good starting point is a gradient of ethyl acetate in hexanes or heptane. You may need to introduce a small amount of a more polar solvent like methanol or a less polar solvent like dichloromethane to achieve better separation.

      • Stationary Phase: Standard silica gel is usually effective. However, if co-elution persists, consider using a different stationary phase, such as alumina (neutral or basic) or a bonded-phase silica (e.g., diol or cyano).

    • Recrystallization: This is often the most effective method for removing closely eluting impurities. See the detailed protocol in Section IV. The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity has different solubility characteristics.

    • Trituration/Slurrying: Suspending the crude product in a solvent in which the desired compound is sparingly soluble, while the impurity is more soluble, can be an effective purification step prior to recrystallization or chromatography.

Issue 3: Product Oiling Out During Recrystallization

Question: I'm trying to recrystallize my product, but it separates as an oil instead of forming crystals. What should I do?

Answer: Oiling out is a common problem in crystallization and usually indicates that the solution is supersaturated or that the cooling rate is too fast.

  • Causality: The product is coming out of solution at a temperature above its melting point in the chosen solvent system.

  • Solutions:

    • Add More Solvent: The concentration of your product in the hot solvent may be too high. Add more of the primary solvent to the hot solution until the oil redissolves, then allow it to cool slowly.

    • Slow Cooling: Cool the solution very slowly. A Dewar flask or insulating the flask with glass wool can help to achieve a slow cooling rate, providing more time for crystal nucleation and growth.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

    • Change Solvent System: If the above methods fail, you may need to choose a different solvent or solvent mixture for recrystallization. Experiment with different solvent polarities.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound?

A1: For high purity on a laboratory scale, a two-step approach is often most effective: initial purification by flash column chromatography on silica gel to remove the bulk of the impurities, followed by recrystallization of the product-containing fractions to achieve high analytical purity.

Q2: How can I monitor the purity of my compound during the purification process?

A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring your purification. Use a solvent system that gives good separation between your product and the major impurities. Visualization under UV light is typically effective for this chromophoric compound. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[3]

Q3: What are some recommended solvent systems for TLC and column chromatography?

A3: A good starting point for developing a TLC and column chromatography solvent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A typical starting ratio would be 7:3 or 8:2 (hexanes:ethyl acetate). The polarity can be adjusted based on the observed Rf values on TLC. The goal is to have the product Rf in the range of 0.2-0.4 for optimal separation on a column.

Q4: Is this compound stable to storage?

A4: The compound is generally stable when stored in a cool, dry, and dark place. However, due to its sensitivity to moisture, it is best stored under an inert atmosphere (e.g., nitrogen or argon) to prevent slow hydrolysis over time.

IV. Experimental Protocols

These protocols are provided as a starting point and may require optimization based on the specific impurity profile of your crude material.

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of crude this compound containing a variety of impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes or Heptane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel 60 F254)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light to determine the separation profile. Adjust the solvent ratio to achieve an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (the solvent system determined by TLC). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Load the concentrated solution or the dry-loaded silica onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase, e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Diagram of the Flash Chromatography Workflow:

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Workflow for Flash Chromatography Purification.

Protocol 2: Recrystallization

This protocol is suitable for purifying the product obtained from chromatography or for crude material that is already relatively pure.

Materials:

  • Partially purified this compound

  • Recrystallization solvent(s) (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes/heptane)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Condenser

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common choices for compounds of this type include alcohols (ethanol, isopropanol) or esters (ethyl acetate), potentially with a co-solvent like hexanes or water to decrease solubility upon cooling.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization has started at room temperature, you can place the flask in an ice bath to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Diagram of the Recrystallization Process:

G Dissolve 1. Dissolve in Minimal Hot Solvent HotFilter 2. Hot Filtration (Optional) Dissolve->HotFilter Cool 3. Slow Cooling to Induce Crystallization Dissolve->Cool HotFilter->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Cold Solvent Isolate->Wash Dry 6. Dry Crystals Under Vacuum Wash->Dry PureCrystals Pure Crystalline Product Dry->PureCrystals

Caption: Step-by-step Recrystallization Workflow.

V. Data Presentation

The following table provides a summary of purification techniques and considerations for this compound and its precursors, based on available literature.

TechniqueKey ParametersExpected OutcomeTroubleshootingReferences
Aqueous Workup pH control (neutral), use of brine, low temperatureRemoval of water-soluble impuritiesProduct hydrolysis[2]
Column Chromatography Silica gel, Hexanes/Ethyl Acetate gradientSeparation of byproducts and unreacted starting materialsCo-elution of impurities[1]
Recrystallization Ethanol, Toluene, or other suitable organic solventsHigh purity crystalline productOiling out, low recovery[1]
Trituration Heptane, waterRemoval of soluble impurities from the solid productIncomplete removal of impurities[3]

VI. References

  • BenchChem. Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Accessed January 5, 2026.

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Accessed January 5, 2026.

  • Zhang, Y.-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. --INVALID-LINK--

  • BenchChem. This compound. Accessed January 5, 2026.

  • PubChem. 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Accessed January 5, 2026. --INVALID-LINK--

  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Accessed January 5, 2026. --INVALID-LINK--

References

Technical Support Center: Overcoming Challenges in Pyrrolopyrimidine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrolopyrimidine Synthesis Scale-Up. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered when transitioning pyrrolopyrimidine syntheses from the bench to pilot or production scale. The following troubleshooting guides and FAQs are structured to provide direct, actionable advice to address specific experimental issues.

Section 1: Reaction Control and Optimization on Scale

The transition from small-scale laboratory batches to larger-scale production introduces significant challenges in maintaining reaction control and achieving consistent results. This section addresses common questions related to reaction parameters during scale-up.

Q1: We are observing a loss of regioselectivity in our pyrrolopyrimidine synthesis upon scale-up. What factors could be at play and how can we mitigate this?

A1: Loss of regioselectivity during scale-up is a frequent issue, often stemming from changes in heat and mass transfer. On a larger scale, inefficient mixing and temperature gradients can lead to localized "hot spots" or areas of high reactant concentration, favoring alternative reaction pathways.

Underlying Causes and Solutions:

  • Inadequate Mixing: Inefficient stirring may not provide a homogenous reaction mixture, leading to variations in local reactant concentrations and temperatures. This can favor the formation of undesired regioisomers.

    • Troubleshooting Protocol:

      • Agitator Selection: Evaluate the type of agitator. For viscous reaction mixtures, an anchor or helical ribbon agitator may be more effective than a simple paddle or turbine stirrer.

      • Stirring Speed: Gradually increase the stirring speed while monitoring the reaction progress by in-process controls (e.g., HPLC). Be cautious of excessive shear, which could degrade sensitive molecules.

      • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote turbulent mixing.

  • Poor Temperature Control: Exothermic reactions are particularly susceptible to temperature gradients on a larger scale due to a lower surface-area-to-volume ratio.[1] These "hot spots" can provide the activation energy for alternative, less selective reaction pathways.

    • Troubleshooting Protocol:

      • Controlled Addition Rate: Slow down the addition rate of the limiting reagent to allow the reactor's cooling system to dissipate the heat generated.

      • Jacket Temperature: Lower the temperature of the reactor jacket to create a larger temperature differential, enhancing heat removal.

      • Solvent Choice: Consider a higher-boiling point solvent to allow for a wider operating temperature range without pressurizing the reactor.

A decision workflow for troubleshooting regioselectivity issues is presented below:

G start Loss of Regioselectivity Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Temperature Control start->check_temp agitator Optimize Agitator Type & Speed check_mixing->agitator Inefficient? baffles Install/Check Baffles check_mixing->baffles Vortexing? addition_rate Slow Reagent Addition check_temp->addition_rate Exotherm? jacket_temp Lower Jacket Temperature check_temp->jacket_temp Hot Spots? resolution Regioselectivity Restored agitator->resolution baffles->resolution solvent Consider Solvent Change addition_rate->solvent Still an issue? jacket_temp->resolution solvent->resolution

Caption: Troubleshooting workflow for regioselectivity loss.

Q2: Our reaction yield has dropped significantly after scaling up a Negishi cross-coupling step. What are the likely causes?

A2: A drop in yield during the scale-up of a Negishi coupling for pyrrolopyrimidine synthesis often points to issues with catalyst activity, reagent stability, or the maintenance of inert conditions.[2][3]

Common Culprits and Corrective Actions:

  • Catalyst Deactivation: Palladium catalysts used in Negishi couplings can be sensitive to impurities and oxygen.[4]

    • Troubleshooting:

      • Inert Atmosphere: Ensure a robust nitrogen or argon blanket is maintained throughout the reaction. Purge all solvents and reagents thoroughly with an inert gas.

      • Reagent Purity: Use high-purity starting materials and solvents. Trace water or other protic impurities can quench the organozinc reagent.

      • Catalyst Loading: While aiming for low catalyst loading is economical, on a larger scale, a slight increase in the catalyst percentage might be necessary to counteract minor deactivation pathways.

  • Organozinc Reagent Instability: The formation and stability of the zincated pyrimidine intermediate can be challenging.

    • Troubleshooting:

      • Temperature of Formation: Ensure the in-situ generation of the organozinc reagent is performed at the optimal, often low, temperature to prevent decomposition.

      • Immediate Use: Use the generated organozinc reagent immediately in the subsequent coupling step to minimize degradation.

Table 1: Key Parameters for Scaling Up Negishi Coupling

ParameterBench-Scale ConsiderationScale-Up ChallengeRecommended Action
Atmosphere Easy to maintain inertnessHigher risk of O₂/moisture ingressUse positive pressure of N₂/Ar; sparge solvents.
Reagent Purity High-purity reagents readily availableBulk reagents may have higher impurity levelsQualify new batches of starting materials.
Catalyst Loading Typically 0.5-2 mol%Potential for localized deactivationMay need to slightly increase loading to 1-3 mol%.
Heat Transfer Efficient heat dissipationPotential for exotherms during reagent additionControl addition rates and ensure adequate cooling capacity.

Section 2: Impurity Profile and Management

Undesired side reactions can become more pronounced on a larger scale, leading to a more complex impurity profile and challenging purification.

Q3: We are seeing a new, significant impurity in our scaled-up batch that was only a trace component in the lab. How do we identify and control it?

A3: The emergence of a new major impurity is a classic scale-up challenge. The same factors that affect regioselectivity—poor mixing and temperature control—can also promote side reactions.

Identification and Mitigation Strategy:

  • Characterization: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using NMR and mass spectrometry.

  • Formation Pathway Hypothesis: Based on the structure of the impurity and your reaction mechanism, hypothesize how it might be forming. Common side reactions include dimerization, reaction with the solvent, or further reaction of the product.

  • Reaction Monitoring: Take frequent samples during the reaction and analyze them by HPLC to determine when the impurity starts to form. This can help pinpoint the critical stage (e.g., during an exotherm, or after a prolonged reaction time).

  • Process Parameter Adjustment:

    • If the impurity forms due to excessive heat, improve temperature control as described in Q1.

    • If it forms over time, the reaction may need to be quenched earlier. Determine the optimal reaction time through kinetic studies.

    • If a starting material is degrading, consider its stability under the reaction conditions and purify it if necessary. The use of high-purity intermediates is crucial for process consistency.[5]

G start New Impurity Detected isolate Isolate & Characterize Impurity (NMR, MS) start->isolate hypothesize Hypothesize Formation Pathway isolate->hypothesize monitor Monitor Reaction Profile (in-process HPLC) hypothesize->monitor adjust Adjust Process Parameters monitor->adjust Identify Critical Stage control Impurity Controlled adjust->control

Caption: Workflow for identifying and controlling new impurities.

Section 3: Crystallization and Purification on Scale

Achieving the desired purity, crystal form, and particle size distribution is critical for downstream processing and the final product's performance.

Q4: Our pyrrolopyrimidine product is "oiling out" during crystallization on a larger scale, whereas it crystallized readily in the lab. What should we do?

A4: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to differences in cooling rates and supersaturation levels between lab and plant equipment.[6]

Troubleshooting Protocol for "Oiling Out":

  • Reduce Cooling Rate: The slower heat transfer in large vessels can lead to rapid, uncontrolled cooling at the vessel walls, creating high supersaturation locally. Program a slower, linear cooling profile.

  • Solvent System Modification: The chosen solvent may be too good, leading to high solubility.[6]

    • Action: Introduce an anti-solvent to reduce the solubility of the product in a more controlled manner. The anti-solvent should be miscible with the primary solvent but a poor solvent for your compound.

  • Seeding: Introduce seed crystals at the point of metastable supersaturation to encourage heterogeneous nucleation on the seed surface rather than homogenous nucleation of an oil.

    • Action: Prepare a small slurry of the pure, crystalline product in the mother liquor and add it to the batch once it has cooled to the appropriate temperature.

  • Increase Agitation: Gentle agitation can help to keep the oil dispersed as fine droplets, which may then crystallize, but vigorous agitation can sometimes stabilize the oil. Experiment with different stirring speeds.

Table 2: Solvent Selection for Crystallization

Solvent PropertyDesired CharacteristicRationale
Solubility Curve Steep slope: high solubility at high temp, low at low tempMaximizes yield upon cooling.[6]
Boiling Point Not excessively highFacilitates solvent removal during drying.
Safety Profile Low toxicity, high flash pointEssential for large-scale handling.
Interaction with Solute Avoids strong solvate formation (unless desired)Can impact crystal form and stability.[7]
Q5: How can we control the polymorphic form of our final product during scale-up?

A5: Polymorphic control is critical as different crystal forms can have different physical properties, including solubility and stability. The choice of solvent and the level of supersaturation are key factors.[7]

Strategies for Polymorphic Control:

  • Solvent Screening: Different solvents can favor the nucleation and growth of different polymorphs due to specific solute-solvent interactions.[7] Conduct a thorough solvent screen at the lab scale to identify conditions that consistently produce the desired form.

  • Controlled Supersaturation: High supersaturation often leads to the formation of metastable polymorphs (Ostwald's Rule of Stages).[7]

    • Action: Employ a slow cooling or anti-solvent addition strategy to maintain a lower level of supersaturation, favoring the growth of the more stable polymorphic form.

  • Seeding: Seeding with the desired polymorph is one of the most effective ways to ensure that form crystallizes out.

Section 4: Safety and Handling of Hazardous Reagents

Many synthetic routes to pyrrolopyrimidines involve hazardous reagents that require special handling procedures, especially at a larger scale.[8][9][10]

Q6: Our synthesis involves phosphorus oxychloride (POCl₃). What are the key safety considerations for scaling up its use?

A6: Phosphorus oxychloride is highly corrosive and reacts violently with water.[11] Scaling up its use requires stringent safety protocols and engineering controls.

Key Safety Protocols for POCl₃:

  • Material Compatibility: Ensure the reactor and all transfer lines are made of compatible materials (e.g., glass-lined steel, Hastelloy). Avoid materials that can be corroded by POCl₃ or the HCl it generates upon hydrolysis.

  • Strictly Anhydrous Conditions: The reactor must be scrupulously dried before use. Any moisture will lead to a violent exothermic reaction and the release of HCl gas.

  • Controlled Addition: Add POCl₃ subsurface via a dip tube to prevent splashing and minimize exposure to the headspace. The addition should be slow and temperature-controlled.

  • Off-Gas Scrubbing: The reaction will likely generate HCl gas. This must be vented through a caustic scrubber to neutralize it before release.

  • Quenching Procedure: The quenching of residual POCl₃ is highly hazardous. Develop a detailed, validated quenching protocol. This often involves the slow, controlled addition of the reaction mixture to a cooled, well-stirred quenching solution (e.g., a cold aqueous base or an alcohol).

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant apron or suit. Work should be conducted in a well-ventilated area.[12]

References

Technical Support Center: Synthesis of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthetic step. My insights are drawn from established chemical principles and field-proven strategies to ensure you can achieve optimal yields and purity in your experiments.

Introduction

The N-phenylsulfonylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key transformation in the synthesis of various kinase inhibitors, including the Janus kinase (JAK) inhibitor Tofacitinib. While seemingly straightforward, this reaction can be prone to several side reactions that can complicate purification and reduce yields. This guide provides a structured approach to identifying, understanding, and mitigating these issues through a series of frequently asked questions and detailed troubleshooting protocols.

Troubleshooting Guide & FAQs

Here, we address specific issues you may encounter during the synthesis of this compound.

FAQ 1: My reaction is incomplete, and I observe a significant amount of starting material (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) even after prolonged reaction times. What could be the cause?

Answer:

Incomplete conversion is a common issue and can stem from several factors related to the reaction setup and reagents.

  • Insufficient Deprotonation: The N-H of the pyrrole ring in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine needs to be deprotonated to form the nucleophilic anion that attacks the benzenesulfonyl chloride. If the base used is not strong enough or is used in insufficient quantity, the equilibrium will favor the starting material.

  • Poor Solubility: The starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, has limited solubility in many common organic solvents. If it is not fully dissolved, the reaction will be a heterogeneous mixture, leading to slow and incomplete conversion.

  • Base Degradation: Strong bases can be sensitive to moisture and air. If the base has degraded, it will not be effective in deprotonating the starting material.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation barrier of the reaction.

Troubleshooting Recommendations:

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and handled under anhydrous conditions.Strong bases ensure complete deprotonation of the pyrrole nitrogen, driving the reaction forward.
Solvent Employ a polar aprotic solvent in which the starting material has better solubility, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).Improved solubility ensures a homogeneous reaction mixture, leading to faster and more complete conversion.
Temperature Gradually increase the reaction temperature, monitoring the progress by TLC. A temperature range of 0 °C to room temperature is a good starting point.Optimizing the temperature can increase the reaction rate without significantly promoting side product formation.
Reagent Equivalents Use a slight excess (1.1-1.2 equivalents) of both the base and benzenesulfonyl chloride.This ensures that minor losses due to handling or side reactions do not limit the conversion of the starting material.
FAQ 2: My TLC analysis shows a new spot with a similar Rf to my desired product, and my final product has a low yield after purification. What is this likely side product?

Answer:

The most probable side product in this scenario is a C-sulfonylated isomer. While the N-anion of the pyrrole is the desired nucleophile, under certain conditions, electrophilic substitution can occur on the electron-rich pyrrole ring itself. The pyrrolo[2,3-d]pyrimidine system is analogous to 7-azaindole, where electrophilic attack can occur at the C5 position (equivalent to the C3 position of indole).

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SM [label="4-Chloro-7H-pyrrolo[2,3-d]pyrimidine"]; Base [label="Base (e.g., NaH)", shape=ellipse, fillcolor="#FFFFFF"]; BSC [label="PhSO2Cl", shape=ellipse, fillcolor="#FFFFFF"]; N_anion [label="N-Anion"]; Desired_Product [label="4-Chloro-7-(phenylsulfonyl)-\n7H-pyrrolo[2,3-d]pyrimidine\n(N-Sulfonylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Product [label="C5-Sulfonylated Isomer\n(C-Sulfonylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

SM -> N_anion [label="Deprotonation"]; Base -> N_anion; N_anion -> Desired_Product [label="Nucleophilic Attack\n(Desired Pathway)"]; BSC -> Desired_Product; SM -> Side_Product [label="Electrophilic Attack\n(Side Reaction)"]; BSC -> Side_Product; }

Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution on Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on pyrrolopyrimidine systems. This guide is designed for researchers, scientists, and drug development professionals who are working with this privileged heterocyclic scaffold.[1][2] Pyrrolopyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][3] Their synthesis and functionalization via SNAr are critical steps in the discovery of novel therapeutics.

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and modification of these important molecules.

I. Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction on a chloropyrrolopyrimidine not proceeding, even at high temperatures?

A1: Several factors could be at play. Firstly, the pyrrolopyrimidine ring system, while electron-deficient, may not be sufficiently activated for substitution with a weak nucleophile. The position of the leaving group is also critical; SNAr is most effective when the leaving group is at a position that can stabilize the negative charge of the Meisenheimer intermediate through resonance with the ring nitrogens.[4] Additionally, the choice of solvent and base is paramount. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile salt, thereby increasing the nucleophilicity of the anion.[5][6] If using a weaker base, the nucleophile may not be sufficiently deprotonated to initiate the attack.

Q2: I'm observing the formation of multiple products. How can I improve the regioselectivity of my SNAr reaction?

A2: Regioselectivity in SNAr on di- or tri-substituted pyrrolopyrimidines is a common challenge. The inherent electronic properties of the ring dictate that certain positions are more electrophilic than others. For instance, in 2,4-dichloropyrimidines, substitution often preferentially occurs at the C4 position.[7] To enhance selectivity, consider the steric hindrance of both the nucleophile and the substituents on the pyrrolopyrimidine ring. A bulkier nucleophile may favor attack at a less sterically hindered position. Furthermore, temperature can influence regioselectivity; running the reaction at a lower temperature may favor the thermodynamically more stable product. In some cases, using a different leaving group at one position can direct the substitution to the other.

Q3: Can I use protic solvents like ethanol or water for my SNAr reaction on a pyrrolopyrimidine?

A3: While polar aprotic solvents are typical, protic solvents can be used under certain conditions. Water, in particular, has been shown to be an effective medium for the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, especially with aniline derivatives, sometimes even showing a higher reaction rate than in alcoholic solvents.[8] However, a key consideration is the potential for solvolysis, where the solvent itself acts as a nucleophile, leading to undesired byproducts.[8] For aliphatic and benzylic amines, reactions in water without acid catalysis can be quite effective.[8]

Q4: Is microwave irradiation a viable option for accelerating these reactions?

A4: Absolutely. Microwave-assisted synthesis is a powerful tool for accelerating SNAr reactions on pyrrolopyrimidines and other heterocyclic systems.[9][10][11] The rapid heating can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. It is particularly useful for reactions that are sluggish under conventional heating.

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during SNAr reactions on pyrrolopyrimidines.

Problem 1: Low or No Product Yield

Low or non-existent product formation is a frequent hurdle. The following decision tree can guide your troubleshooting process.

G start Low/No Product Yield check_reactivity 1. Assess Substrate & Nucleophile Reactivity start->check_reactivity check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_workup 3. Review Workup & Purification start->check_workup sub_activation Is the pyrrolopyrimidine sufficiently activated? check_reactivity->sub_activation Substrate leaving_group Is the leaving group appropriate? (F > Cl > Br > I) check_reactivity->leaving_group Leaving Group nucleophile_strength Is the nucleophile strong enough? check_reactivity->nucleophile_strength Nucleophile solvent Is the solvent appropriate? (Polar Aprotic) check_conditions->solvent base Is the base suitable and strong enough? check_conditions->base temperature Is the temperature optimal? check_conditions->temperature product_solubility Is the product soluble in the extraction solvent? check_workup->product_solubility product_stability Is the product stable to purification conditions? check_workup->product_stability

Troubleshooting workflow for low product yield.
Causality and Solutions

  • Insufficient Ring Activation: The inherent electron deficiency of the pyrrolopyrimidine nucleus may not be enough to facilitate substitution, especially with weak nucleophiles.

    • Solution: If possible, introduce an electron-withdrawing group (EWG) at a position ortho or para to the leaving group to enhance the electrophilicity of the substitution site.

  • Poor Leaving Group: The nature of the leaving group significantly impacts the reaction rate. The typical order of reactivity in SNAr is F > NO2 > Cl ≈ Br > I.[12] This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by a more electronegative atom that increases the electrophilicity of the carbon center.

    • Solution: If you are using a chloro- or bromo-pyrrolopyrimidine and the reaction is sluggish, consider synthesizing the fluoro-analogue.

  • Weak Nucleophile: The nucleophile must be potent enough to attack the electron-deficient ring.

    • Solution: If using a neutral nucleophile (e.g., an alcohol or amine), ensure the base is strong enough to deprotonate it effectively. For very weak nucleophiles, consider using a stronger base like NaH or KHMDS to pre-form the nucleophile before adding the pyrrolopyrimidine substrate. Be cautious with strong bases and dipolar aprotic solvents like DMF, as this combination can be hazardous.[5]

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing the charged intermediate and solvating the counter-ion of the nucleophile.

    • Solution: Switch to a polar aprotic solvent such as DMSO, DMF, NMP, or DMAc.[5][6] These solvents are effective at solvating cations, leaving the anionic nucleophile more "naked" and reactive. If solubility is an issue, consider a co-solvent system.

  • Suboptimal Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. If the reaction is still slow at the solvent's boiling point, consider switching to a higher-boiling solvent or employing microwave irradiation.[9][10]

Problem 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data indicates the formation of side products.

Common Side Reactions and Their Mitigation
Side Product Plausible Cause Proposed Solution
Hydrolysis Product Presence of water in the reaction mixture, especially under basic conditions.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Dimerization/Polymerization The nucleophile may also have a leaving group, or the product can react further with the starting material.Use a slight excess of the pyrrolopyrimidine starting material. Add the nucleophile slowly to the reaction mixture to maintain a low concentration.
Solvolysis Product The solvent (e.g., an alcohol) acts as a nucleophile.[8]Switch to a non-nucleophilic solvent like DMF, DMSO, or toluene. If an alcoholic solvent is necessary, run the reaction at a lower temperature.
Products of N-alkylation/arylation If the pyrrolopyrimidine has an unprotected N-H on the pyrrole ring, it can be deprotonated and act as a nucleophile.Protect the pyrrole nitrogen with a suitable protecting group (e.g., SEM, Boc) before performing the SNAr reaction.
Problem 3: Incomplete Reaction

Even with prolonged reaction times, you may observe a significant amount of starting material remaining.

G start Incomplete Reaction equilibrium Is the reaction reversible? start->equilibrium deactivation Is the product deactivating the catalyst or quenching the base? start->deactivation solubility Are all reagents soluble at the reaction temperature? start->solubility remove_product Consider removing a byproduct (e.g., water) to drive the equilibrium. equilibrium->remove_product add_reagent Add more of the limiting reagent in portions. deactivation->add_reagent change_base Use a stoichiometric amount of a non-nucleophilic base. deactivation->change_base change_solvent Switch to a solvent where all components are soluble. solubility->change_solvent

Logical steps to address incomplete reactions.
Causality and Solutions

  • Reversible Reaction: Some SNAr reactions can be reversible, especially if the leaving group is a reasonably good nucleophile itself.

    • Solution: Use a significant excess of the nucleophile to push the equilibrium towards the product. If a volatile byproduct is formed, consider removing it under reduced pressure or with a Dean-Stark trap.

  • Product Inhibition/Base Quenching: The product formed might be more acidic than the starting nucleophile, leading to the quenching of the base and halting the reaction. The generated leaving group salt (e.g., HCl) can also neutralize the base.

    • Solution: Use a stoichiometric amount of base relative to the pyrrolopyrimidine. A strong, non-nucleophilic base like DBU or proton sponge can be effective.

  • Poor Solubility: If the pyrrolopyrimidine substrate or the nucleophile salt has poor solubility in the reaction solvent, the reaction will be slow and may not go to completion.

    • Solution: Increase the temperature to improve solubility. If that is not effective, a different solvent or a co-solvent system may be necessary. For instance, while some pyrrolopyrimidines have low water solubility, others can be effectively aminated in 2-propanol.[8]

III. Experimental Protocols

General Protocol for SNAr Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is a starting point and may require optimization for specific substrates and nucleophiles.

  • Reagent Preparation: To a dry reaction vessel under an inert atmosphere (N2 or Ar), add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the amine nucleophile (1.1-1.5 equiv.), and a suitable base (e.g., K2CO3, 2.0 equiv.).

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol for Acid-Catalyzed Amination in Water[8]

This method is particularly useful for aniline nucleophiles.

  • Reaction Setup: In a reaction vessel, suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) and the aniline derivative (1.1 equiv.) in water.

  • Acid Addition: Add a catalytic amount of hydrochloric acid (e.g., 0.1 equiv.).

  • Reaction: Heat the mixture (e.g., to 80 °C) with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Basify the mixture with a saturated aqueous solution of Na2CO3 to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

IV. References

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References

Technical Support Center: Phenylsulfonyl Group Deprotection from 7H-pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the removal of the phenylsulfonyl protecting group from the 7H-pyrrolo[2,3-d]pyrimidine scaffold. The 7-deazapurine core is a privileged structure in medicinal chemistry, and mastering its synthesis and modification is crucial for the development of novel therapeutics, particularly kinase inhibitors.[1][2][3][4][5] The phenylsulfonyl group is often employed to protect the pyrrole nitrogen, facilitating subsequent C-H functionalization, but its removal can present significant challenges. This guide is designed to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues in Phenylsulfonyl Deprotection

This section addresses specific experimental problems in a question-and-answer format, offering insights into their underlying causes and providing actionable solutions.

Question 1: My deprotection reaction is stalled. After hours under standard conditions, TLC/LC-MS analysis shows mostly unreacted starting material. What's going wrong?

Answer:

This is a common issue that can stem from several factors related to reagent choice, reaction conditions, or substrate reactivity.

  • Potential Cause A: Insufficient Reagent Reactivity or Quality. The chosen deprotection method may not be potent enough for your specific substrate. For instance, basic hydrolysis might be too mild. Additionally, the quality of reagents like Tetrabutylammonium Fluoride (TBAF) is critical; it is often supplied as a hydrate or a solution in THF, and its efficacy can diminish with improper storage.[6]

  • Recommended Solutions:

    • Switch to a Reductive Method: Reductive cleavage using magnesium turnings in dry methanol (Mg/MeOH) is a powerful and often mild method for cleaving sulfonyl groups.[7][8][9] This single-electron transfer process is highly effective and avoids the harsh basicity that can be detrimental to the pyrrolopyrimidine core.[1][10]

    • Increase Reaction Temperature: For methods like TBAF or basic hydrolysis, cautiously increasing the temperature can significantly accelerate the reaction rate. For TBAF in THF, reactions are often run at elevated temperatures, sometimes up to 80 °C.[6]

    • Verify Reagent Quality: If using TBAF, consider using a freshly opened bottle or titrating an older solution to determine its effective concentration. Anhydrous conditions are often beneficial.

  • Potential Cause B: Steric Hindrance. Bulky substituents near the pyrrole nitrogen can impede access for the deprotecting agent.

  • Recommended Solution:

    • Employ smaller, highly reactive reagents. While not commonly used for phenylsulfonyl groups, exploring alternative conditions from literature on sterically hindered sulfonamide cleavage might provide inspiration.[11]

Question 2: The deprotection seems to work, but my desired product is decomposing, or I'm seeing significant side products. How can I improve the yield and purity?

Answer:

Product instability is a key concern with the electron-rich 7H-pyrrolo[2,3-d]pyrimidine core, which can be sensitive to the very conditions needed for deprotection.

  • Potential Cause A: Harsh Basic Conditions. The pyrrolopyrimidine ring system can be susceptible to decomposition under strongly basic conditions, especially at elevated temperatures.[1]

  • Recommended Solutions:

    • Lower the Temperature: Perform the hydrolysis with NaOH or KOH at room temperature or 0 °C, even if it requires a longer reaction time.[12]

    • Use a Milder Method: The Mg/MeOH method is an excellent alternative as it operates under essentially neutral to mildly basic conditions, generated in situ.[7][8] This often preserves the integrity of sensitive heterocyclic systems.

    • Careful Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.

  • Potential Cause B: Instability of the Deprotected Product. The free N-H of the pyrrole is more nucleophilic and potentially more reactive than its protected precursor. It may be susceptible to degradation or unwanted side reactions during workup.

  • Recommended Solutions:

    • Quench and Work Up at Low Temperature: Once the reaction is complete, cool the mixture in an ice bath before quenching.

    • Buffered Workup: Use a buffered aqueous solution (e.g., saturated ammonium chloride) for the workup to avoid extreme pH shifts.

Question 3: My reaction is complete, but the aqueous workup is problematic. I'm struggling to remove the TBAF byproducts. What's a better way to purify my product?

Answer:

Workup and purification after TBAF-mediated reactions are notoriously difficult due to the high water solubility of tetrabutylammonium salts.[13] Tedious and extensive extractions are often required.[13]

  • Potential Cause: High Polarity of Tetrabutylammonium Byproducts. The tetrabutylammonium cation and fluoride or hydroxide anions are difficult to separate from polar, water-soluble products using standard liquid-liquid extraction.

  • Recommended Solutions:

    • Non-Aqueous Workup: A highly effective method involves precipitating the TBAF-derived materials. After the reaction, add a sulfonic acid resin (e.g., Dowex® 50WX8) and calcium carbonate to the crude mixture, stir, then filter and concentrate.[13] This procedure efficiently removes the majority of the ammonium salts without an aqueous extraction.

    • Silica Gel-Supported TBAF: Consider using TBAF adsorbed onto silica gel. This can simplify the workup to a simple filtration, although the reaction kinetics might differ.[14]

    • Direct Chromatography: If the product is sufficiently non-polar, it may be possible to apply the crude reaction mixture directly to a silica gel column. The polar ammonium salts will often remain at the baseline. However, this can be challenging and may require a large amount of silica.

Frequently Asked Questions (FAQs)
  • Q1: What are the primary methods for removing a phenylsulfonyl group from a pyrrole nitrogen?

    • The most common and effective methods are reductive cleavage (e.g., Mg/MeOH, sodium amalgam), basic hydrolysis (e.g., KOH/MeOH, NaOH/aq. THF), and fluoride-mediated cleavage (e.g., TBAF/THF).[6][7][12] The choice depends on the functional group tolerance of the specific substrate.

  • Q2: Why is the phenylsulfonyl group used to protect 7H-pyrrolo[2,3-d]pyrimidines in the first place?

    • The strongly electron-withdrawing phenylsulfonyl group serves two main purposes: 1) It acidifies the N-H proton, making it easy to deprotonate and protect, and 2) It facilitates regioselective functionalization of the pyrrole ring, particularly at the C5 position, by directing metallation or other electrophilic substitution reactions. It is also stable to a wide range of synthetic conditions.

  • Q3: How do I choose the best deprotection method for my molecule?

    • This requires a careful analysis of your substrate's functional groups. A decision-making workflow is outlined below. In general:

      • For substrates with reducible groups (e.g., nitro, alkynes, some halides), avoid reductive methods like Mg/MeOH.

      • For substrates sensitive to strong bases (e.g., esters, base-labile stereocenters), basic hydrolysis should be approached with caution (use low temperatures) or avoided in favor of the Mg/MeOH method.

      • For robust molecules where workup is the primary concern, basic hydrolysis or Mg/MeOH are often more straightforward than TBAF.

Visualized Workflow: Selecting a Deprotection Strategy

The following diagram illustrates a logical workflow for choosing the appropriate deprotection method based on your substrate's properties.

Deprotection_Workflow start Start: N-Phenylsulfonyl 7H-pyrrolo[2,3-d]pyrimidine check_reducible Does the molecule contain reducible groups (e.g., NO2)? start->check_reducible check_base_sensitive Is the molecule sensitive to strong base (e.g., esters)? check_reducible->check_base_sensitive Yes method_tba_hydrolysis Option 1: TBAF or Basic Hydrolysis check_reducible->method_tba_hydrolysis  No method_mg_meoh Option 2: Mg/MeOH (Reductive) check_base_sensitive->method_mg_meoh  No consider_hydrolysis Consider mild basic hydrolysis (KOH/MeOH, low temp) check_base_sensitive->consider_hydrolysis Yes end_product Deprotected Product method_tba_hydrolysis->end_product method_mg_meoh->end_product consider_hydrolysis->end_product

Caption: Decision tree for selecting a deprotection method.

Comparative Summary of Deprotection Protocols

This table provides a high-level comparison of the three primary methods discussed.

MethodReagents & SolventTypical ConditionsAdvantagesDisadvantages & Risks
Reductive Cleavage Magnesium (Mg), Methanol (MeOH)Room Temp to 65°C, 2-12 hVery mild; avoids harsh base; clean reactions.[7][8]Incompatible with reducible functional groups (e.g., nitro, some halides).
Fluoride-Mediated TBAF, THFRoom Temp to 80°C, 3-12 hGenerally effective; good functional group tolerance.[6]Difficult workup; reagent is hygroscopic and quality is critical.[13]
Basic Hydrolysis KOH or NaOH, MeOH/H₂O or THF0°C to 65°C, 4-16 hInexpensive; simple reagents; straightforward workup.[12]Can be harsh; risk of degrading base-sensitive groups or the core heterocycle.[1]
Detailed Experimental Protocols

Protocol 1: Reductive Deprotection with Magnesium in Methanol (Mg/MeOH)

This method is highly recommended for its mildness and efficiency.

  • Preparation: To a solution of the N-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in anhydrous methanol (approx. 0.1 M), add magnesium turnings (5-10 equiv).

  • Reaction: Stir the suspension at room temperature. The reaction is often accompanied by gentle hydrogen evolution. If the reaction is sluggish, it can be heated to reflux (approx. 65°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite to remove magnesium salts, washing the pad with methanol or ethyl acetate.

  • Extraction: Concentrate the filtrate in vacuo. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel chromatography to yield the desired 7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Fluoride-Mediated Deprotection with TBAF

This is a common but technically demanding protocol, especially the workup.

  • Preparation: Dissolve the N-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in anhydrous THF (approx. 0.1 M).

  • Reaction: Add a solution of TBAF in THF (1.0 M, 3.0-5.0 equiv) to the stirred solution at room temperature. Heat the reaction mixture to 60-80°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 3-12 hours).

  • Workup (Non-Aqueous): Cool the reaction to room temperature and concentrate in vacuo. Re-dissolve the residue in a suitable solvent (e.g., dichloromethane or THF). Add a sulfonic acid resin (e.g., Dowex®, ~2-3 times the weight of TBAF used) and powdered calcium carbonate (~1-2 times the weight of TBAF). Stir vigorously for 1-2 hours. Filter the mixture, washing the solids thoroughly with the solvent. Concentrate the filtrate and purify by silica gel chromatography.[13]

  • Workup (Aqueous - if necessary): Concentrate the reaction mixture. Dilute with ethyl acetate and wash repeatedly (5-10 times) with water and then brine to remove the tetrabutylammonium salts. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by silica gel chromatography.[13]

Protocol 3: Basic Hydrolysis with Potassium Hydroxide

A classic, cost-effective method suitable for base-stable substrates.

  • Preparation: Dissolve the N-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in methanol or a mixture of THF/water (approx. 0.1-0.2 M).

  • Reaction: Add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (5-10 equiv). Stir the mixture at room temperature or heat to reflux as needed.

  • Monitoring: Follow the reaction by TLC or LC-MS until completion (typically 4-16 hours).

  • Workup: Cool the reaction mixture and neutralize carefully with 1 M HCl or saturated aqueous ammonium chloride.

  • Extraction: Remove the organic solvent in vacuo. Extract the aqueous residue three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude material by silica gel chromatography.

References

Stability issues with 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical guidance for the successful use of this versatile chemical scaffold in solution.

Introduction

This compound is a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structure features a pyrrolopyrimidine core, with a reactive 4-chloro substituent that serves as an excellent leaving group for nucleophilic aromatic substitution, and a 7-(phenylsulfonyl) group that influences its molecular geometry and binding affinity.[1] However, the reactivity of this compound can also lead to stability challenges in solution. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Rapid degradation of the compound in protic solvents (e.g., methanol, ethanol).

Symptoms:

  • Disappearance of the starting material spot on TLC/LC-MS analysis shortly after dissolution.

  • Formation of a new, more polar spot/peak corresponding to the hydrolyzed product, 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.

  • Low or no yield of the desired product in subsequent reactions.

Root Cause Analysis: The 4-chloro substituent on the pyrimidine ring is highly susceptible to nucleophilic attack, especially by protic solvents which can act as nucleophiles. This leads to a solvolysis (specifically, hydrolysis if water is present) reaction, replacing the chloro group with a hydroxyl group. The presence of trace amounts of acid or base can catalyze this degradation. The N-phenylsulfonyl group is an electron-withdrawing group, which further activates the 4-position towards nucleophilic substitution.

dot

Caption: Nucleophilic substitution leading to degradation.

Recommended Solutions:

  • Solvent Selection:

    • Prioritize Aprotic Solvents: Whenever possible, use dry aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Acetonitrile (ACN), or N,N-Dimethylformamide (DMF). Ensure solvents are anhydrous by using a solvent purification system or freshly opened bottles over molecular sieves.

    • Minimizing Protic Solvent Exposure: If a protic solvent is required for your reaction, consider adding the this compound to the reaction mixture at the last possible moment, and at a reduced temperature, to minimize exposure time.

  • Control of pH:

    • Avoid Strong Acids and Bases: The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is sensitive to strong acids and bases which can promote hydrolysis.[2][3] While the phenylsulfonyl group offers some stability, it is best to maintain a neutral or near-neutral pH.

    • Use of Non-Nucleophilic Bases: If a base is required, opt for a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or Proton Sponge®. Avoid strong nucleophilic bases like sodium hydroxide or potassium carbonate in the presence of protic solvents.[3]

  • Temperature Control:

    • Low Temperature Operations: Perform dissolution and reactions at low temperatures (e.g., 0 °C or -78 °C) to decrease the rate of decomposition.

ParameterRecommended ConditionRationale
Solvent Choice Anhydrous Aprotic (DCM, THF, ACN, DMF)Minimizes nucleophilic attack from the solvent.
pH Neutral (pH ~7)Avoids acid or base-catalyzed hydrolysis.[3]
Temperature Low (0 °C to -78 °C)Reduces the rate of degradation reactions.
Issue 2: Inconsistent results in nucleophilic substitution reactions.

Symptoms:

  • Variable product yields from batch to batch.

  • Presence of both the desired product and the hydrolyzed starting material.

  • Complex reaction mixtures that are difficult to purify.

Root Cause Analysis: In addition to the stability issues of the starting material, inconsistent results can arise from the quality of reagents, reaction setup, and work-up procedures. The phenylsulfonyl group, while generally stable, can influence the reactivity of the pyrrolopyrimidine core.[4]

dot

Caption: Systematic approach to troubleshooting.

Recommended Solutions:

  • Starting Material Quality Control:

    • Purity Analysis: Before use, confirm the purity of your this compound batch using ¹H NMR and LC-MS.

    • Proper Storage: Store the compound under an inert atmosphere (argon or nitrogen) at 2-8°C to prevent degradation from atmospheric moisture.[5]

  • Reaction Optimization:

    • Nucleophile Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating, which can lead to side product formation.

  • Aqueous Work-up Protocol:

    • Controlled Quenching: If an aqueous work-up is necessary, perform it at low temperatures by adding the reaction mixture to ice-cold water or a buffered solution.[3]

    • pH Adjustment: Neutralize the mixture carefully with a weak base like sodium bicarbonate to a pH of 7-8.[3] Strong bases can promote hydrolysis of any unreacted starting material.[3]

    • Prompt Extraction: Immediately extract the product into an organic solvent (e.g., ethyl acetate, DCM) to minimize its contact time with the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.[5] This minimizes exposure to atmospheric moisture and slows down any potential degradation over time.

Q2: Can I use alcoholic solvents for reactions with this compound?

A2: While it is highly recommended to use aprotic solvents, some reactions may necessitate the use of alcohols. In such cases, use anhydrous alcohol, keep the reaction temperature as low as possible, and minimize the reaction time. Be aware that competitive solvolysis is a likely side reaction. Studies on the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown that solvolysis can compete with the desired amination reaction.[6]

Q3: Is the phenylsulfonyl protecting group stable under my reaction conditions?

A3: Phenylsulfonyl groups are generally robust and stable under a wide range of both acidic and basic conditions.[4] They are significantly more stable than many other protecting groups. Cleavage of a phenylsulfonyl group typically requires harsh conditions, such as strong reducing agents (e.g., Mg/MeOH) or very strong acids, which are not commonly employed in standard nucleophilic substitution reactions.[4]

Q4: My reaction is sluggish. Can I heat it?

A4: Gentle heating can be employed to increase the reaction rate, but it should be done with caution. Increased temperature will also accelerate the rate of degradation, especially in the presence of nucleophilic solvents or impurities. It is recommended to first try other strategies to improve the reaction rate, such as using a higher concentration of the nucleophile or adding a catalyst if applicable. If heating is necessary, monitor the reaction closely for the appearance of degradation products.

Q5: What is the best way to purify the products of reactions involving this compound?

A5: Standard silica gel column chromatography is typically effective for purification. A gradient elution system, for example, with ethyl acetate in hexanes, is often suitable. Due to the potential for hydrolysis of any unreacted starting material on the silica gel (which is acidic), it is advisable to run the column relatively quickly and to not let the compound sit on the column for an extended period.

References

Technical Support Center: Waste Reduction in 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in this synthesis, with a strong focus on minimizing environmental impact and improving process efficiency. As your virtual Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles to empower you to make informed, sustainable decisions in your laboratory.

The synthesis of this important pharmaceutical intermediate is a two-step process, each with its own potential for waste generation. This guide is therefore divided into two main sections: the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one and the subsequent phenylsulfonylation.

Part 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one

The conversion of the pyrimidin-4-one to the 4-chloro derivative is a critical step, often employing harsh reagents that can lead to significant waste.

Troubleshooting Guide: Chlorination Step

Issue 1: Low or No Yield, with Starting Material Recovered After Workup

  • Question: My TLC analysis of the reaction mixture shows complete consumption of the starting material, but after aqueous workup, I primarily isolate the starting 7H-pyrrolo[2,3-d]pyrimidin-4-one. What is happening?

  • Answer: This is a frequent issue and is most likely due to the hydrolysis of the desired 4-chloro product back to the starting material during the aqueous workup.[1] The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is sensitive to moisture and unstable in the presence of strong acids and bases.[1] The workup procedure, especially the quenching of excess phosphorus oxychloride (POCl₃), is critical to prevent this hydrolysis.[1]

    Recommended Solutions for Waste Reduction:

    • Removal of Excess POCl₃: Before quenching, remove the excess POCl₃ by distillation under reduced pressure.[1] This significantly reduces the exothermicity of the quench, minimizes the amount of acidic byproducts generated, and reduces the volume of the aqueous quench solution required.

    • Careful Quenching: Slowly and carefully add the cooled reaction mixture to crushed ice or ice-water.[1] This "reverse quench" helps to control the exothermic reaction and prevent localized heating that can accelerate hydrolysis.

    • Choice of Base for Neutralization: Use a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization instead of strong bases like sodium hydroxide (NaOH).[1] Strong bases can promote the hydrolysis of the product.

    • Solvent Choice: The use of a high-boiling inert co-solvent like toluene can improve reaction kinetics and solubility, potentially allowing for a lower excess of POCl₃ to be used.[1]

Issue 2: Formation of Significant Impurities or Byproducts

  • Question: I am observing multiple spots on my TLC plate, and the purity of my isolated product is low. What are the likely side products and how can I avoid them?

  • Answer: Side reactions can lead to the formation of various impurities, which not only lower your yield but also complicate purification, leading to more solvent waste.

    Potential Side Products and Solutions:

    • Phosphorylated Intermediates: Incomplete reaction or improper workup can lead to the isolation of phosphorylated intermediates.

      • Solution: Ensure the reaction goes to completion by monitoring with TLC. A proper workup that hydrolyzes these intermediates is also crucial.

    • Degradation: The starting material or product may be unstable under harsh reaction conditions (e.g., high temperatures for extended periods), leading to decomposition and the formation of tarry materials.

      • Solution: Carefully control the reaction temperature and time. The use of a co-solvent can sometimes mitigate decomposition by allowing for lower reaction temperatures.

Frequently Asked Questions (FAQs): Chlorination Step
  • Question 1: Are there greener alternatives to phosphorus oxychloride (POCl₃)?

  • Answer: While POCl₃ is a common and effective reagent, its use involves significant environmental and safety concerns. Research into greener chlorinating agents is ongoing. For some heterocyclic systems, combinations of oxalyl chloride or thionyl chloride with a catalytic amount of DMF (Vilsmeier-Haack type conditions) can be effective and may generate less inorganic waste. However, for this specific substrate, POCl₃ remains a widely used reagent. The focus should be on minimizing its excess and managing the waste stream effectively.

  • Question 2: How can I minimize solvent usage during purification?

  • Answer: The crude product is typically a solid and can often be purified by recrystallization from a suitable solvent such as toluene or an ethanol/water mixture.[1] To minimize solvent use, perform small-scale solubility tests to find the ideal recrystallization solvent and conditions. If column chromatography is necessary, consider using automated flash chromatography systems that can optimize solvent gradients and reduce overall consumption.

Part 2: Phenylsulfonylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The introduction of the phenylsulfonyl protecting group is the final step to obtain the target molecule. This step can also be a source of waste if not optimized.

Troubleshooting Guide: Phenylsulfonylation Step

Issue 1: Incomplete Reaction and Low Yield

  • Question: My reaction is sluggish, and I have a significant amount of unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine even after extended reaction times. What can I do?

  • Answer: Incomplete sulfonylation can be due to several factors, including an insufficiently strong base, poor solubility of the starting material, or deactivation of the sulfonylating agent.

    Recommended Solutions for Waste Reduction:

    • Base Selection: A common procedure for a similar transformation (tosylation) uses potassium carbonate as the base.[2] If this is not effective, a stronger, non-nucleophilic base such as sodium hydride (NaH) or DBU can be used. However, these require careful handling and anhydrous conditions.

    • Solvent System: A biphasic system of dichloromethane and water with a phase-transfer catalyst like tetrabutylammonium chloride has been reported for the tosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[2] This can enhance the reaction rate by bringing the reactants into closer proximity. For a greener approach, consider a polar aprotic solvent like DMF or acetonitrile, but be mindful of their own environmental impact and prioritize recovery and recycling.

    • Reaction Temperature: Gently heating the reaction mixture can increase the rate of reaction. However, monitor for potential side reactions or degradation at elevated temperatures.

Issue 2: Formation of Di-sulfonated or Other Byproducts

  • Question: I am observing a byproduct with a higher molecular weight than my desired product. What could it be and how can I prevent its formation?

  • Answer: While less common for this specific nitrogen, over-reaction or reaction at other sites on the molecule can occur. More likely is the hydrolysis of the benzenesulfonyl chloride, which can consume the reagent and complicate purification.

    Solutions:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of benzenesulfonyl chloride. A large excess will lead to more waste and potential side reactions.

    • Anhydrous Conditions: If not using a biphasic system, ensure your solvent and starting materials are dry to prevent hydrolysis of the benzenesulfonyl chloride.

Frequently Asked Questions (FAQs): Phenylsulfonylation Step
  • Question 1: Can this reaction be performed in a greener solvent?

  • Answer: Yes, there are greener alternatives to chlorinated solvents. For sulfonylation reactions, solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME) can be excellent substitutes for dichloromethane or THF. They offer advantages in terms of reduced peroxide formation and easier work-up. Furthermore, catalytic approaches using water as a solvent for sulfonylation reactions are being developed and represent a frontier in green chemistry.[3][4]

  • Question 2: Are there alternatives to benzenesulfonyl chloride?

  • Answer: While benzenesulfonyl chloride is the direct reagent for this synthesis, the principles of green chemistry encourage exploring alternatives that are less hazardous or have a better atom economy. For sulfonylation in general, sulfonylating agents with leaving groups other than chloride are available. However, for this specific transformation, optimizing the reaction conditions with benzenesulfonyl chloride is the most practical approach to waste reduction.

  • Question 3: How can I reduce waste during the workup and purification of the final product?

  • Answer: The workup for this reaction typically involves an aqueous wash to remove the base and any salts. To minimize aqueous waste, use a minimal amount of water for the washes. For purification, prioritize recrystallization over chromatography. If chromatography is unavoidable, use the principles mentioned in the chlorination section to minimize solvent usage.

Data and Protocols for Waste Reduction

Table 1: Comparison of Chlorination Conditions
ParameterTraditional MethodGreener ApproachWaste Reduction Benefit
Chlorinating Agent Neat POCl₃ (large excess)POCl₃ (3 equiv.) in TolueneReduced use of corrosive and hazardous reagent.
Base NoneN,N-diisopropylethylamine (DIPEA) (1.5 equiv.)Neutralizes HCl byproduct in situ, potentially improving yield and reducing need for extensive aqueous base wash.
Workup Quench with large volume of ice/waterDistill excess POCl₃, then quenchMinimizes aqueous waste and exothermic hazard.
Purification Column ChromatographyRecrystallization from Toluene/EthanolSignificant reduction in solvent waste.
Protocol 1: Waste-Minimized Chlorination
  • To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).

  • Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).

  • Cool the mixture to 0°C and slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, keeping the temperature below 10°C.

  • After the addition is complete, warm the reaction mixture to 50°C and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove excess POCl₃ and toluene under reduced pressure.

  • Carefully and slowly pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a greener solvent such as 2-MeTHF or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Protocol 2: Greener Phenylsulfonylation
  • To a flask containing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), add a greener solvent such as 2-MeTHF.

  • Add potassium carbonate (1.5 equivalents) and a phase-transfer catalyst such as tetrabutylammonium chloride (0.05 equivalents).

  • Add benzenesulfonyl chloride (1.2 equivalents) dropwise at room temperature.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to remove inorganic salts.

  • Wash the organic layer with a minimal amount of water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by recrystallization.

Visualizing the Synthesis and Waste Reduction Strategy

Synthesis_Waste_Reduction cluster_0 Step 1: Chlorination cluster_1 Step 2: Phenylsulfonylation Start_1 7H-pyrrolo[2,3-d]pyrimidin-4-one Product_1 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Start_1->Product_1 Chlorination Reagent_1 POCl3, DIPEA, Toluene Reagent_1->Product_1 Waste_1 Waste Stream: - Excess POCl3 (minimized) - Phosphoric acid (from quench) - DIPEA hydrochloride - Toluene (recoverable) Product_1->Waste_1 Product_2 4-Chloro-7-(phenylsulfonyl)- 7H-pyrrolo[2,3-d]pyrimidine Product_1->Product_2 Sulfonylation Reagent_2 Benzenesulfonyl Chloride, K2CO3, 2-MeTHF Reagent_2->Product_2 Waste_2 Waste Stream: - Potassium chloride - Excess K2CO3 - 2-MeTHF (recoverable) Product_2->Waste_2

Caption: Optimized two-step synthesis with highlighted green chemistry improvements.

References

Technical Support Center: High-Yield Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the high-yield synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a crucial intermediate in the synthesis of numerous pharmaceutical agents, including Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[1][2][3] Its efficient synthesis is therefore of paramount importance.

This guide is structured to provide practical, experience-driven advice in a direct question-and-answer format, addressing the specific challenges you may encounter in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, particularly focusing on the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one with phosphoryl chloride (POCl₃).

Issue 1: Low or No Yield of the Desired 4-Chloro Product, with Starting Material Recovered After Workup.

Question: My TLC analysis of the reaction mixture indicates complete consumption of the starting material. However, after the aqueous workup, I predominantly isolate the starting 7H-pyrrolo[2,3-d]pyrimidin-4-one. What is causing this?

Answer: This is a frequent and often frustrating issue. The primary cause is the hydrolysis of the desired 4-chloro product back to the starting material during the aqueous workup.[4] 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is sensitive to moisture and unstable in acidic conditions, which are generated when quenching excess POCl₃ with water.[4]

Causality: The quenching of POCl₃ with water is a highly exothermic reaction that produces phosphoric acid and hydrochloric acid, creating a harsh acidic environment that promotes the hydrolysis of the product.

Recommended Solutions:

  • Removal of Excess POCl₃: Before quenching, it is critical to remove the bulk of the excess POCl₃ under reduced pressure. This significantly minimizes the exothermicity of the quench and reduces the formation of acidic byproducts.[4]

  • Careful Quenching: Employ a "reverse quench" by slowly and carefully adding the cooled reaction mixture to crushed ice or an ice-water slurry with vigorous stirring.[4] This helps to better control the temperature of the highly exothermic reaction.

  • Optimized Neutralization: Use a weak base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization instead of strong bases like sodium hydroxide (NaOH). This provides a more controlled and less exothermic neutralization process.[4]

Issue 2: Incomplete Reaction - Starting Material Persists in the Crude Product.

Question: My reaction seems to stall, and I'm left with a significant amount of unreacted 7H-pyrrolo[2,3-d]pyrimidin-4-one even after extended reaction times. How can I drive the reaction to completion?

Answer: Incomplete conversion can be attributed to several factors, including insufficient reaction temperature, inadequate activation of the starting material, or deactivation of the chlorinating agent.

Recommended Solutions:

  • Temperature Optimization: Ensure the reaction temperature is adequate. The chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one with POCl₃ is typically conducted at elevated temperatures, often at reflux (around 80-110°C).[4]

  • Addition of a Tertiary Amine Base: The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA), triethylamine (TEA), or pyridine can significantly accelerate the reaction.[4] These bases act as catalysts and also serve to neutralize the HCl generated during the reaction, which can otherwise inhibit the process.

  • Use of Co-solvents: While the reaction can be performed in neat POCl₃, using a high-boiling inert solvent such as toluene or sulfolane can sometimes improve the solubility of the starting material and enhance reaction kinetics.[4]

  • More Potent Chlorinating Systems: If POCl₃ alone is not effective, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be employed as a more powerful chlorinating agent.[4]

Issue 3: Formation of Significant Impurities or Tarry Byproducts.

Question: My TLC plate shows multiple spots, and the isolated product is of low purity, often accompanied by dark, tarry material. What are the likely side products, and how can I minimize their formation?

Answer: The formation of impurities and tar is often a consequence of harsh reaction conditions leading to the degradation of the starting material or product.

Causality: The high temperatures and strongly acidic nature of the reaction can lead to undesired side reactions and decomposition.

Recommended Solutions:

  • Strict Temperature Control: Carefully control the reaction temperature and time to avoid overheating and prolonged exposure to harsh conditions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Proper Workup: Ensure a thorough workup to remove any phosphorylated intermediates that may have formed. Incomplete reaction or improper workup can lead to the isolation of these intermediates.[4]

  • Purification Strategy: The crude product can be purified by recrystallization from a suitable solvent like toluene or by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is a typical high-yield for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

A1: With optimized conditions, particularly the use of a tertiary amine base in a suitable solvent, yields can be quite high. For instance, a method utilizing POCl₃ with N,N-diisopropylethylamine (DIPEA) in toluene at 50°C has been reported to achieve a yield of 84%.[1][2] Another enhanced method starting from 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine has reported a yield of 91%.[5]

Q2: Are there alternative chlorinating agents to POCl₃?

A2: While POCl₃ is the most commonly used chlorinating agent for this transformation, other reagents can be used, though they may be less common for this specific substrate. For some heterocyclic systems, reagents like thionyl chloride (SOCl₂) with a catalytic amount of DMF (Vilsmeier-Haack conditions) can be effective. However, for the conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-one, POCl₃, sometimes in combination with PCl₅, is the most established and reliable method.[4]

Q3: What is the role of N,N-diisopropylethylamine (DIPEA) in the reaction?

A3: DIPEA, a non-nucleophilic hindered base, plays a dual role in this reaction. Firstly, it acts as a catalyst by activating the hydroxyl group of the 7H-pyrrolo[2,3-d]pyrimidin-4-one tautomer, making it a better leaving group. Secondly, it scavenges the HCl produced during the reaction, preventing the protonation and deactivation of the pyrrole nitrogen and driving the equilibrium towards product formation.[4]

Q4: Can I use a protecting group for the pyrrole nitrogen?

A4: Yes, protecting the N7 position of the pyrrole ring can be a strategic choice, especially if further functionalization is planned. Common protecting groups include tosyl (Ts) and (trimethylsilyl)ethoxymethyl (SEM).[1][6] The protection is typically done after the chlorination step. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be reacted with tosyl chloride in the presence of a base to yield 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[1]

Experimental Protocols & Data

Protocol 1: High-Yield Chlorination using POCl₃ with a Tertiary Amine Base

This protocol is based on a method reported to provide a high yield of the desired product.[1][2]

Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).

  • Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10°C.

Reaction:

  • After the complete addition of DIPEA, warm the reaction mixture to 50°C.

  • Stir the reaction at 50°C and monitor its progress by TLC until the starting material is consumed.

Workup:

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by recrystallization from a suitable solvent (e.g., toluene) to obtain pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Data Presentation

Table 1: Comparison of Reported Reaction Conditions and Yields for the Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one

Chlorinating AgentBase/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃NoneNeat80-1002-4Not specified[4]
POCl₃N,N-DiisopropylethylamineToluene50Not specified84[1][2]
POCl₃PyridineSulfolane70-750.5-1.5High (not quantified)[4]
POCl₃/PCl₅ (3:1)NoneNeatReflux8-10Not specified[4]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of 4-Chloro Product q1 Is starting material (SM) recovered after workup? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No cause1 Product Hydrolysis During Workup a1_yes->cause1 q2 Is the reaction incomplete (SM present in crude)? a1_no->q2 solution1 1. Remove excess POCl₃   before quenching. 2. Use a reverse quench   (add reaction to ice). 3. Neutralize with a   weak base (NaHCO₃). cause1->solution1 a2_yes Yes q2->a2_yes Yes other_issues Consider other issues: - Impurity formation - Degradation q2->other_issues No cause2 Insufficient Reaction Kinetics/Conditions a2_yes->cause2 solution2 1. Increase reaction temperature. 2. Add a tertiary amine base   (e.g., DIPEA). 3. Consider a co-solvent   (e.g., toluene). 4. Use a stronger chlorinating   agent (POCl₃/PCl₅). cause2->solution2

Caption: A troubleshooting workflow for low yield in 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis.

General Synthesis and Key Checkpoints

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification start_material 7H-pyrrolo[2,3-d]pyrimidin-4-one reagents POCl₃ + DIPEA + Toluene reaction Chlorination (e.g., 50°C) start_material->reaction reagents->reaction checkpoint1 reaction->checkpoint1 quench Quench on Ice & Neutralize checkpoint2 quench->checkpoint2 extraction Extraction purification Recrystallization / Chromatography extraction->purification product 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine purification->product checkpoint1->quench checkpoint2->extraction

Caption: A generalized workflow for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine highlighting key checkpoints.

References

Validation & Comparative

A Researcher's Guide to the Spectroscopic Characterization of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The introduction of a phenylsulfonyl group at the 7-position and a chlorine atom at the 4-position, yielding 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, creates a versatile intermediate for further chemical modification.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, offering a comparative analysis with related structures and a detailed experimental protocol for its characterization.

The Importance of Spectroscopic Verification

In the synthesis of complex heterocyclic molecules like this compound, NMR spectroscopy is an indispensable tool for confirming the correct regiochemistry and substitution pattern. The covalent attachment of the phenylsulfonyl group to the pyrrole nitrogen (N-7) is a critical transformation that requires unambiguous verification. ¹H and ¹³C NMR provide a detailed electronic and structural fingerprint of the molecule, allowing for the precise assignment of each atom within the fused ring system and the appended phenylsulfonyl moiety.

¹H and ¹³C NMR Spectral Data of this compound

Table 1: ¹H and Predicted ¹³C NMR Data for this compound

Atom No. ¹H Chemical Shift (δ, ppm) Multiplicity Assignment Predicted ¹³C Chemical Shift (δ, ppm)
2~8.6SingletPyrimidine-H~151
4--C-Cl~152
4a--Bridgehead-C~118
5~6.7DoubletPyrrole-H~101
6~7.6DoubletPyrrole-H~130
7a--Bridgehead-C~151
1'--Sulfonyl-C~138
2', 6'7.82–7.75MultipletPhenyl-H~128
3', 5'7.82–7.75MultipletPhenyl-H~130
4'7.82–7.75MultipletPhenyl-H~135

Note: Predicted ¹³C NMR values are estimated based on data from related compounds and established substituent effects. The ¹H NMR data is based on reported values which lacked detailed multiplicity and coupling constants for the aromatic region.[1]

Comparative NMR Data Analysis

To substantiate the predicted chemical shifts and provide a valuable resource for researchers, the experimental ¹H and ¹³C NMR data for the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and a related derivative, 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, are presented below.

Table 2: Comparison of ¹H NMR Data (in CDCl₃)

Compound H-2 (s) H-5 (d) H-6 (d) Other Protons Reference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine8.616.557.4212.4 (br s, NH)Commercially available data
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine8.726.667.335.48 (s, 2H, CH₂), 7.22-7.34 (m, 5H, Ph)[3]
This compound8.51~6.7~7.67.75-7.82 (m, 5H, Ph)[1]

Table 3: Comparison of ¹³C NMR Data (in CDCl₃)

Compound C-2 C-4 C-4a C-5 C-6 C-7a Other Carbons Reference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine151.2151.0117.5100.1128.9151.8-Commercially available data
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine151.0149.7117.5100.5130.2145.148.8 (CH₂), 127.8, 128.4, 129.1, 135.9 (Ph)[3]
This compound (Predicted)~151~152~118~101~130~151~128, ~130, ~135, ~138 (Ph)-

The presence of the electron-withdrawing phenylsulfonyl group at N-7 is expected to deshield the adjacent proton H-6 and the carbon C-6, leading to a downfield shift compared to the unsubstituted analog. This is consistent with the observed and predicted data.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound and its analogs, the following detailed protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent should be based on the solubility of the compound. CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve good homogeneity, using the deuterium lock signal of the solvent.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical Parameters:

    • Pulse sequence: zg30 or similar

    • Spectral width: ~16 ppm

    • Acquisition time: ~2-3 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 8-16 (adjust as needed for good signal-to-noise)

  • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical Parameters:

    • Pulse sequence: zgpg30 or similar with proton decoupling

    • Spectral width: ~220 ppm

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more (as ¹³C has a low natural abundance)

  • Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase the spectra carefully to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Pick and label the peaks in both ¹H and ¹³C spectra.

Visualizing the Structure and Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Figure 1: Molecular structure of the target compound.

G start Sample Preparation (5-10 mg in 0.6-0.7 mL deuterated solvent) setup Instrument Setup & Calibration (High-field NMR, Probe Tuning, Shimming) start->setup h1_acq 1H NMR Acquisition (zg30, 8-16 scans) setup->h1_acq c13_acq 13C NMR Acquisition (zgpg30, >=1024 scans) setup->c13_acq processing Data Processing (FT, Phasing, Baseline Correction) h1_acq->processing c13_acq->processing analysis Spectral Analysis (Referencing, Integration, Peak Picking) processing->analysis end Structural Elucidation analysis->end

Figure 2: Recommended workflow for NMR data acquisition.

Conclusion

The structural verification of this compound is critical for its use in medicinal chemistry and drug discovery. While a complete set of experimental NMR data is not currently available in the literature, the provided ¹H NMR data, in conjunction with predicted ¹³C NMR data and comparative analysis with related compounds, offers a solid foundation for its characterization. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire high-quality NMR data to confirm the identity and purity of their synthesized material, ensuring the integrity of their subsequent research endeavors.

References

A Comparative Guide to the HPLC and Mass Spectrometry Analysis of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the chemical intermediate 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine stands as a critical building block.[1] Its purity and characterization are paramount to ensure the integrity of downstream synthesis and the quality of final active pharmaceutical ingredients (APIs). This guide provides an in-depth, comparative analysis of robust analytical methodologies utilizing High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the comprehensive evaluation of this compound. We will explore two distinct reversed-phase HPLC methods, coupled with mass spectrometry, to provide researchers, scientists, and drug development professionals with the technical insights necessary for confident and accurate analysis.

Introduction to the Analyte and its Significance

This compound is a heterocyclic compound featuring a pyrrolopyrimidine core.[1] This scaffold is prevalent in a multitude of kinase inhibitors, where the 4-chloro position serves as a reactive site for nucleophilic aromatic substitution, enabling the introduction of various side chains to modulate biological activity.[1] The phenylsulfonyl group at the 7-position influences the molecule's electronic properties and can play a role in its stability and chromatographic behavior. Given its role as a key intermediate, a thorough understanding of its analytical profile is essential for process control and impurity monitoring.

Experimental Design: A Comparative Approach

To provide a comprehensive analytical toolkit, we will compare two distinct reversed-phase HPLC methods coupled with mass spectrometry. The primary differentiation between the two methods lies in the choice of the stationary phase, which will influence selectivity, and the gradient profile, which will affect resolution and analysis time.

  • Method A: Rapid Screening with a C18 Column. This method is designed for high-throughput analysis, prioritizing speed while maintaining adequate resolution for routine purity assessments.

  • Method B: High-Resolution Analysis with a Phenyl-Hexyl Column. This method focuses on achieving maximum separation of the main component from potential process-related impurities and degradation products, making it ideal for in-depth characterization and stability studies.

Both methods will be coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) to provide mass confirmation of the analyte and tentative identification of any co-eluting impurities.

Materials and Reagents
  • Analyte: this compound (Reference Standard, >99.5% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)

  • Additives: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)

  • Columns:

    • Method A: C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)

    • Method B: Phenyl-Hexyl column (e.g., Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm)

  • Instrumentation: UPLC/HPLC system with a photodiode array (PDA) detector and coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

Detailed Experimental Protocols

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and methanol.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.

  • Sample Preparation: Prepare samples at a similar concentration to the working standard using the same diluent.

Method A: Rapid Screening (C18)
ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-95% B in 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
PDA Detection 210-400 nm (Extraction at 254 nm)
Method B: High-Resolution Analysis (Phenyl-Hexyl)
ParameterCondition
Column Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 10 mM Ammonium Formate, pH 3.5 in Water
Mobile Phase B Acetonitrile
Gradient 20-70% B in 10 minutes, then to 95% B in 2 minutes
Flow Rate 0.3 mL/min
Column Temperature 45 °C
Injection Volume 3 µL
PDA Detection 210-400 nm (Extraction at 254 nm)
Mass Spectrometry Conditions (Applicable to Both Methods)
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Scan Range m/z 100-500

Workflow Diagrams

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_detection Data Acquisition & Processing start Reference Standard / Sample stock 1 mg/mL Stock Solution start->stock working 0.1 mg/mL Working Solution stock->working method_a Method A: Rapid Screening (C18) working->method_a method_b Method B: High-Resolution (Phenyl-Hexyl) working->method_b pda PDA Detection method_a->pda method_b->pda ms MS Detection pda->ms data_proc Data Processing & Comparison ms->data_proc

Caption: General workflow for the HPLC-MS analysis of this compound.

Method_Comparison cluster_A Method A: Rapid Screening cluster_B Method B: High Resolution A_col C18 Column (50 mm) A_grad Fast Gradient (5 min) A_col->A_grad A_goal High Throughput Purity Assessment A_grad->A_goal B_col Phenyl-Hexyl Column (100 mm) B_grad Shallow Gradient (12 min) B_col->B_grad B_goal Impurity Profiling Stability Indicating B_grad->B_goal Analyte 4-Chloro-7-(phenylsulfonyl)- 7H-pyrrolo[2,3-d]pyrimidine Analyte->A_col Analysis Focus: Speed Analyte->B_col Analysis Focus: Resolution

References

A Comparative Guide to the Synthesis of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a pivotal intermediate in the synthesis of numerous Janus kinase (JAK) inhibitors, a class of drugs with significant therapeutic applications in inflammatory diseases and myeloproliferative disorders.[1] The robust and efficient synthesis of this key building block is therefore of paramount importance to the pharmaceutical industry. This guide provides a comparative analysis of the prevalent synthetic routes to this compound, offering insights into the strategic considerations and experimental nuances of each approach. We will delve into the underlying chemical principles, present comparative data, and provide detailed experimental protocols to aid researchers and process chemists in selecting the most suitable method for their specific needs.

Core Synthetic Strategies: A Fork in the Road

The synthesis of this compound fundamentally involves the construction of the 7-deazapurine core, followed by the strategic installation of a chlorine atom at the 4-position and a phenylsulfonyl protecting group on the pyrrole nitrogen. The sequence of these key steps defines the primary synthetic routes, each presenting a unique set of advantages and challenges. The two most common strategies involve either the initial formation of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold followed by N-phenylsulfonylation, or the protection of the pyrrolo[2,3-d]pyrimidin-4-one precursor prior to the crucial chlorination step.

Route 1: Late-Stage N-Phenylsulfonylation

This approach prioritizes the early construction of the 4-chlorinated pyrrolo[2,3-d]pyrimidine core. The subsequent N-phenylsulfonylation is the final step in obtaining the target molecule.

Diagram of Route 1

Route 1 A Starting Materials (e.g., Dimethyl Malonate) B 7H-pyrrolo[2,3-d]pyrimidin-4-ol A->B Multi-step Synthesis C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C Chlorination (POCl₃) D This compound C->D N-Phenylsulfonylation (PhSO₂Cl, Base)

Caption: Synthetic pathway involving late-stage N-phenylsulfonylation.

Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate

The synthesis of the un-sulfonated 4-chloro intermediate is a well-trodden path with several documented procedures:

  • From 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The most direct method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol using phosphorus oxychloride (POCl₃).[2] The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is often employed to accelerate the reaction and neutralize the hydrochloric acid generated in situ.[2] A critical aspect of this reaction is the workup, as the 4-chloro product is susceptible to hydrolysis back to the starting material.[2]

  • Multi-step Syntheses from Acyclic Precursors: Several routes commence from basic starting materials. An improved seven-step synthesis starting from dimethyl malonate has been reported with an overall yield of 31%.[3] Another approach, starting from ethyl-2-cyanoacetate, affords the intermediate in four steps with a total yield of approximately 57%.[3] A more convergent two-step synthesis has been described starting from 6-chloro-5-iodo-7H-pyrimidin-4-amine, with an overall yield of around 60%.[3]

  • Patented Industrial Methods: A patented process describes a multi-step synthesis starting from the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, followed by cyclization and chlorination.[4] This method claims improved yields and reduced by-products, making it suitable for large-scale production.[4]

Final Step: N-Phenylsulfonylation

Once 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is obtained, the final step is the introduction of the phenylsulfonyl group. This is typically achieved by reacting the intermediate with benzenesulfonyl chloride in the presence of a base, such as potassium carbonate, and often with the aid of a phase-transfer catalyst like tetrabutylammonium chloride in a biphasic system.[4]

Route 2: Early-Stage N-Phenylsulfonylation

In this alternative strategy, the pyrrole nitrogen of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol core is protected with the phenylsulfonyl group prior to the chlorination step.

Diagram of Route 2

Route 2 A Starting Materials B 7H-pyrrolo[2,3-d]pyrimidin-4-ol A->B Multi-step Synthesis C 7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol B->C N-Phenylsulfonylation (PhSO₂Cl, Base) D This compound C->D Chlorination (POCl₃)

Caption: Synthetic pathway involving early-stage N-phenylsulfonylation.

Key Transformations in Route 2
  • Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol: This common intermediate can be prepared via various established methods, including those starting from acyclic precursors as mentioned in Route 1.[4]

  • N-Phenylsulfonylation of the Pyrrolo[2,3-d]pyrimidin-4-ol Core: The exposed pyrrole nitrogen of 7H-pyrrolo[2,3-d]pyrimidin-4-ol is reacted with benzenesulfonyl chloride in the presence of a suitable base to yield 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

  • Final Chlorination: The final step involves the chlorination of the N-protected intermediate. This is also typically carried out using phosphorus oxychloride, with or without a tertiary amine base, to furnish the desired this compound.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Late-Stage N-PhenylsulfonylationRoute 2: Early-Stage N-Phenylsulfonylation
Overall Strategy Construction of the chlorinated core, followed by N-protection.N-protection of the core, followed by chlorination.
Key Intermediates 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Potential Yield Can be high, but dependent on the efficiency of the multi-step synthesis of the 4-chloro intermediate.Potentially higher overall yield as the N-protection can improve solubility and handling of intermediates.
Scalability Several patented, scalable methods exist for the synthesis of the 4-chloro intermediate.[4][5]Generally considered scalable, though may require optimization of the N-protection step.
Purification The 4-chloro intermediate can be challenging to purify due to its limited solubility.The N-protected intermediates may exhibit better solubility, potentially simplifying purification.
Safety Considerations Both routes utilize hazardous reagents like POCl₃, which is corrosive, toxic, and reacts violently with water.[2]Similar safety precautions are required for the handling of POCl₃.
Flexibility The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is a versatile building block for other derivatives.The synthesis is more convergent towards the final target molecule.

Experimental Protocols

Protocol 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (Key step in Route 1)
  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent).

  • Reagent Addition: Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).

  • Base Addition: Cool the mixture to 0°C and slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, warm the reaction mixture to 50°C and stir until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like toluene.[2]

Protocol 2: N-Phenylsulfonylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Final step in Route 1)
  • Reaction Setup: In a suitable reaction vessel, suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a mixture of dichloromethane and water.

  • Reagent Addition: Add tetrabutylammonium chloride (catalytic amount), potassium carbonate (e.g., 2 equivalents), and benzenesulfonyl chloride (e.g., 1.2 equivalents).

  • Reaction: Stir the biphasic mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Workup: Separate the organic phase. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Conclusion

The choice between a late-stage and an early-stage N-phenylsulfonylation strategy for the synthesis of this compound depends on several factors, including the desired scale of production, cost considerations, and available expertise. Route 1, involving a late-stage N-phenylsulfonylation, benefits from the availability of a versatile 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate that can be used for the synthesis of other analogs. Several well-established and scalable methods for the preparation of this intermediate have been reported.[3][4] Route 2, with its early-stage N-protection, may offer advantages in terms of handling and purification of intermediates due to potentially improved solubility characteristics.

Both routes require careful handling of hazardous reagents, particularly phosphorus oxychloride. A thorough understanding of the reaction mechanisms and potential side reactions is crucial for the successful and safe implementation of either synthetic strategy. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the necessary information to make an informed decision and to optimize the synthesis of this important pharmaceutical intermediate.

References

Biological activity of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Biological Activity of the 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibitor Design

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold

In the landscape of modern medicinal chemistry, particularly in the discovery of targeted cancer therapies, certain molecular frameworks emerge as "privileged scaffolds" due to their inherent ability to interact with key biological targets. The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is one such scaffold that has become a cornerstone in the development of potent and selective kinase inhibitors.[1][2] This guide focuses on a particularly valuable derivative, This compound , a versatile chemical intermediate designed for advanced drug discovery.

The strategic utility of this compound lies in its chemical architecture. The pyrrolo[2,3-d]pyrimidine nucleus mimics adenine, the core of adenosine triphosphate (ATP), allowing it to competitively bind to the ATP-binding site of a wide array of protein kinases.[1] The 4-chloro substituent serves as a reactive handle, an excellent leaving group for nucleophilic aromatic substitution, enabling the systematic and efficient diversification of the scaffold to explore structure-activity relationships (SAR).[1] Furthermore, the 7-(phenylsulfonyl) group plays a crucial role in modulating the compound's geometry and electronic properties, which can significantly influence its binding affinity and selectivity for specific kinase targets.[1]

While this compound is primarily a starting material, its core structure is the foundation for numerous potent kinase inhibitors. This guide will objectively compare the biological performance of inhibitors derived from this scaffold with established, clinically relevant kinase inhibitors, supported by experimental data from peer-reviewed literature. We will delve into the mechanistic basis of their action and provide detailed protocols for key assays used in their evaluation.

Case Study 1: Multi-Targeted Kinase Inhibition with a Pyrrolo[2,3-d]pyrimidine Derivative

The adaptability of the this compound scaffold allows for the development of inhibitors that can engage multiple kinase targets, a strategy that can be effective in complex diseases like cancer where multiple signaling pathways are often dysregulated. A recent study highlights the synthesis of a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides', which were designed as multi-targeted kinase inhibitors.[3]

One of the most potent compounds from this series, Compound 5k , demonstrated significant inhibitory activity against several key kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[3]

Comparative Biological Activity

To contextualize the performance of Compound 5k, we compare its in vitro inhibitory activity (IC50 values) with that of Sunitinib , a well-established multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Kinase TargetCompound 5k (IC50, nM)Sunitinib (IC50, nM)
VEGFR24080
EGFR85>10,000
Her2112Not reported
CDK2204>1,000
PDGFRβNot reported2
Data for Compound 5k sourced from[3]. Data for Sunitinib sourced from various publications.

As the data indicates, Compound 5k exhibits potent, low nanomolar inhibition of VEGFR2, comparable to Sunitinib.[3] Notably, it also displays significant activity against EGFR, Her2, and CDK2, highlighting its potential as a broad-spectrum anti-cancer agent.

Underlying Signaling Pathways

The efficacy of inhibitors like Compound 5k and Sunitinib stems from their ability to block crucial signaling cascades that drive tumor growth, proliferation, and angiogenesis.

EGFR_VEGFR_Signaling cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR2 Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCγ PLCγ VEGFR2->PLCγ PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis PLCγ->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Compound 5k Compound 5k Compound 5k->EGFR Inhibits Compound 5k->VEGFR2 Inhibits Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits

Caption: Simplified EGFR and VEGFR2 signaling pathways and points of inhibition.

Case Study 2: Potent and Selective Inhibition of Focal Adhesion Kinase (FAK)

Beyond multi-targeted agents, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is also adept at generating highly selective inhibitors. Research into 2-amino-9-aryl-7H-pyrrolo[2,3-d]pyrimidines has led to the discovery of potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival.[4]

Through extensive structural modifications, Compound 32 was identified as a highly potent FAK inhibitor with a single-digit nanomolar IC50 value.[4]

Kinase TargetCompound 32 (IC50, nM)
FAK4
Data for Compound 32 sourced from[4].

The remarkable potency of Compound 32 underscores the potential of the pyrrolo[2,3-d]pyrimidine core in designing inhibitors with high affinity and selectivity for specific kinase targets. FAK is a particularly attractive target in oncology as its overexpression is linked to increased tumor progression and metastasis.[5]

FAK Signaling Pathway

FAK is a central node in integrin-mediated signaling. Upon activation by integrin clustering at sites of cell adhesion to the extracellular matrix, FAK autophosphorylates, creating a docking site for Src family kinases. This FAK/Src complex then phosphorylates a host of downstream targets, promoting cell migration and survival.

FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK Activate Src Src FAK->Src Recruits & Activates p130Cas p130Cas FAK->p130Cas Grb2/Sos Grb2/Sos FAK->Grb2/Sos PI3K/Akt Pathway PI3K/Akt Pathway FAK->PI3K/Akt Pathway Src->FAK Phosphorylates Migration & Survival Migration & Survival p130Cas->Migration & Survival Ras/MAPK Pathway Ras/MAPK Pathway Grb2/Sos->Ras/MAPK Pathway Ras/MAPK Pathway->Migration & Survival PI3K/Akt Pathway->Migration & Survival Compound 32 Compound 32 Compound 32->FAK Inhibits ADP_Glo_Workflow Start Start Kinase_Reaction 1. Set up kinase reaction: - Kinase - Substrate - ATP - Test Compound Start->Kinase_Reaction Add_Reagent 2. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Kinase_Reaction->Add_Reagent Incubate_1 3. Incubate 40 min at RT Add_Reagent->Incubate_1 Add_Detection_Reagent 4. Add Kinase Detection Reagent (Converts ADP to ATP) Incubate_1->Add_Detection_Reagent Incubate_2 5. Incubate 30-60 min at RT Add_Detection_Reagent->Incubate_2 Read_Luminescence 6. Measure luminescence Incubate_2->Read_Luminescence End End Read_Luminescence->End

References

A Comparative Guide to the Structural Elucidation of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Prospective X-ray Crystallography Study

Author: BenchChem Technical Support Team. Date: January 2026

To the researchers, medicinal chemists, and drug development professionals dedicated to advancing therapeutic frontiers, this guide offers a deep dive into the structural understanding of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives. The pyrrolo[2,3-d]pyrimidine core is a renowned "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved kinase inhibitors such as Ruxolitinib and Tofacitinib[1]. The addition of a phenylsulfonyl group at the 7-position and a reactive chloro group at the 4-position creates a versatile template for synthesizing potent and selective inhibitors targeting a range of kinases implicated in cancer, inflammation, and other diseases[2][3][4].

Part 1: Comparative Analysis: Current Knowledge vs. Crystallographic Potential

Our current understanding of this compound derivatives is built upon a foundation of synthesis, in vitro/in vivo assays, and computational modeling. These methods are powerful but leave critical questions unanswered that X-ray crystallography is uniquely positioned to address.

Insights from Synthesis and Structure-Activity Relationship (SAR) Studies

The synthetic accessibility of the pyrrolo[2,3-d]pyrimidine scaffold allows for systematic modifications to probe the structure-activity relationship (SAR)[5]. The 4-chloro position is a key handle for introducing a variety of amine-containing side chains via nucleophilic aromatic substitution, leading to diverse biological activities[6]. SAR studies have revealed that:

  • The nature of the substituent at the 4-position is critical for target affinity and selectivity.

  • The phenylsulfonyl group influences the compound's geometry and electronic properties, impacting its binding affinity[7].

  • Modifications to the pyrrole ring can also modulate activity, with the hydrogen on the pyrrole ring often being essential for biological function[8].

However, these SAR studies are correlational. They tell us what modifications affect activity, but not precisely how they exert their influence at an atomic level. We infer binding modes and conformational effects, but we cannot directly observe them.

The Unparalleled Detail of X-ray Crystallography

X-ray crystallography transcends these limitations by providing a high-resolution, three-dimensional map of the molecule as it exists in the solid state[9][10]. This technique offers unambiguous determination of:

  • Molecular Conformation: The precise dihedral angles between the pyrrolopyrimidine core and the phenylsulfonyl group, which is crucial for understanding how the molecule presents itself to a target protein's binding site.

  • Bond Lengths and Angles: Exact measurements that can reveal electronic effects and strain within the molecule.

  • Intermolecular Interactions: The specific hydrogen bonds, π-stacking, and van der Waals interactions that stabilize the crystal lattice. These same forces are at play in a protein-ligand complex.

  • Absolute Configuration: For chiral derivatives, crystallography can definitively determine the stereochemistry[11].

Bridging the Gap: How Crystallography Enhances SAR

A crystal structure would serve as a powerful tool to rationalize existing SAR data and guide future design. For example, it could reveal that a particularly potent derivative adopts a low-energy conformation that perfectly complements the target's active site. Conversely, a seemingly minor modification that leads to a sharp drop in activity (an "activity cliff") might be explained by a forced, high-energy conformation or a disruption of a key crystal packing interaction that mimics a binding interaction. This synergy between SAR and crystallography is a cornerstone of modern drug discovery.

cluster_0 Current Knowledge cluster_1 Prospective Study cluster_2 Enhanced Understanding SAR SAR Studies Binding Binding Mode Hypothesis SAR->Binding Synthesis Synthesis Synthesis->SAR Bioassays Biological Assays Bioassays->SAR XRay X-ray Crystallography RationalDesign Rational Drug Design XRay->RationalDesign Definitive 3D Structure Binding->RationalDesign

Caption: The synergy between existing SAR data and prospective crystallographic studies.

Part 2: A Practical Guide to the Crystallographic Workflow

This section outlines a detailed, step-by-step methodology for a crystallographic study of a representative this compound derivative.

Synthesis and Purification

The first and most critical step is the synthesis of high-purity material. The presence of impurities is a common cause of crystallization failure.

Protocol for Synthesis of this compound:

  • Starting Material: Begin with commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine[1][12].

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, ~1.1 equivalents), portion-wise. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete deprotonation of the pyrrole nitrogen.

  • Sulfonylation: Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The final, critical step is recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the high-purity, crystalline material necessary for diffraction studies[13].

Crystallization Strategies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging part of the process. It is an empirical science, and multiple methods should be attempted in parallel.

Technique Description Rationale & Causality
Slow Evaporation A nearly saturated solution of the compound is left in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks[14].As the solvent volume decreases, the solution becomes supersaturated, forcing the compound to slowly come out of solution and form ordered crystals. This is often the simplest and most effective starting point.
Vapor Diffusion The compound is dissolved in a small amount of a "good" solvent and placed in a sealed container with a larger reservoir of a "poor" solvent (in which the compound is insoluble). The poor solvent's vapor slowly diffuses into the good solvent[15].The slow introduction of the anti-solvent gradually reduces the compound's solubility, promoting slow, controlled crystal growth. This method is excellent for milligram quantities of material.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent[15].Crystallization occurs at the interface between the two solvents as they slowly mix. This technique relies on differences in solvent density to control the rate of diffusion.
Cooling A saturated solution of the compound at an elevated temperature is allowed to cool slowly and undisturbed[16].Most organic compounds are more soluble in hot solvents. As the solution cools, solubility decreases, leading to crystallization. The rate of cooling is critical; slower cooling generally yields better crystals.
X-ray Diffraction and Structure Solution Workflow

Once suitable crystals are obtained, the process of determining the structure can begin.

cluster_workflow X-ray Crystallography Workflow A Crystal Mounting B Data Collection A->B Mount on Diffractometer C Data Processing B->C Diffraction Pattern D Structure Solution C->D Reflection Intensities E Structure Refinement D->E Initial Model F Validation & Deposition E->F Final Structure

Caption: A typical workflow for small molecule X-ray crystallography[17].

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A single, well-formed crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled in a stream of liquid nitrogen (typically to 100 K) to minimize thermal motion and radiation damage. The crystal is then rotated in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector[9].

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns[18].

  • Validation and Deposition: The final structure is validated using various crystallographic checks and then deposited in a public database, such as the Cambridge Structural Database (CSD), to make it available to the scientific community[9].

Conclusion

The strategic application of X-ray crystallography to the this compound class of compounds represents a critical next step in their development as therapeutic agents. While SAR studies have provided invaluable guidance, a definitive crystal structure would offer an unprecedented level of detail, transforming our understanding of their mechanism of action. It would provide a robust, experimentally-validated foundation for rational, structure-based drug design, accelerating the discovery of more potent and selective kinase inhibitors. This guide provides the comparative context and a practical experimental framework to embark on this essential investigation.

References

A Comparative Guide to the Inhibitory Constant (Ki) of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, a pivotal scaffold in the development of targeted kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), inhibitory constants (Ki), and the underlying experimental methodologies that are crucial for advancing novel therapeutics. We will explore how modifications to this versatile core structure influence potency and selectivity, with a particular focus on the Janus kinase (JAK) family of enzymes.

Introduction: The Significance of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, frequently employed in the design of potent and selective kinase inhibitors[1]. This bicyclic heterocyclic system serves as a foundational building block for numerous clinically approved and investigational drugs[2][3]. Its significance stems from its ability to mimic the purine ring of ATP, enabling it to effectively compete for the ATP-binding site within the catalytic domain of kinases[4].

The specific derivative, this compound, offers a strategic advantage for chemical synthesis and SAR studies. The reactive 4-chloro substituent acts as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the efficient introduction of a diverse array of amine-containing side chains, enabling rapid exploration of the chemical space to optimize biological activity[1]. The 7-(phenylsulfonyl) group plays a crucial role in modulating the compound's molecular geometry and electronic properties, which in turn influences its binding affinity and selectivity for specific kinase targets[1]. Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, including cancer and autoimmune disorders, making the development of targeted kinase inhibitors a critical area of research[2].

The Janus Kinase (JAK) Family: A Key Target

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are central to the signaling of a multitude of cytokines and growth factors[5]. This signaling cascade, known as the JAK-STAT pathway, is fundamental to immune responses, inflammation, and hematopoiesis. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2[5]. While they share structural homology, they have distinct roles in mediating cellular signals. Consequently, the development of selective JAK inhibitors is a key objective to minimize off-target effects and improve the therapeutic window of these drugs. The this compound scaffold has proven to be a particularly fruitful starting point for the development of potent and selective JAK inhibitors[4].

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition (Ki) DNA DNA STAT_dimer->DNA Transcription Factor Gene_Expression Gene Expression DNA->Gene_Expression Cytokine Cytokine Cytokine->Cytokine_Receptor Ki_Determination_Workflow cluster_workflow Workflow for Ki Determination Start Start: Synthesized Inhibitor IC50_Assay Enzyme Inhibition Assay (Varying [Inhibitor]) Start->IC50_Assay IC50_Calculation Calculate IC50 IC50_Assay->IC50_Calculation Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation IC50_Calculation->Cheng_Prusoff Km_Determination Determine Km for ATP (Varying [ATP]) Km_Determination->Cheng_Prusoff Ki_Value Final Ki Value Cheng_Prusoff->Ki_Value

References

The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of 7-Deazapurine Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among the most promising are the 7-deazapurine analogs, a class of compounds that mimic natural purines but possess a crucial structural modification: the replacement of the nitrogen atom at the 7th position with a carbon. This seemingly subtle alteration profoundly impacts their biological activity, transforming them into potent cytotoxic agents against a spectrum of cancer cell lines. This guide provides an in-depth comparative analysis of key 7-deazapurine analogs, delving into their mechanisms of action, differential efficacy, and the experimental methodologies used to evaluate their anticancer potential.

Introduction to 7-Deazapurine Analogs: A Tale of Two Rings

The 7-deazapurine core structure, a pyrrolo[2,3-d]pyrimidine, serves as a versatile scaffold for the development of anticancer drugs.[1][2] This modification of the purine ring alters the electronic properties and provides a handle for further chemical derivatization, often leading to enhanced biological activity.[3] Naturally occurring 7-deazapurine nucleosides such as Tubercidin, Toyocamycin, and Sangivamycin have long been recognized for their potent cytotoxic effects.[3] More recently, synthetic derivatives, including 7-hetaryl-7-deazaadenosines and isatin-deazapurine hybrids, have demonstrated remarkable potency and, in some cases, improved selectivity for cancer cells.[4][5]

The anticancer activity of these analogs stems from their ability to interfere with fundamental cellular processes. Many are phosphorylated intracellularly to their active nucleotide forms, which can then inhibit DNA and RNA synthesis, disrupt critical signaling pathways, and ultimately trigger programmed cell death, or apoptosis.[2]

Comparative Efficacy of 7-Deazapurine Analogs: An In Vitro Perspective

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the IC50 values of prominent 7-deazapurine analogs across a range of cancer cell lines, providing a snapshot of their comparative efficacy. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell density and incubation time.[6]

7-Deazapurine AnalogCancer Cell LineCancer TypeIC50 (µM)Reference
Tubercidin SCLC cell linesSmall Cell Lung CancerPotent activity[7]
Toyocamycin HCT116Colon CancerDelayed cytotoxicity[8]
RPMI8226Multiple Myeloma~0.017[9]
U266Multiple Myeloma~0.088[9]
Sangivamycin Multiple Myeloma cell linesMultiple Myeloma0.2 - 0.4[10]
Pancreatic Cancer cell linesPancreatic CancerPotent activity[11]
Isatin-Deazapurine Hybrid 5 HepG2Liver Cancer6.11[5]
MCF-7Breast Cancer5.93[5]
MDA-MB-231Breast Cancer2.48[5]
HeLaCervical Cancer1.98[5]
7-(2-thienyl)-7-deazaadenosine P388D1Mouse LeukemiaIn vivo effect[12]

Delving Deeper: Mechanisms of Action and Affected Signaling Pathways

The diverse anticancer activities of 7-deazapurine analogs are underpinned by their distinct mechanisms of action. Understanding these mechanisms is crucial for rational drug design and for identifying potential biomarkers for patient stratification.

Toyocamycin: A Potent Inhibitor of CDK9

Toyocamycin has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 of 79 nM.[1][8][13] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II. By inhibiting CDK9, Toyocamycin effectively stalls transcription, leading to a delayed cytotoxic effect and cell cycle arrest.[8]

CDK9_Inhibition_by_Toyocamycin cluster_0 Normal Transcription Elongation cluster_1 Toyocamycin Action PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates CTD Blocked_PTEFb Inactive P-TEFb DNA DNA Template RNAPII->DNA Transcribes mRNA mRNA Transcript DNA->mRNA Elongation Toyocamycin Toyocamycin Toyocamycin->PTEFb Inhibits CDK9 Blocked_RNAPII Unphosphorylated RNA Polymerase II Blocked_PTEFb->Blocked_RNAPII No Phosphorylation Transcription_Arrest Transcription Arrest Blocked_RNAPII->Transcription_Arrest

Caption: Toyocamycin inhibits CDK9, preventing transcription elongation.

Sangivamycin: A Modulator of Protein Kinase C (PKC) Signaling

Sangivamycin exerts its anticancer effects, at least in part, through the inhibition of Protein Kinase C (PKC).[14][15] The PKC family of serine/threonine kinases is involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[15] Dysregulation of PKC signaling is a common feature in many cancers.[16] By inhibiting PKC, Sangivamycin can disrupt these oncogenic signaling cascades, leading to cell cycle arrest and apoptosis.[14]

PKC_Inhibition_by_Sangivamycin cluster_0 PKC Signaling Pathway cluster_1 Sangivamycin Action Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PLC Phospholipase C Receptor->PLC DAG_IP3 DAG / IP3 PLC->DAG_IP3 PKC Protein Kinase C DAG_IP3->PKC Downstream Downstream Signaling (Proliferation, Survival) PKC->Downstream Blocked_PKC Inactive PKC Sangivamycin Sangivamycin Sangivamycin->PKC Inhibits Apoptosis Apoptosis / Cell Cycle Arrest Blocked_PKC->Apoptosis Leads to

Caption: Sangivamycin inhibits PKC, disrupting pro-survival signals.

In Vivo Efficacy: From the Bench to Preclinical Models

While in vitro studies provide valuable insights into the potency and mechanism of action of 7-deazapurine analogs, their true therapeutic potential must be validated in vivo. Several studies have demonstrated the antitumor activity of these compounds in animal models.

  • Toyocamycin has shown robust anti-tumor activity in a human multiple myeloma xenograft model, with its efficacy being comparable to the proteasome inhibitor bortezomib.[17]

  • Sangivamycin has been shown to be effective in an orthotopic pancreatic cancer model, significantly reducing tumor weight and volume.[11]

  • Tubercidin has also demonstrated prominent anti-cancer activities in vivo against small-cell lung cancer.[7]

  • Initial in vivo evaluation of 7-(2-thienyl)-7-deazaadenosine demonstrated a positive effect on the survival rate in a syngeneic mouse leukemia model.[12]

These in vivo studies provide a strong rationale for the continued clinical development of promising 7-deazapurine analogs.

Experimental Protocols: A Guide for the Researcher

To ensure the reproducibility and reliability of in vitro studies, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the anticancer properties of 7-deazapurine analogs.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][18][19][20]

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with 7-deazapurine analogs (various concentrations) incubate1->treat incubate2 Incubate (e.g., 48-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (1-4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Treat the cells with various concentrations of the 7-deazapurine analog. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is a common method for detecting early-stage apoptosis.[17][22][23][24] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to identify necrotic or late-stage apoptotic cells with compromised membrane integrity.[17]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the 7-deazapurine analog for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[22]

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[24]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence profiles.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11][25][26]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the 7-deazapurine analog and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[11]

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.[10]

  • PI Staining: Stain the cells with a propidium iodide solution.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content, as measured by PI fluorescence intensity, will be proportional to the stage of the cell cycle.

Conclusion and Future Directions

The 7-deazapurine scaffold has proven to be a rich source of potent anticancer agents. Both naturally occurring and synthetic analogs have demonstrated significant efficacy against a wide range of cancer cell lines, operating through diverse mechanisms of action that target fundamental cellular processes. The comparative analysis presented in this guide highlights the differential potencies and mechanistic nuances of these promising compounds.

Future research in this field will likely focus on several key areas:

  • Rational Design of Novel Analogs: A deeper understanding of the structure-activity relationships will enable the design of more potent and selective 7-deazapurine derivatives with improved pharmacological properties.

  • Combination Therapies: Investigating the synergistic effects of 7-deazapurine analogs with other anticancer agents could lead to more effective treatment regimens and overcome drug resistance.

  • Biomarker Discovery: Identifying predictive biomarkers will be crucial for selecting patients who are most likely to respond to treatment with specific 7-deazapurine analogs.

  • Clinical Translation: Rigorous preclinical and clinical studies are needed to translate the promising in vitro and in vivo findings into effective cancer therapies for patients.

The continued exploration of the 7-deazapurine chemical space holds immense promise for the development of the next generation of targeted cancer therapeutics.

References

A Comparative Guide to Validating the Purity of Synthesized 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a pivotal scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its utility stems from the reactive 4-chloro substituent, which serves as a versatile handle for nucleophilic aromatic substitution, and the phenylsulfonyl group at the 7-position, which influences the molecule's geometry and electronic properties.[1] Given its role as a key intermediate in the synthesis of potential pharmaceuticals, ensuring the purity of this compound is not merely a matter of good laboratory practice; it is a fundamental requirement for the integrity and reproducibility of downstream biological data and, ultimately, for the safety and efficacy of any resulting drug candidate.

This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized this compound. We will delve into the rationale behind selecting specific techniques, offer detailed experimental protocols, and present a framework for interpreting the resulting data to build a robust and self-validating purity assessment.

The Synthetic Landscape: Anticipating Potential Impurities

A thorough understanding of the synthetic route is the first line of defense in purity validation. The synthesis of this compound typically involves the protection of the pyrrole nitrogen of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with benzenesulfonyl chloride. Common synthetic pathways for the precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, often start from materials like dimethyl malonate or ethyl 2-cyanoacetate and proceed through several steps.[3][4][5]

Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and benzenesulfonyl chloride in the final product.

  • Side Products: Side reactions, such as the formation of regioisomers or over-sulfonated products, can occur.

  • Reagents and Solvents: Residual solvents and reagents used during the synthesis and purification steps can be carried over.

  • Degradation Products: The product itself may be susceptible to degradation under certain conditions.

A proactive approach to identifying these potential impurities is crucial for developing a targeted and effective analytical strategy.

Comparative Analysis of Purity Validation Techniques

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted approach, employing orthogonal methods that probe different physicochemical properties, is essential for a comprehensive assessment.[]

Analytical Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative assessment of purity, detection of non-volatile impurities.High sensitivity, high resolution, widely applicable.Requires a chromophore for UV detection, may not detect all impurities.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct proton signals.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to HPLC, overlapping signals can complicate analysis.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of impurities based on their mass.High sensitivity, provides molecular weight information.Isomeric impurities may not be distinguishable, ionization efficiency can vary.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups present in the molecule.Fast, non-destructive, provides information about chemical bonding.Not suitable for quantification, complex spectra can be difficult to interpret.
Elemental Analysis (CHNOS) Combustion of the sample to convert elements to simple gases, which are then quantified.Determination of the percentage composition of C, H, N, O, and S.Provides fundamental information about the elemental composition.Does not provide information about the molecular structure or impurities.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with each step providing a check on the integrity of the sample and the analytical process.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for purity determination in pharmaceutical development.[] A well-developed HPLC method can separate the target compound from its impurities, allowing for accurate quantification.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Elution:

Time (min) %A %B
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

Rationale for Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the relatively non-polar this compound.

  • Gradient Elution: A gradient from a highly aqueous mobile phase to a highly organic mobile phase allows for the elution of a wide range of compounds with varying polarities, increasing the likelihood of separating all potential impurities.

  • Trifluoroacetic Acid (TFA): The addition of TFA as an ion-pairing agent improves peak shape for basic compounds and helps to maintain a consistent pH.

  • UV Detection at 254 nm: The pyrrolo[2,3-d]pyrimidine core and the phenylsulfonyl group both contain aromatic rings that absorb strongly in the UV region, making 254 nm a suitable wavelength for detection.

¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification

¹H NMR spectroscopy provides invaluable structural information and can be used to identify and quantify impurities that have unique proton signals.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

Procedure:

  • Dissolve a small amount of the sample (5-10 mg) in approximately 0.7 mL of the deuterated solvent.

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals corresponding to the protons of this compound and any impurity signals.

Expected Chemical Shifts (in CDCl₃):

  • δ 8.6-8.7 ppm (s, 1H): Pyrimidine proton

  • δ 7.8-8.0 ppm (d, 2H): Phenylsulfonyl protons (ortho to SO₂)

  • δ 7.4-7.6 ppm (m, 3H): Phenylsulfonyl protons (meta and para to SO₂)

  • δ 7.2-7.3 ppm (d, 1H): Pyrrole proton

  • δ 6.6-6.7 ppm (d, 1H): Pyrrole proton

Rationale for Choices:

  • High-Field NMR: A higher field strength provides better signal dispersion, which is crucial for resolving overlapping signals and identifying minor impurities.

  • Choice of Solvent: The choice of deuterated solvent depends on the solubility of the compound. CDCl₃ is a common choice for many organic compounds.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and identifying impurities with different masses.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water).

  • Infuse the sample solution into the ESI source.

  • Acquire the mass spectrum in positive ion mode.

Expected m/z:

  • [M+H]⁺: 294.0 (for C₁₂H₈ClN₃O₂S)

Rationale for Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like the target compound, minimizing fragmentation and providing a clear molecular ion peak.

Workflow for Comprehensive Purity Validation

A logical and systematic workflow ensures that all aspects of purity are thoroughly investigated.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_validation Purity Validation cluster_decision Final Assessment Synthesis Synthesize 4-Chloro-7-(phenylsulfonyl) -7H-pyrrolo[2,3-d]pyrimidine TLC Thin-Layer Chromatography (TLC) (In-process monitoring) Synthesis->TLC Purification Purify Crude Product (e.g., Column Chromatography, Recrystallization) TLC->Purification HPLC HPLC Analysis (Quantitative Purity) Purification->HPLC NMR ¹H NMR Spectroscopy (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight Verification) Purification->MS FTIR FTIR Spectroscopy (Functional Group Analysis) Purification->FTIR Elemental Elemental Analysis (Elemental Composition) Purification->Elemental Data_Review Review and Correlate Data HPLC->Data_Review NMR->Data_Review MS->Data_Review FTIR->Data_Review Elemental->Data_Review Purity_Spec Does it meet purity specifications? Data_Review->Purity_Spec Release Release for Further Use Purity_Spec->Release Yes Repurify Repurify or Resynthesize Purity_Spec->Repurify No

Caption: A comprehensive workflow for the synthesis, purification, and multi-technique purity validation of this compound.

Interpreting the Data: A Holistic Approach

The true power of this multi-technique approach lies in the correlation of data from each method.

  • HPLC provides the primary quantitative measure of purity. A single, sharp peak at the expected retention time with a purity of >98% is a good indication of a pure sample. Any additional peaks should be investigated.

  • ¹H NMR confirms the structure of the main component and can help identify impurities detected in the HPLC analysis. The integration of impurity signals relative to the main compound can provide a semi-quantitative estimate of their levels.

  • Mass Spectrometry confirms the molecular weight of the main peak observed in the HPLC chromatogram. It can also help to identify the molecular weights of any impurity peaks.

  • FTIR and Elemental Analysis provide supporting evidence for the identity and overall composition of the synthesized material.

By integrating the data from these orthogonal techniques, a high degree of confidence in the purity of the synthesized this compound can be achieved. This rigorous validation is paramount for the reliability of subsequent research and the advancement of drug development programs.

References

The Pyrrolopyrimidine Scaffold: A Privileged Structure for Precision Kinase Inhibition - An In Vitro Efficacy Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors.[1][2] Its structural resemblance to adenine, the core component of ATP, allows it to effectively compete for the ATP-binding site of various kinases, leading to the modulation of aberrant signaling pathways that drive cancer progression.[1][3] This guide provides an in-depth in vitro comparison of prominent pyrrolopyrimidine-based inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, supported by experimental data and protocols.

This document will delve into the mechanistic intricacies and comparative in vitro potencies of three clinically significant pyrrolopyrimidine-based inhibitors: Alectinib, Brigatinib, and Ruxolitinib. We will explore their primary kinase targets, present their inhibitory activities in standardized biochemical and cellular assays, and provide detailed protocols to enable the replication and validation of these findings.

The Central Role of Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes, including growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.[4] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern oncology drug discovery.[5] The pyrrolopyrimidine core serves as an excellent starting point for designing such inhibitors due to its inherent ability to interact with the hinge region of the kinase ATP-binding pocket.[6][7]

Comparative In Vitro Efficacy of Pyrrolopyrimidine-Based Inhibitors

The in vitro efficacy of a kinase inhibitor is a critical determinant of its potential therapeutic value. This is typically assessed through a combination of biochemical assays, which measure the direct inhibition of purified enzymes, and cell-based assays, which evaluate the inhibitor's activity in a more physiologically relevant context.[8][9]

Key Metrics for In Vitro Efficacy:
  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme or a biological process by 50%. Lower IC50 values indicate greater potency.[4]

  • Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to its target enzyme. A lower Ki value signifies a stronger interaction.

The following sections present a comparative analysis of Alectinib, Brigatinib, and Ruxolitinib, focusing on their primary targets and reported in vitro potencies.

Alectinib: A Highly Selective ALK Inhibitor

Alectinib is a second-generation, highly selective and potent inhibitor of Anaplastic Lymphoma Kinase (ALK).[10] ALK rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies.[11] Alectinib has demonstrated significant efficacy in both treatment-naïve and crizotinib-resistant ALK-positive NSCLC patients.[10]

Mechanism of Action: Alectinib is an ATP-competitive inhibitor that binds to the ALK kinase domain, thereby blocking downstream signaling pathways, including the PI3K/Akt/mTOR and RAS/MEK/ERK pathways, which are crucial for cell proliferation and survival.[10][11] In vitro studies have shown that Alectinib can overcome resistance conferred by several ALK mutations.[10]

Brigatinib: A Potent Dual ALK and EGFR Inhibitor

Brigatinib is another next-generation ALK inhibitor with a distinct profile. It is a potent inhibitor of both ALK and Epidermal Growth Factor Receptor (EGFR).[12] This dual activity may offer a broader therapeutic window in certain cancer types. In vitro kinase assays have demonstrated Brigatinib's high potency against wild-type ALK and a wide range of ALK resistance mutations.[12][13]

Mechanism of Action: Similar to Alectinib, Brigatinib acts as an ATP-competitive inhibitor of the ALK kinase. Its inhibitory profile is broader than other ALK inhibitors, showing activity against various mutations that confer resistance to first and second-generation inhibitors.[12]

Ruxolitinib: A Selective JAK1/JAK2 Inhibitor

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[14][15] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune responses, and its dysregulation is implicated in myeloproliferative neoplasms (MPNs) and certain inflammatory diseases.[14][16]

Mechanism of Action: Ruxolitinib is an ATP-competitive inhibitor of JAK1 and JAK2, leading to the suppression of STAT phosphorylation and subsequent downstream gene expression.[14] This effectively dampens the overactive signaling characteristic of MPNs.[15]

Quantitative Comparison of In Vitro Inhibitory Activity

The following table summarizes the reported in vitro IC50 values for Alectinib, Brigatinib, and Ruxolitinib against their primary kinase targets. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[4]

InhibitorPrimary Target(s)Reported In Vitro IC50 (nM)Reference(s)
Alectinib ALK1.9 (cell-free enzymatic assay)[17]
ALK (cellular assay)Varies by cell line[11]
Brigatinib ALK (native)0.6[13]
ALK (mutant variants)0.6 - 6.6[13]
ALK (cellular assay)1.5 - 12.0[13]
Ruxolitinib JAK13.3 ± 1.2[15]
JAK22.8 ± 1.2[15]
JAK2V617F-positive cells127[15]

Visualizing the Targeted Signaling Pathways

To better understand the mechanism of action of these inhibitors, it is helpful to visualize the signaling pathways they target.

alectinib_brigatinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K Activates RAS RAS ALK->RAS Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Alectinib / Brigatinib Inhibitor->ALK Inhibits

Caption: ALK signaling pathway and points of inhibition by Alectinib and Brigatinib.

ruxolitinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1_JAK2 JAK1 / JAK2 CytokineReceptor->JAK1_JAK2 Activates STAT STAT JAK1_JAK2->STAT Phosphorylates GeneExpression Gene Expression (Inflammation, Proliferation) STAT->GeneExpression Inhibitor Ruxolitinib Inhibitor->JAK1_JAK2 Inhibits

Caption: JAK-STAT signaling pathway and the point of inhibition by Ruxolitinib.

Experimental Protocols for In Vitro Efficacy Assessment

The following are detailed, step-by-step methodologies for key experiments to assess the in vitro efficacy of pyrrolopyrimidine-based inhibitors. These protocols are designed to be self-validating by including appropriate controls.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase. Radiometric assays are often considered the gold standard for their sensitivity.[4][18]

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate peptide by the target kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

kinase_assay_workflow Start Start Step1 Prepare kinase reaction (kinase, substrate, buffer) Start->Step1 Step2 Add inhibitor at varying concentrations Step1->Step2 Step3 Initiate reaction with [γ-³²P]ATP Step2->Step3 Step4 Incubate at 30°C Step3->Step4 Step5 Stop reaction and capture substrate Step4->Step5 Step6 Wash to remove unincorporated ATP Step5->Step6 Step7 Measure radioactivity (Scintillation counting) Step6->Step7 End Calculate IC50 Step7->End

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a buffer appropriate for the specific kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). The optimal buffer composition should be determined empirically for each kinase.

    • Substrate: Dissolve the specific peptide substrate for the target kinase in the kinase buffer to the desired final concentration (typically at or near the Km value).

    • [γ-³²P]ATP: Prepare a working solution of [γ-³²P]ATP in kinase buffer. The final ATP concentration in the assay should ideally be close to the Km value for the kinase to ensure accurate IC50 determination.[4]

    • Inhibitor Stock Solutions: Prepare a serial dilution of the pyrrolopyrimidine inhibitor in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the serially diluted inhibitor to each well. For control wells, add 5 µL of DMSO (0% inhibition) and a known potent inhibitor (100% inhibition).

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 25 µL of the [γ-³²P]ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (Cell-Based)

This assay assesses the ability of an inhibitor to suppress the growth and proliferation of cancer cell lines that are dependent on the target kinase for their survival.

Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. A decrease in metabolic activity in the presence of the inhibitor indicates a cytostatic or cytotoxic effect.

Detailed Protocol:

  • Cell Culture:

    • Culture the appropriate cancer cell line (e.g., H3122 for ALK, HEL for JAK2V617F) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of the pyrrolopyrimidine inhibitor in the growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the serially diluted inhibitor. Include wells with medium only (background), medium with DMSO (vehicle control), and a known cytotoxic agent (positive control).

    • Incubate the plate for 72 hours.

    • Add 20 µL of a metabolic dye solution (e.g., MTT, MTS, or resazurin) to each well and incubate for 2-4 hours.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The efficacy of pyrrolopyrimidine-based inhibitors is highly dependent on the nature and position of substituents on the core scaffold.[19][20][21] Medicinal chemistry efforts have focused on modifying these substituents to enhance potency, selectivity, and pharmacokinetic properties.[1] For instance, the aniline moiety in some pyrrolopyrimidine inhibitors is crucial for forming a salt bridge with a conserved aspartate residue in the kinase domain, while other substitutions can extend into different pockets of the ATP-binding site to improve selectivity.[19]

Conclusion and Future Perspectives

The pyrrolopyrimidine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of highly effective kinase inhibitors. Alectinib, Brigatinib, and Ruxolitinib exemplify the clinical success that can be achieved through the targeted design of molecules based on this privileged structure. The in vitro efficacy data presented in this guide highlights their potent and selective inhibition of key oncogenic drivers.

The continued exploration of the structure-activity relationships of novel pyrrolopyrimidine derivatives holds great promise for the discovery of next-generation inhibitors with improved potency, enhanced selectivity, and the ability to overcome acquired resistance mechanisms. As our understanding of the complex signaling networks in cancer deepens, the development of multi-targeted pyrrolopyrimidine-based inhibitors may also offer new therapeutic avenues.[3][5] The robust and reproducible in vitro assays detailed herein will remain indispensable tools in this ongoing quest for more effective and personalized cancer therapies.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, a compound utilized in advanced scientific research and drug development. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure the highest standards of laboratory safety. The following procedures are designed to be a self-validating system, grounded in established safety principles and authoritative data.

The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is classified as toxic if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, meticulous adherence to personal protective equipment (PPE) protocols is paramount.

Core Principles of Safe Handling

The fundamental principle when handling this and similar chemical compounds is the elimination of direct contact and the prevention of aerosol or dust generation. All operations should be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesNitrile gloves (double-gloved recommended)Laboratory coatN95 or higher-rated respirator
Solution Preparation Chemical splash goggles or face shieldNitrile gloves (double-gloved recommended)Laboratory coatNot generally required if in a fume hood
Reaction Setup and Monitoring Chemical splash goggles or face shieldNitrile gloves (double-gloved recommended)Laboratory coatNot generally required if in a fume hood
Work-up and Purification Chemical splash goggles or face shieldNitrile gloves (double-gloved recommended)Laboratory coatNot generally required if in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges

Detailed PPE Protocols and Procedural Guidance

Eye and Face Protection
  • Rationale: To prevent contact with the eyes from splashes of solutions or airborne particles of the solid compound. The parent compound is known to cause serious eye irritation[1].

  • Procedure:

    • Always wear safety glasses with side shields, at a minimum, for any work with this compound.

    • When handling solutions or during procedures with a higher risk of splashing, upgrade to chemical splash goggles.

    • For large-scale operations or spill cleanup, a face shield worn over chemical splash goggles is required to protect the entire face.

Hand Protection
  • Rationale: The parent compound is toxic in contact with skin[1]. Gloves provide a critical barrier to prevent dermal absorption.

  • Procedure:

    • Use nitrile gloves as the standard for handling this compound.

    • For prolonged work or when handling larger quantities, double-gloving is recommended to provide an additional layer of protection.

    • Inspect gloves for any signs of damage before use.

    • If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact and wash your hands thoroughly.

    • Always wash hands with soap and water after removing gloves[1].

Body Protection
  • Rationale: To protect the skin and personal clothing from contamination.

  • Procedure:

    • A clean, buttoned laboratory coat must be worn at all times in the laboratory.

    • For procedures with a high risk of splashing or spillage, a chemical-resistant apron should be worn over the lab coat.

    • Contaminated clothing should be removed immediately and decontaminated before reuse[1].

Respiratory Protection
  • Rationale: The parent compound is toxic if inhaled and may cause respiratory irritation[1]. Respiratory protection is crucial when handling the solid form, as dust can be generated.

  • Procedure:

    • When weighing or otherwise handling the solid compound outside of a glovebox, an N95 or higher-rated particulate respirator is mandatory.

    • Ensure the respirator is properly fit-tested to the user.

    • For spill cleanup or in situations with potential for high aerosol generation, an air-purifying respirator with organic vapor and particulate cartridges should be used.

Operational and Disposal Plans

Handling and Storage
  • Operational Steps:

    • Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood[1].

    • Avoid the formation of dust and aerosols[3].

    • Do not eat, drink, or smoke when using this product[1][4].

    • Wash hands thoroughly after handling[1][4].

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place[1][4].

    • Store locked up[1][4].

Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Protect: Don the appropriate PPE as outlined in the table above.

  • Contain: For solid spills, carefully cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, contain with a suitable absorbent.

  • Clean: Carefully collect the spilled material and absorbent into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal
  • All waste materials, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal[1][4].

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Process start Start: Handling This compound spill Spill or Emergency? start->spill Assess Risk is_solid Handling Solid? weighing Weighing/Aliquoting is_solid->weighing Yes in_fume_hood In Fume Hood? is_solid->in_fume_hood No (Solution) ppe_solid PPE: - Goggles - Double Nitrile Gloves - Lab Coat - N95 Respirator weighing->ppe_solid solution_prep Solution Prep/Reaction in_fume_hood->solution_prep Yes ppe_solution PPE: - Goggles - Double Nitrile Gloves - Lab Coat solution_prep->ppe_solution spill->is_solid No ppe_spill PPE: - Face Shield & Goggles - Heavy-Duty Gloves - Chemical Suit/Apron - Air-Purifying Respirator spill->ppe_spill Yes end Proceed with Caution ppe_solid->end ppe_solution->end ppe_spill->end

Caption: Decision workflow for selecting appropriate PPE.

References

×

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4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.